3,4-Dimethylaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCOOMMDVDZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-54-9 | |
| Record name | NSC53527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dimethylaniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylaniline Hydrochloride
Abstract
This guide provides a comprehensive technical overview of the synthetic pathway for this compound, a key intermediate in the production of pharmaceuticals like Vitamin B2 (Riboflavin), as well as various dyes and pesticides.[1][2][3] The primary focus is on the robust and widely adopted method of catalytic hydrogenation of 3,4-dimethylnitrobenzene to yield 3,4-dimethylaniline, followed by its conversion to the hydrochloride salt. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical process parameters, safety considerations, and purification techniques. The content is structured to serve as a practical reference for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction: Significance and Synthetic Strategy
3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine of significant industrial importance.[1][3] Its hydrochloride salt is often preferred for its improved stability, higher melting point, and solubility in aqueous media, which can be advantageous for certain downstream applications.
While several synthetic routes exist, including the ammonolysis of 4-bromo-o-xylene, the most prevalent and efficient pathway commences with the reduction of the corresponding nitroarene, 3,4-dimethylnitrobenzene.[4][5] This approach is favored due to the ready availability of the starting material via the nitration of o-xylene and the high yields and purity achievable through modern reduction techniques.
This guide will detail the synthesis in two principal stages:
-
Stage 1: Reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline.
-
Stage 2: Conversion of 3,4-dimethylaniline to this compound.
Stage 1: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation
The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis.[6] Among the various methods—such as using reducing metals (Fe, Sn, Zn) in acidic media—catalytic hydrogenation offers superior chemoselectivity, cleaner reaction profiles, and easier product isolation.[7][8]
Reaction Mechanism
The catalytic hydrogenation of a nitroarene is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.[6][9] The generally accepted mechanism involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline product.[6][10][11]
The pathway can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms.[11] These atoms are then transferred to the nitro group of the substrate, which is also adsorbed on the catalyst surface, leading to the stepwise reduction.
Overall Synthesis Pathway Diagram
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established methodologies for the catalytic reduction of nitroarenes.[8][12][13]
Materials & Equipment:
-
3,4-Dimethylnitrobenzene
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure autoclave
-
Buchner funnel and filter flask
-
Celite® or other filter aid
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge 3,4-dimethylnitrobenzene (e.g., 40.0 g, 0.265 mol).
-
Solvent and Catalyst Addition: Add methanol (200 mL) to dissolve the starting material. Carefully add the 5% Pd/C catalyst (approx. 1-2% by weight of the nitro compound). Note: The catalyst should be handled with care, especially when dry, as it can be pyrophoric.
-
System Purge: Seal the reactor. Purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 4-5 bar (approx. 60-75 psi).[8][12] Begin vigorous stirring and heat the reaction mixture to 50-60°C.
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. A drop in hydrogen pressure indicates consumption and progress of the reaction. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC or GC analysis.
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the system with nitrogen before opening.
-
Catalyst Filtration: The reaction mixture contains a fine black powder (the catalyst). To remove it, dilute the mixture with additional methanol and filter it through a pad of Celite® in a Buchner funnel. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal. Wash the filter cake with small portions of methanol to recover all the product.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude 3,4-dimethylaniline as an oily or low-melting solid.
Purification of 3,4-Dimethylaniline
The crude product can be purified by vacuum distillation or recrystallization.[4][14]
-
Vacuum Distillation: Distill the crude oil under reduced pressure. 3,4-Dimethylaniline has a boiling point of 116-118°C at 22-25 mmHg.[4]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot petroleum ether or ligroin and cool slowly, ideally in a refrigerator overnight, to induce crystallization.[4][14] Collect the purified crystals by filtration. The reported melting point is in the range of 49-51°C.[14]
Data Summary for Stage 1
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethylnitrobenzene | [12] |
| Catalyst | 5% Pd/C or Raney Nickel | [6][12] |
| Solvent | Methanol or Ethanol | [8][12] |
| H₂ Pressure | 4-10 bar | [8][13] |
| Temperature | 50-60 °C | [12] |
| Typical Yield | >85% (purified) | [4][12] |
| Melting Point | 49-51 °C | [14] |
| Boiling Point | 226 °C (atm.), 116-118°C (22-25 mmHg) | [4][14] |
Stage 2: Synthesis of this compound
The conversion of the free base amine to its hydrochloride salt is a straightforward acid-base neutralization reaction.[15] This process is often quantitative.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the aniline acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the anilinium ion.
C₆H₃(CH₃)₂NH₂ + HCl → [C₆H₃(CH₃)₂NH₃]⁺Cl⁻
Detailed Experimental Protocol: Salt Formation
Materials & Equipment:
-
Purified 3,4-dimethylaniline
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Anhydrous diethyl ether or isopropanol
-
Beaker or Erlenmeyer flask
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Dissolution: Dissolve the purified 3,4-dimethylaniline (e.g., 10.0 g, 0.0825 mol) in a suitable solvent like anhydrous diethyl ether (100 mL). The choice of solvent is critical; the free base should be soluble, while the hydrochloride salt should be insoluble, allowing it to precipitate.
-
Acidification: While stirring the solution, slowly add a slight molar excess of concentrated hydrochloric acid dropwise.[16] Alternatively, for a completely anhydrous product, bubble dry HCl gas through the solution. A white precipitate of this compound will form immediately.
-
Precipitation and Isolation: Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with several small portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the white crystalline solid under vacuum at room temperature or in a desiccator. The melting point of aniline hydrochloride is 198°C; the dimethyl derivative will have a different, higher melting point.[17]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the complete synthesis.
Safety Considerations
-
3,4-Dimethylaniline: This compound is toxic by inhalation, ingestion, and skin absorption.[2] It can cause cyanosis, and prolonged exposure may lead to organ damage.[2] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3,4-Dimethylnitrobenzene: This is a toxic and combustible compound. Avoid contact and inhalation.
-
Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry in the air. Quench spent catalyst carefully under an inert atmosphere or in water.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a properly rated pressure vessel and in an area free from ignition sources.
-
Solvents: Methanol and diethyl ether are flammable. Use appropriate precautions against fire and explosion.
Conclusion
The synthesis of this compound is a well-established and scalable process. The catalytic hydrogenation of 3,4-dimethylnitrobenzene provides a high-yield and clean route to the intermediate free base, 3,4-dimethylaniline. Subsequent treatment with hydrochloric acid quantitatively yields the desired hydrochloride salt. Careful adherence to the described protocols, particularly with respect to catalyst handling and high-pressure hydrogenation, is essential for a safe and successful synthesis. This guide provides the fundamental framework and practical insights necessary for laboratory-scale preparation and process development.
References
-
Organic Syntheses Procedure. (n.d.). 3,4-dimethylaniline. Organic Syntheses. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. Retrieved from [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
-
ACS Publications. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-Aminotetraphenylmethane. Organic Syntheses. Retrieved from [Link]
-
Physics Forums. (2008). Anilinium hydrochloride intermediate formation. Retrieved from [Link]
- aircc. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.
- Google Patents. (n.d.). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
-
NCBI. (n.d.). Aniline and Aniline Hydrochloride. Some Aromatic Amines and related Compounds. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. Retrieved from [Link]
-
Semantic Scholar. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
-
YouTube. (2021). Dimethylaniline : Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. airccse.com [airccse.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. prepchem.com [prepchem.com]
- 13. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
3,4-Dimethylaniline hydrochloride chemical properties and structure
An In-depth Technical Guide to 3,4-Dimethylaniline Hydrochloride for Advanced Research
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound (3,4-DMA HCl), a key chemical intermediate. Moving beyond basic data, we delve into the structural nuances, spectroscopic signatures, and synthetic strategies relevant to professionals in research and drug development. The document is structured to offer field-proven insights, explaining the causality behind experimental choices and ensuring that described protocols are robust and self-validating. We will explore its physicochemical properties, detailed synthetic pathways, reactivity, and critical safety protocols, all substantiated by authoritative references.
Core Chemical Identity and Molecular Structure
This compound is the salt form of the primary arylamine 3,4-dimethylaniline, also known as 3,4-xylidine. The conversion to the hydrochloride salt significantly increases its aqueous solubility compared to the free base, a critical property for many applications in aqueous reaction media.
-
IUPAC Name: 3,4-dimethylaniline;hydrochloride[1]
-
Synonyms: 3,4-Xylidine hydrochloride, 4-Amino-o-xylene hydrochloride
-
Molecular Formula: C₈H₁₂ClN[1]
The structure consists of a 3,4-dimethylanilinium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the ammonium group (-NH₃⁺), which forms an ionic bond with the chloride ion. This ionic character distinguishes its properties from its parent free base.
Caption: Ionic structure of this compound.
Physicochemical Properties
The properties of this compound are intrinsically linked to its salt form, while many fundamental thermal properties are reported for the parent aniline. The following table summarizes key data for both species to provide a complete picture for experimental design.
| Property | Value | Species | Source(s) |
| Molecular Weight | 157.64 g/mol | Hydrochloride Salt | [1] |
| 121.18 g/mol | Free Base | [2][4] | |
| Appearance | White to pale yellow crystalline solid | Hydrochloride Salt | [5] |
| Pale brown crystals or off-white solid; turns reddish-brown on exposure to air | Free Base | [2][6][7] | |
| Melting Point | 49-51 °C (lit.) | Free Base | [3][8][9] |
| Boiling Point | 226 °C (lit.) | Free Base | [3][8] |
| Solubility | Soluble in water | Hydrochloride Salt | [5] |
| <1 g/L in water (24 °C); soluble in ether, methanol, petroleum ether | Free Base | [2][3][8] | |
| pKa | 5.17 (of the conjugate acid, at 25 °C) | Free Base | [3][8] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for the verification and quality control of this compound. The data is typically acquired on the free base, 3,4-dimethylaniline, or the salt can be neutralized in-situ for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the free base in CDCl₃ would exhibit distinct signals: two singlets for the non-equivalent methyl groups (around δ 2.2 ppm), a broad singlet for the amine (-NH₂) protons (around δ 3.5-4.0 ppm), and three signals in the aromatic region (δ 6.5-7.0 ppm) corresponding to the three aromatic protons.[10][11] For the hydrochloride salt, the ammonium (-NH₃⁺) protons would appear as a much broader signal shifted significantly downfield, and the adjacent aromatic protons may experience a slight downfield shift due to the electron-withdrawing effect of the ammonium group.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum of the free base shows eight distinct signals: two for the methyl carbons and six for the aromatic carbons, reflecting the molecule's asymmetry.[2]
-
¹⁵N NMR: The nitrogen-15 NMR spectrum provides direct information about the chemical environment of the nitrogen atom.[12]
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, this compound will fragment to show the molecular ion of the free base. The expected molecular ion peak [M]⁺ would be observed at an m/z of 121, corresponding to the mass of 3,4-dimethylaniline.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about functional groups.
-
For the free base (-NH₂): Expect two sharp N-H stretching bands in the 3350-3500 cm⁻¹ region.
-
For the hydrochloride salt (-NH₃⁺): Expect a very broad and strong absorption band from ~2800-3200 cm⁻¹ due to the N-H stretching of the ammonium ion.
-
Common peaks: Both forms will show C-H stretching from the methyl groups (~2850-2970 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹), along with characteristic aromatic C=C stretching peaks in the 1500-1600 cm⁻¹ region.[11]
Synthesis and Purification Protocol
The synthesis of this compound is a two-stage process: first, the synthesis of the 3,4-dimethylaniline free base, followed by its conversion to the hydrochloride salt.
Stage 1: Synthesis of 3,4-Dimethylaniline
A common and efficient method is the catalytic hydrogenation of 3,4-dimethyl-1-nitrobenzene.[13] This choice is driven by the high yield and clean conversion, avoiding the harsh conditions or specialized equipment needed for methods like ammonolysis.[14]
Experimental Protocol: Hydrogenation of 3,4-Dimethyl-1-nitrobenzene
-
Reactor Setup: To a hydrogenation vessel, add 3,4-dimethyl-1-nitrobenzene (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add Raney Nickel (approx. 5-10% by weight) as the catalyst under an inert atmosphere (e.g., nitrogen or argon). Raney Nickel is chosen for its high activity at moderate temperatures and pressures.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor to 5 bar with H₂ and heat to approximately 55 °C.[13]
-
Reaction Monitoring: Maintain the reaction under constant stirring for 2-4 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by techniques like TLC or GC-MS.
-
Workup: After cooling and venting the reactor, the catalyst is carefully filtered off. Caution: Raney Nickel can be pyrophoric and should be handled while wet. The filtrate, containing the product, is concentrated under reduced pressure to yield crude 3,4-dimethylaniline.
Stage 2: Formation and Purification of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 3,4-dimethylaniline in a suitable organic solvent like diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt is insoluble in these solvents and will precipitate out.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product. The identity and purity should be confirmed by melting point analysis and spectroscopy.
Caption: Workflow for synthesis and purification of 3,4-DMA HCl.
Chemical Reactivity and Key Applications
This compound serves as a stabilized, water-soluble precursor to the highly reactive 3,4-dimethylaniline free base. Its reactivity is governed by the nitrogen atom and the aromatic ring.
-
Acid-Base Chemistry: As a salt of a weak base, it will react with stronger bases to liberate the free 3,4-dimethylaniline. This is the most common first step when it is used as a reactant in a non-acidic medium.
-
Electrophilic Aromatic Substitution: The free aniline is a strongly activated system for electrophilic substitution due to the electron-donating amino group. However, under acidic conditions, the formation of the anilinium ion (-NH₃⁺) deactivates the ring towards electrophiles. This pH-dependent reactivity is a key tool for controlling reaction outcomes.
-
Applications in Drug Development and Synthesis:
-
Vitamin B2 (Riboflavin) Synthesis: Its most prominent role is as a key starting material in the industrial synthesis of Riboflavin.[6][8][15]
-
Dye and Pigment Production: It serves as a precursor in the manufacturing of various azo dyes and other colorants.[6]
-
Research Intermediate: It is used to study electron donor-acceptor (EDA) interactions and as a ligand in the synthesis of organometallic complexes.[3][4]
-
Safety, Handling, and Toxicity
Both this compound and its parent compound are hazardous and must be handled with appropriate precautions.[5] The major hazards stem from the toxicological properties of the aniline component.[6]
GHS Hazard Classification:
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1][16] |
| H319 | Causes serious eye irritation | [1][16] |
| H335 | May cause respiratory irritation | [1][16] |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled (for free base) | [17] |
| H373 | May cause damage to organs (blood) through prolonged or repeated exposure (for free base) | [7][17] |
| H411 | Toxic to aquatic life with long-lasting effects (for free base) | [17] |
-
Toxicity: The parent compound, 3,4-dimethylaniline, has a reported oral LD₅₀ in rats of 812 mg/kg.[15] It is toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[6]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[7][8] Keep away from strong oxidizing agents, acids, and sources of ignition.[7] The compound is sensitive to air and light and may darken over time.[7][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is more than a mere catalogue chemical; it is a versatile and industrially significant intermediate. Its enhanced water solubility and stability make it a preferred form of 3,4-xylidine for various synthetic applications, most notably in the production of Vitamin B2. A thorough understanding of its distinct properties, spectroscopic fingerprints, and the causality behind its synthetic and handling protocols is essential for its safe and effective use in research and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
- Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. Retrieved from [Link]
-
Chemsrc. (2025). 3,4-Dimethylaniline | CAS#:95-64-7. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 0453 - 3,4-XYLIDINE. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[15N NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3,4-Xylidine. Retrieved from [Link]
-
SynZeal. (n.d.). 3,4-Xylidine | 95-64-7. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3,4-Xylidine. Retrieved from [Link]
Sources
- 1. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 7356-54-9 [smolecule.com]
- 6. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 7. ICSC 0453 - 3,4-XYLIDINE [inchem.org]
- 8. chembk.com [chembk.com]
- 9. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrabase.com [spectrabase.com]
- 13. prepchem.com [prepchem.com]
- 14. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 15. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
- 18. pschemicals.com [pschemicals.com]
An In-Depth Technical Guide to 3,4-Dimethylaniline Hydrochloride for Scientific Professionals
This guide provides a comprehensive technical overview of 3,4-Dimethylaniline hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Core Chemical Identity
This compound is the salt form of the aromatic amine 3,4-dimethylaniline (also known as 3,4-xylidine). The addition of hydrochloric acid protonates the basic amino group, forming the hydrochloride salt, which often exhibits increased stability and solubility in certain solvents compared to the free base.
Physicochemical Properties
The fundamental properties of this compound and its parent compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | This compound | 3,4-Dimethylaniline (Free Base) |
| CAS Number | 7356-54-9 | 95-64-7 |
| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N |
| Molecular Weight | 157.64 g/mol | 121.18 g/mol |
| Appearance | Data not widely available; typically a solid | Pale brown crystals or off-white solid |
| Melting Point | Data not widely available | 49-51 °C |
| Boiling Point | Decomposes | 226 °C |
| Solubility | More soluble in aqueous media | Slightly soluble in water; soluble in organic solvents |
Data sourced from PubChem and other chemical suppliers.
Synthesis and Mechanism
The primary route to this compound involves the synthesis of the free base, 3,4-dimethylaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3,4-Dimethylaniline
Several methods exist for the synthesis of 3,4-dimethylaniline, with the choice of route often depending on the available starting materials, scale, and desired purity.[1] A prevalent and industrially significant method is the catalytic hydrogenation of a corresponding nitroaromatic compound.[1][2]
This is a common and efficient laboratory and industrial method.
Caption: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation.
Causality and Experimental Insight: The nitro group (-NO₂) is highly susceptible to reduction. Catalytic hydrogenation is preferred for its high efficiency and cleaner reaction profiles compared to older methods using metal powders in acid (e.g., Sn/HCl).
-
Catalyst Choice: Noble metal catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly effective but can be expensive. Raney Nickel is a cost-effective alternative widely used in industrial processes, offering excellent activity.[1] The choice of catalyst can influence reaction kinetics and selectivity.
-
Mechanism: The reaction proceeds via a series of intermediates, including nitrosobenzene and phenylhydroxylamine species, on the surface of the metal catalyst.[3][4] Maintaining a sufficient hydrogen flux at the catalyst surface is critical to ensure the complete reduction to the amine and to prevent the accumulation of potentially unstable intermediates or the formation of dimeric byproducts like azoxy- or azobenzenes.[3][5]
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
The following protocol is adapted from established laboratory procedures.
-
Setup: A pressure reactor (hydrogenator) is charged with 3,4-dimethyl-1-nitrobenzene (e.g., 40.3 g, 266.6 mmol) and methanol (200 mL).
-
Catalyst Addition: Raney Nickel (e.g., 22 g, slurry washed with methanol) is carefully added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar. The mixture is heated to 55 °C and stirred vigorously for 2 hours.
-
Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake or by analytical methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off. The filtrate, containing the 3,4-dimethylaniline product, is then processed for purification.
Conversion to this compound
The conversion of the free base to its hydrochloride salt is a straightforward acid-base neutralization.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 3. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
An In-depth Technical Guide to the Solubility of 3,4-Dimethylaniline Hydrochloride in Organic Solvents
Introduction
3,4-Dimethylaniline hydrochloride, the salt form of the organic base 3,4-dimethylaniline (also known as 3,4-xylidine), is a compound of significant interest in various chemical and pharmaceutical contexts.[1] Its applications can range from a precursor in the synthesis of pharmaceuticals like Vitamin B2 to an intermediate in the manufacturing of dyes and other specialty chemicals.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design effective purification strategies, and develop stable formulations.
This guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of solubility, explore the interplay of solute and solvent properties, and present practical experimental methodologies for solubility determination. This document is designed to be a valuable resource, offering both foundational knowledge and actionable insights for laboratory applications.
Theoretical Framework for Solubility
The solubility of an ionic compound like this compound in an organic solvent is a complex phenomenon governed by the interplay of several energetic factors. The overarching principle can be summarized by the adage "like dissolves like," which, for ionic compounds, extends to the solvent's ability to overcome the lattice energy of the solid and solvate the resulting ions.
Solute-Solvent Interactions
This compound is an ionic salt, consisting of the 3,4-dimethylanilinium cation and the chloride anion. For dissolution to occur, the solvent molecules must interact favorably with these ions, providing enough energy to break apart the crystal lattice. The key interactions at play are:
-
Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment. The positive end of the solvent's dipole is attracted to the chloride anion, while the negative end is attracted to the 3,4-dimethylanilinium cation. These interactions are crucial for solvating the ions and stabilizing them in solution.
-
Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors and acceptors. The anilinium cation can donate a hydrogen bond from the -NH3+ group, while the chloride anion can accept hydrogen bonds. Solvents capable of hydrogen bonding can significantly enhance the solubility of amine hydrochlorides.
-
Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules. While less significant than ion-dipole and hydrogen bonding interactions for ionic solutes, they contribute to the overall solvation energy.
The Role of the Solvent's Dielectric Constant
The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles.[3][4] A high dielectric constant indicates that the solvent can effectively shield the positive and negative ions from each other, preventing them from recombining and precipitating out of solution.[3] Generally, solvents with higher dielectric constants are better at dissolving ionic compounds.[4]
However, the dielectric constant alone is not a perfect predictor of solubility.[3] Specific solute-solvent interactions, such as hydrogen bonding, can play a more dominant role in some cases.[3]
Factors Influencing Solubility
Several factors can influence the solubility of this compound in a given organic solvent:
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic (absorbs heat), and thus solubility increases with temperature.[5][6] However, there are exceptions, and the effect of temperature should be determined experimentally for each solvent system.
-
Polarity: As discussed, polar solvents are generally better at dissolving ionic compounds. The polarity of a solvent is related to its dipole moment and dielectric constant.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds and are generally excellent solvents for amine hydrochlorides. Aprotic polar solvents (e.g., acetone, acetonitrile) lack this ability but can still dissolve ionic compounds to some extent due to their polarity. Non-polar solvents (e.g., hexane, toluene) are generally poor solvents for ionic compounds.
-
pH and Co-solvents: The solubility of an amine hydrochloride can be significantly affected by the pH of the medium. In the presence of a basic co-solvent, the 3,4-dimethylanilinium cation can be deprotonated to the free base, 3,4-dimethylaniline, which has a very different solubility profile (generally more soluble in non-polar organic solvents).
Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Dielectric Constant (Approx. at 20°C)[7] | Dominant Interactions | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | 32.7, 24.6 | Ion-Dipole, Hydrogen Bonding | High | High polarity and hydrogen bonding capability effectively solvate the anilinium cation and chloride anion. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 37.5, 20.7, 36.7, 46.7 | Ion-Dipole | Moderate to High | High dielectric constants and strong dipole moments allow for effective ion solvation, though they lack hydrogen bond donation. |
| Aprotic Non-Polar | Hexane, Toluene, Diethyl ether | 1.88, 2.38, 4.34 | Van der Waals | Very Low to Insoluble | Low polarity and inability to form strong interactions with ions result in poor solvation. |
| Chlorinated | Dichloromethane, Chloroform | 8.93, 4.81 | Ion-Dipole (weak) | Low to Moderate | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding limits solubility. |
Experimental Determination of Solubility
Accurate determination of solubility requires experimental measurement. The following protocols outline common methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
3.1.1. Protocol
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and the equilibration time should be determined experimentally.[8]
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter should be used to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations must be prepared.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less sensitive and requires a non-volatile solute.
-
3.1.2. Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.[8]
-
Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid has not undergone any phase changes or solvate formation.
-
Multiple Replicates: Perform the experiment in triplicate to assess the precision of the measurement.
Dynamic (Polythermal) Method
This method involves measuring the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.
3.2.1. Protocol
-
Sample Preparation: Prepare a series of vials containing known concentrations of this compound in the desired solvent.
-
Heating and Observation: Slowly heat the samples while stirring. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that concentration.
-
Cooling and Observation (Optional but Recommended): Slowly cool the samples and record the temperature at which precipitation first occurs. The difference between the dissolution and precipitation temperatures can indicate the presence of a metastable zone.
-
Data Analysis: Plot the dissolution temperatures against the corresponding concentrations to generate a solubility curve.
Visualizing Key Concepts
Solute-Solvent Interaction Workflow
Caption: Workflow of solute-solvent interactions in dissolution.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for equilibrium solubility determination.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property that is crucial for its effective application in research and industry. While a high dielectric constant and the ability to form hydrogen bonds are key indicators of a good solvent, experimental determination is essential for obtaining accurate quantitative data. The protocols and theoretical framework presented in this guide provide a solid foundation for understanding, predicting, and measuring the solubility of this important compound. By applying these principles, researchers can make informed decisions about solvent selection, leading to improved process efficiency and product quality.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2024, March 22). Relationship electrolyte solubility with dielectric constant solvent? Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 3,4-Dimethylaniline. Retrieved from [Link]
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.95-64-7,3,4-Dimethylaniline Suppliers,MSDS download. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 16). Dielectric constant and dissolution of ionic salts. Retrieved from [Link]
-
TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0453 - 3,4-XYLIDINE. Retrieved from [Link]
-
CPAChem. (n.d.). 3,4-Dimethylaniline CAS:95-64-7 EC:202-437-4. Retrieved from [Link]
Sources
- 1. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ftloscience.com [ftloscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dielectric Constant [macro.lsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
3,4-Dimethylaniline Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the physical and chemical characteristics of 3,4-dimethylaniline hydrochloride (also known as 3,4-xylidine hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. While comprehensive experimental data for the hydrochloride salt is limited in publicly available literature, this guide extrapolates its expected properties from the well-characterized free base, 3,4-dimethylaniline, and fundamental chemical principles.
Introduction: Understanding the Significance
3,4-Dimethylaniline is a primary arylamine that serves as a crucial intermediate in the synthesis of various commercially important chemicals, including dyes and pesticides.[1][2] Its most notable application is in the production of riboflavin (Vitamin B2).[1][2][3] The hydrochloride salt is often prepared to enhance the compound's stability and solubility in aqueous solutions, a common requirement in many organic reactions and biological assays. This guide will focus on the physical and chemical attributes that are critical for its handling, characterization, and application in a research context.
Molecular Structure and Properties
The structural representation of this compound is fundamental to understanding its chemical behavior.
Figure 1: Chemical structure of this compound.
Molecular Formula: C₈H₁₂ClN[4]
Molecular Weight: 157.64 g/mol [4]
Physical Characteristics
The physical properties of this compound are expected to differ from its free base due to the presence of the ionic hydrochloride group.
| Property | 3,4-Dimethylaniline (Free Base) | This compound (Expected) | Source |
| Appearance | White to light yellow or reddish-brown crystalline solid.[5] Turns reddish to brown on exposure to air.[2] | Expected to be a crystalline solid, likely white to off-white in color. | Inferred |
| Melting Point | 49-51 °C | Expected to be significantly higher than the free base due to its ionic nature. | [1] |
| Boiling Point | 226 °C | Decomposes upon heating. | [1] |
| Solubility | Slightly soluble in water (<1 g/L at 24 °C). Soluble in ether, methanol, and petroleum ether.[6] | Expected to have significantly higher solubility in water and other polar solvents compared to the free base. | [6] |
Expert Insight: The conversion of the amine to its hydrochloride salt introduces ionic character, which drastically increases its melting point and aqueous solubility. This is a deliberate strategy often employed in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients.
Preparation and Purification
The hydrochloride salt is typically prepared by treating the free base, 3,4-dimethylaniline, with hydrochloric acid.
Synthesis of this compound from 3,4-Dimethylaniline
Protocol:
-
Dissolution: Dissolve a known quantity of 3,4-dimethylaniline in a suitable organic solvent, such as diethyl ether or isopropanol, in a flask.
-
Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid or a solution of hydrogen chloride in a compatible solvent. The reaction is exothermic, so cooling the flask in an ice bath is recommended.
-
Precipitation: The this compound will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove any residual solvent.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 3,4-Dimethylaniline Hydrochloride
This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dimethylaniline hydrochloride, a compound of significant interest in pharmaceutical and chemical synthesis. Understanding the unique spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering not just the raw data, but also the underlying scientific principles and practical considerations for researchers, scientists, and drug development professionals.
Introduction: The Importance of Spectroscopic Characterization
This compound, the salt of the aromatic amine 3,4-dimethylaniline, presents a distinct spectroscopic profile compared to its free-base counterpart due to the protonation of the amino group. This protonation significantly alters the electronic environment of the molecule, leading to characteristic shifts and patterns in its NMR, IR, and UV-Vis spectra. Accurate interpretation of these spectra is a cornerstone of modern chemical analysis, ensuring the integrity of starting materials and the successful synthesis of target compounds.
This guide will navigate the theoretical underpinnings and practical applications of each spectroscopic technique in the context of this compound, providing a comprehensive reference for laboratory professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methyl protons, and the protons of the ammonium group. The protonation of the amine to an ammonium group (-NH₃⁺) is a key feature that distinguishes the hydrochloride salt from the free amine.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation and Causality:
The protonation of the nitrogen atom causes a significant downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of the -NH₃⁺ group.[1] This effect is most pronounced for the proton ortho to the ammonium group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -NH₃⁺) | 7.0 - 7.5 | d | 1H |
| Aromatic H (ortho to -CH₃) | 6.8 - 7.2 | d | 1H |
| Aromatic H (meta to -NH₃⁺) | 6.8 - 7.2 | s | 1H |
| -NH₃⁺ | Variable (broad) | s | 3H |
| -CH₃ (para to -NH₃⁺) | ~2.2 | s | 3H |
| -CH₃ (meta to -NH₃⁺) | ~2.1 | s | 3H |
Note: The chemical shift of the -NH₃⁺ protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with residual water.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent.
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary, especially for quaternary carbons which have longer relaxation times.
Data Interpretation and Causality:
Similar to ¹H NMR, the electron-withdrawing effect of the -NH₃⁺ group influences the chemical shifts of the aromatic carbons. The carbon atom bonded to the ammonium group (ipso-carbon) will be shifted downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-NH₃⁺ (ipso) | 135 - 145 |
| C-CH₃ (ipso) | 130 - 140 |
| Aromatic CH | 115 - 130 |
| -CH₃ | 15 - 25 |
Note: The exact chemical shifts can be influenced by the solvent and concentration. Assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation and Causality:
The IR spectrum of this compound will show characteristic bands for the ammonium group, the aromatic ring, and the methyl groups. The protonation of the amine to an ammonium salt results in the appearance of N-H stretching and bending vibrations that are distinct from those of a primary amine.[2][3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) | Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium |
| N-H Bend (-NH₃⁺) | 1620 - 1560 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch | 1335 - 1250 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |
Note: The broadness of the N-H stretching band in the hydrochloride salt is a key diagnostic feature and is due to hydrogen bonding in the solid state. This is a significant difference from the sharper N-H stretching bands of the free amine.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: A baseline is recorded with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample is then recorded over a range of wavelengths (typically 200-400 nm for this compound).
Data Interpretation and Causality:
The UV-Vis spectrum of an aromatic compound is dominated by π → π* transitions. In aniline derivatives, the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, which affects the energy of these transitions. Upon protonation to the anilinium ion, this lone pair is no longer available for resonance.[1] This results in a hypsochromic (blue) shift of the absorption maximum (λmax) compared to the free aniline. The spectrum of the anilinium ion will more closely resemble that of a substituted benzene without the strong auxochromic effect of the amino group.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 3,4-Dimethylaniline | Ethanol | ~240, ~290 | ~8300, ~1800 |
| This compound | Water/Ethanol | ~203, ~254 | - |
Workflow and Data Integration
A comprehensive analysis of this compound involves the integration of data from all three spectroscopic techniques. The following diagram illustrates a typical workflow for the characterization of this compound.
Sources
The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of 3,4-Dimethylaniline Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 3,4-Dimethylaniline hydrochloride, a critical intermediate in the pharmaceutical and chemical industries, notably in the synthesis of Vitamin B2 (Riboflavin). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive analysis of the primary and alternative starting materials and their corresponding synthetic methodologies. The guide emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of this compound
3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine of significant industrial value. Its hydrochloride salt is often the preferred form for handling, purification, and subsequent reactions due to its increased stability and crystallinity. The primary application of this compound lies in its role as a key precursor in the multi-step synthesis of riboflavin.[1][2] Beyond this vital role, it also serves as an intermediate in the production of various dyes and pesticides.[1][3] The selection of an appropriate synthetic route is paramount and is dictated by factors such as cost of starting materials, scalability, yield, and environmental impact.
Primary Industrial Synthesis: The Reduction of 3,4-Dimethylnitrobenzene
The most prevalent and economically viable industrial-scale synthesis of 3,4-dimethylaniline commences with the nitration of o-xylene to yield 3,4-dimethylnitrobenzene, which is subsequently reduced to the desired aniline. This two-step process is favored for its relatively high yields and the availability of the foundational starting material, o-xylene.
Causality of Starting Material Selection: o-Xylene
O-xylene is a readily available and cost-effective petrochemical derivative. Its nitration, while producing a mixture of isomers, can be optimized to favor the formation of 3,4-dimethylnitrobenzene. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.
Experimental Workflow: From o-Xylene to 3,4-Dimethylaniline
Caption: Workflow for the synthesis of 3,4-Dimethylaniline from o-Xylene.
Catalytic Hydrogenation of 3,4-Dimethylnitrobenzene
The reduction of the nitro group is most efficiently achieved via catalytic hydrogenation. This method offers high selectivity and avoids the use of stoichiometric metal reductants, which can generate significant waste.
Key Catalysts and Conditions:
| Catalyst | Pressure | Temperature | Solvent | Yield | Reference |
| Raney Nickel | 5 bar H₂ | 55°C | Methanol | High | [4] |
| Pd/C (5%) | 4-10 bar H₂ | 70-130°C | Ethanol | >95% | [5][6] |
| Platinum | Not specified | Not specified | Not specified | High | [7] |
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [4]
-
Reactor Setup: A pressure-resistant hydrogenation reactor is charged with 3,4-dimethyl-1-nitrobenzene (40.32 g, 266.6 mmol) and Raney nickel (22 g) in methanol (200 ml).
-
Hydrogenation: The reactor is pressurized with hydrogen gas to 5 bar and heated to 55°C with stirring. The reaction is monitored by gas chromatography.
-
Reaction Completion: The reaction is typically complete within 2 hours, showing no byproducts.
-
Work-up: The catalyst is removed by hot filtration. The solvent is concentrated, and the product is isolated.
Alternative Synthetic Route: Ammonolysis of 4-Bromo-o-xylene
An alternative and highly effective method for producing isomer-free 3,4-dimethylaniline involves the high-pressure ammonolysis of 4-bromo-o-xylene.[8] This route is particularly advantageous when a high degree of purity is required, as it avoids the isomeric separation challenges associated with the nitration of o-xylene.[8]
Rationale for Starting Material: 4-Bromo-o-xylene
4-Bromo-o-xylene can be synthesized with high regioselectivity from o-xylene. Its subsequent reaction with ammonia directly introduces the amino group at the desired position, ensuring the formation of a single product isomer.
Experimental Workflow: Ammonolysis Pathway
Caption: Synthesis of 3,4-Dimethylaniline via ammonolysis of 4-Bromo-o-xylene.
Experimental Protocol: High-Pressure Ammonolysis[7][8]
-
Reactor Charging: A steel reaction vessel is charged with 4-bromo-o-xylene (200 g, 1.08 moles), copper wire (14 g), and 28% aqueous ammonia (600 ml) containing cuprous chloride (12 g).
-
Reaction Conditions: The vessel is heated to 195°C and rocked for 14 hours. The internal pressure will rise to 700–1000 psi.
-
Work-up: After cooling, the organic and aqueous layers are separated. The organic layer is treated with 40% sodium hydroxide and steam distilled to yield the crude amine.
-
Purification: The crude product is dissolved in 8% hydrochloric acid, extracted with ether to remove unreacted starting material, and then the acidic solution is made alkaline with sodium hydroxide. A final steam distillation followed by recrystallization from petroleum ether yields pure 3,4-dimethylaniline. This procedure can yield up to 79% of the desired product.[7]
Other Noteworthy Synthetic Approaches
While the aforementioned routes are the most common, other starting materials have been reported for the synthesis of 3,4-dimethylaniline. These are often employed in specific contexts or for smaller-scale preparations.
-
From 3-Chloromethyl-4-methylnitrobenzene: This method involves a simultaneous catalytic hydrogenation and dechlorination to yield 3,4-dimethylaniline. A water-soluble palladium complex catalyst has been developed for this transformation, allowing for easy catalyst recovery and reuse.[9]
-
From 3,4-Dimethylphenol: The reaction of 3,4-dimethylphenol with ammonia in the presence of ammonium bromide and zinc bromide at high temperatures can produce 3,4-dimethylaniline.[7]
-
From 3,4-Dimethylacetophenone: A Beckmann rearrangement of the corresponding oxime, or a reaction with hydrazoic acid, can also lead to the formation of 3,4-dimethylaniline.[7][10]
Synthesis of this compound
The conversion of the free base, 3,4-dimethylaniline, to its hydrochloride salt is a straightforward acid-base neutralization reaction. This step is often integrated into the purification process.
Rationale for Salt Formation
The hydrochloride salt exhibits greater stability, is typically a crystalline solid that is easier to handle than the oily free base, and is less susceptible to aerial oxidation.[3] Purification via recrystallization is also more effective with the salt.
General Protocol for Hydrochloride Formation
-
Dissolution: The purified 3,4-dimethylaniline is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid (either concentrated aqueous HCl or anhydrous HCl in a solvent) is added dropwise with stirring.
-
Precipitation: The this compound will precipitate out of the solution.
-
Isolation and Drying: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Conclusion
The synthesis of this compound is a well-established process with several viable routes. The choice of starting material is a critical decision, with the reduction of 3,4-dimethylnitrobenzene (derived from o-xylene) being the most common industrial method due to economic considerations. For applications requiring exceptionally high purity and the avoidance of isomers, the ammonolysis of 4-bromo-o-xylene presents a robust alternative. The final conversion to the hydrochloride salt enhances the stability and handling of this important chemical intermediate. This guide provides the foundational knowledge for researchers and developers to select and implement the most appropriate synthetic strategy for their specific needs.
References
-
PrepChem.com. Synthesis of 3,4-dimethylaniline. [Link]
-
Organic Syntheses. 3,4-dimethylaniline - Organic Syntheses Procedure. [Link]
- Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Google Patents. US2347652A - Method of making 3,4-dimethylaniline.
- Google Patents. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
-
AIRCC Publishing Corporation. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. [Link]
-
RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]
-
ChemBK. 3,4-Dimethylanilin. [Link]
-
Journal of the American Chemical Society. Preparation of 3,4-Dimethylaniline. [Link]
-
Science Publishing Group. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. [Link]
-
LookChem. Purification of N,N-Dimethylaniline - Chempedia. [Link]
-
Semantic Scholar. Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. [Link]
-
RSC Publishing. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]
-
ResearchGate. The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. [Link]
- Google Patents.
-
YouTube. Dimethylaniline : Synthesis. [Link]
-
ChemBK. 3,4-Dimethylaniline. [Link]
-
Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF. [Link]
-
PubChem. 3,4-Dimethylaniline | C8H11N | CID 7248. [Link]
Sources
- 1. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. airccse.com [airccse.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 9. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 10. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of 3,4-Dimethylaniline Hydrochloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 3,4-Dimethylaniline Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.
Introduction: The Critical Role of Compound Integrity
3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine used in the synthesis of various commercial products, including dyes, pesticides, and pharmaceuticals like Vitamin B2 (Riboflavin).[1][2] For scientific and developmental applications, it is often supplied as a hydrochloride salt (C₈H₁₁N·HCl) to enhance its stability and handling characteristics.[3] The integrity of this compound is paramount; degradation not only results in the loss of valuable material but can also introduce impurities that may compromise experimental outcomes, lead to failed syntheses, or pose unforeseen toxicological risks.[4][5] This guide elucidates the factors governing the stability of this compound and provides a framework for its proper management.
Chemical Profile and Inherent Stability
Understanding the molecule's structure is fundamental to predicting its behavior. This compound is an aromatic amine salt. The protonation of the amino group to form the hydrochloride salt is a key feature that dictates its stability profile.
Table 1: Physicochemical Properties of 3,4-Dimethylaniline and its Hydrochloride Salt
| Property | 3,4-Dimethylaniline (Free Base) | This compound | Rationale & Significance |
| CAS Number | 95-64-7[6] | 7356-54-9[3] | Unique identifiers for substance registration. |
| Molecular Formula | C₈H₁₁N[2] | C₈H₁₂ClN[3] | The addition of HCl increases molecular weight and changes properties. |
| Molecular Weight | 121.18 g/mol [2] | 157.64 g/mol [3] | Important for stoichiometric calculations. |
| Appearance | Pale brown crystals or off-white solid.[2] | Crystalline solid. | The physical state under standard conditions. |
| Melting Point | 49-51 °C[1] | Not specified, but expected to be higher. | Salt formation typically increases the melting point. |
| Boiling Point | ~226 °C[1] | Decomposes before boiling. | Strong ionic forces prevent boiling at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | Soluble in water. | The ionic nature of the salt greatly increases aqueous solubility. |
The Role of the Hydrochloride Salt in Enhancing Stability
The primary liability of an aromatic amine is the lone pair of electrons on the nitrogen atom, which makes it susceptible to oxidation. In the free base form, 3,4-dimethylaniline can be sensitive to prolonged air exposure.[1] By protonating this amine with hydrochloric acid to form the salt, the lone pair is engaged in a bond with a proton. This significantly reduces its nucleophilicity and susceptibility to atmospheric oxidation, making the hydrochloride salt the preferred form for storage and formulation.
Factors Influencing Stability and Degradation Pathways
While the hydrochloride salt form imparts a degree of inherent stability, the compound is not inert. Its long-term integrity is contingent on controlling external environmental factors.
Caption: Key factors influencing the stability of 3,4-Dimethylaniline HCl.
-
Atmosphere (Oxygen): Despite the protection afforded by salt formation, slow oxidation can still occur over extended periods, especially if the material is exposed to air and light simultaneously. This can lead to the formation of colored impurities and tarry oxidation products, a known issue with aniline derivatives.
-
Humidity: Aromatic amine hydrochlorides can be hygroscopic. Absorption of moisture from the air can lead to physical changes (clumping) and may create an aqueous microenvironment that could facilitate hydrolytic degradation or other reactions. Therefore, storage in a dry environment is critical.[7]
-
Light: Aromatic compounds are often sensitive to UV and visible light. Photodegradation can occur, leading to the formation of radical species and subsequent complex degradation products. Protection from light is a standard precaution for aromatic amines.
-
Thermal Stress: While generally stable at ambient temperatures, elevated temperatures accelerate degradation processes. Hazardous decomposition products upon heating include carbon oxides and nitrogen oxides.[8] It is recommended to store the compound below +30°C.[1]
-
Chemical Incompatibility: This is a critical factor. Contact with incompatible materials can cause rapid decomposition or hazardous reactions.
-
Strong Bases (e.g., NaOH, KOH): Will deprotonate the hydrochloride salt to liberate the more reactive and less stable free base (3,4-dimethylaniline).
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): Can cause vigorous, potentially explosive reactions.[6] The free base is known to ignite on contact with fuming nitric acid.[1]
-
Other Incompatibles: Acids, acid anhydrides, acid chlorides, and chloroformates should also be avoided.[6]
-
Recommended Storage and Handling Protocols
A multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature. Some suppliers suggest refrigeration.[6] Store below +30°C.[1] | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | Prevents slow oxidation by atmospheric oxygen. |
| Light | Store in an amber or opaque container in a dark location. | Prevents light-induced degradation. |
| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is recommended for small quantities.[6][8] | The compound is hygroscopic; moisture can compromise stability.[7] |
| Container | Tightly-closed, well-sealed container made of compatible material (e.g., glass).[8][9] | Prevents exposure to air and moisture. |
| Security | Store in a locked cabinet or facility.[6][9] | The compound is toxic and requires controlled access. |
Experimental Workflow: Handling Protocol for Maintaining Integrity
The following workflow outlines the best practices for handling the compound in a laboratory setting to prevent contamination and degradation.
Caption: A workflow for handling 3,4-Dimethylaniline HCl to preserve purity.
Protocol: A Self-Validating System for Stability Assessment
To ensure the compound's suitability for a specific application, especially after long-term storage or if degradation is suspected, a stability assessment is recommended. This protocol provides a self-validating system using High-Performance Liquid Chromatography (HPLC), a common and reliable method.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Reference standard of this compound (of known high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a suitable mobile phase. A common starting point for aromatic amines is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas the mobile phase thoroughly before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (e.g., a 50:50 mixture of A and B). This creates a standard stock solution of ~100 µg/mL.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 50, 25, 10, 5, 1 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same mobile phase mixture used for the standard. This creates a sample solution of ~100 µg/mL.
-
-
HPLC Analysis:
-
Set up the HPLC system.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan for an optimal wavelength using the standard; a wavelength around 240-254 nm is typically appropriate for aromatic amines.
-
Gradient: A typical gradient might be 10% B to 90% B over 15 minutes, followed by a re-equilibration period.
-
-
Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.
-
Inject the sample solution in triplicate.
-
-
Data Analysis and Validation:
-
Purity Assessment: Compare the chromatogram of the sample to that of the reference standard. The purity can be calculated as a percentage of the area of the main peak relative to the total area of all peaks (Area % method).
-
Identification of Degradants: Any significant peaks at different retention times in the sample chromatogram indicate the presence of impurities or degradation products.
-
Quantification: Use the calibration curve to determine the exact concentration of this compound in the sample solution, providing a quantitative measure of its purity.
-
System Suitability: The system is considered self-validating if the calibration curve shows high linearity (R² > 0.999) and the replicate injections of the sample show high precision (RSD < 2%).
-
Conclusion
The long-term stability of this compound is robust under appropriate conditions, primarily due to the protonation of the reactive amino group. However, its integrity is susceptible to degradation from atmospheric oxygen, humidity, light, heat, and chemical incompatibilities.[1][8] Adherence to the stringent storage and handling protocols outlined in this guide—storing the compound in a cool, dry, dark, and inert environment within a tightly sealed container—is essential for preserving its purity.[6][8] For critical applications, researchers should implement a self-validating stability assessment, such as the HPLC protocol described, to verify compound integrity before use, thereby ensuring the reliability and reproducibility of their scientific work.
References
- AK Scientific, Inc. Safety Data Sheet: N-(1-Ethylpropyl)-3,4-dimethylaniline. [URL: provided by grounding tool; specific URL not available for direct linking]
- Fisher Scientific. Safety Data Sheet: 3,4-Dimethylaniline. [URL: https://www.fishersci.com/sds]
- PubChem. Compound Summary for CID 12232011, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12232011]
- CPAChem. Safety Data Sheet: 3,4-Dimethylaniline. [URL: provided by grounding tool; specific URL not available for direct linking]
- CymitQuimica. Safety Data Sheet: 3,4-Dimethylaniline. [URL: provided by grounding tool; specific URL not available for direct linking]
- ChemicalBook. 3,4-Dimethylaniline (CAS 95-64-7). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710499.htm]
- Sigma-Aldrich. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. [URL: https://www.sigmaaldrich.com/sds/aldrich/242950]
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00073]
- Thermo Fisher Scientific. Safety Data Sheet: 3,4-Dimethylaniline. [URL: provided by grounding tool; specific URL not available for direct linking]
- Echemi. 3,4-Dimethylaniline SDS, 95-64-7 Safety Data Sheets. [URL: https://www.echemi.com/sds/3,4-dimethylaniline-cas-95-64-7.html]
- ResearchGate. Probing the Chemical Stability of Aniline Under High-Pressure. [URL: https://www.researchgate.
- ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [URL: https://www.researchgate.
- YouTube. Stability of Carbocations in Aniline Derivatives. [URL: https://www.youtube.
- NCERT. Amines (Chemistry Textbook). [URL: https://www.ncert.nic.in/textbook/pdf/lech204.pdf]
- PubChem. Compound Summary for CID 7248, 3,4-Dimethylaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7248]
- Cole-Parmer. Chemical Compatibility Database. [URL: https://www.coleparmer.
- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://www.researchgate.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [URL: https://diplomatacomercial.com.br/amine-storage-conditions/]
Sources
- 1. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. aksci.com [aksci.com]
- 9. cpachem.com [cpachem.com]
electron donor-acceptor properties of 3,4-Dimethylaniline hydrochloride
An In-Depth Technical Guide to the Electron Donor-Acceptor Properties of 3,4-Dimethylaniline Hydrochloride
Foreword: A Molecule of Two States
As a Senior Application Scientist, one learns that a molecule's name can sometimes mask its functional reality. This compound presents such a case. While named as a hydrochloride salt, its utility as an electron donor hinges on its transformation into the free base, 3,4-Dimethylaniline (3,4-DMA). The protonation of the amino group in the hydrochloride form sequesters the nitrogen's lone pair of electrons, effectively neutralizing its donor capacity. Therefore, any rigorous examination of its electron donor properties must first involve the deprotonation to its active, neutral state. This guide is structured around this fundamental principle, exploring the theoretical underpinnings and empirical characterization of 3,4-DMA as a potent electron donor, a property endowed by the synergistic electron-donating effects of its amino and dual methyl substituents on the aromatic system.[1][2]
Foundational Principles: Structure and Electronic Environment
3,4-Dimethylaniline is a primary arylamine where the aniline structure is modified with two methyl groups at the 3 and 4 positions of the benzene ring.[3] These alkyl groups are electron-donating through an inductive effect, increasing the electron density of the aromatic π-system.[4] This, combined with the electron-donating resonance effect of the amino group, renders the molecule electron-rich and thus predisposed to act as an electron donor in the formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes.[4][5]
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. To unlock its donor potential, a simple acid-base neutralization is required.
Caption: Reversible deprotonation of the hydrochloride salt to the active free base.
Physicochemical Properties
A summary of the key properties for the parent compound, 3,4-Dimethylaniline, provides a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [6] |
| Molar Mass | 121.18 g/mol | [6][7] |
| Appearance | Pale brown crystals or off-white solid | [3][6] |
| Melting Point | 49-51 °C | [3][7][8] |
| Boiling Point | 226 °C | [3][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether.[3][6][7] |
Theoretical Framework: Frontier Molecular Orbitals
The electron donor capacity of a molecule is fundamentally governed by its electronic structure, specifically the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy level indicates that the electrons are less tightly bound and can be more easily donated to an acceptor molecule's Lowest Unoccupied Molecular Orbital (LUMO).[9] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and stability of the molecule.[9][10]
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting these electronic properties.[11][12] Key descriptors derived from these calculations include:
-
Ionization Potential (IP): The energy required to remove an electron. A lower IP corresponds to a better electron donor. Per Koopman's theorem, it can be approximated as IP ≈ -E(HOMO).[13]
-
Electron Affinity (EA): The energy released when an electron is acquired. It can be approximated as EA ≈ -E(LUMO).[13][14]
The interaction between the donor (3,4-DMA) and an acceptor is visualized as an overlap between the donor's HOMO and the acceptor's LUMO, leading to the formation of a new set of molecular orbitals in the resulting charge-transfer complex.
Caption: HOMO-LUMO interaction in an electron donor-acceptor (EDA) complex.
Experimental Characterization of Donor Properties
A multi-faceted approach combining electrochemical and spectroscopic techniques provides a comprehensive, validated assessment of the electron-donating strength of 3,4-DMA.
Caption: Experimental workflow for characterizing the EDA properties of 3,4-DMA.
Cyclic Voltammetry (CV): Quantifying Electron Donating Power
Cyclic voltammetry is the cornerstone technique for determining the oxidation potential of a molecule. A lower, less positive oxidation potential signifies a stronger electron donor, as less energy is required to remove an electron.
Protocol: Determining the Oxidation Potential of 3,4-Dimethylaniline
-
Preparation of Analyte Solution:
-
Accurately weigh ~12.1 mg (0.1 mmol) of purified 3,4-Dimethylaniline.
-
Dissolve in 10 mL of anhydrous acetonitrile (MeCN) to prepare a 10 mM stock solution. Causality: Acetonitrile is a standard solvent for electrochemistry due to its high dielectric constant, wide potential window, and ability to dissolve both the analyte and supporting electrolyte.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.[15]
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or a silver quasi-reference electrode (AgQRE).
-
Counter Electrode: Platinum wire.
-
-
Add 5 mL of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile to the cell. TBAPF₆ serves as the supporting electrolyte to ensure conductivity.
-
Polish the working electrode with alumina slurry, rinse thoroughly with solvent, and dry before immersion. Trustworthiness: A clean electrode surface is critical for reproducible and accurate measurements.
-
-
Data Acquisition:
-
Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background voltammogram of the supporting electrolyte solution.
-
Add a known volume of the 3,4-DMA stock solution to the cell to achieve a final concentration of ~1-2 mM.
-
Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back at a scan rate of 100 mV/s.[16]
-
Record the resulting cyclic voltammogram. An irreversible or quasi-reversible oxidation peak corresponding to the formation of the 3,4-DMA radical cation should be observed.[17]
-
-
Data Analysis:
-
Determine the anodic peak potential (Eₚₐ) from the voltammogram. For a reversible system, the half-wave potential (E₁/₂) is used, but for irreversible systems like many anilines, Eₚₐ provides a good measure of the oxidation potential.
-
Calibrate the potential scale by adding a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and referencing the measured Eₚₐ to the E₁/₂ of the standard.
-
UV-Vis Spectroscopy: Probing Charge-Transfer Complex Formation
When 3,4-DMA (donor) is mixed with a suitable electron acceptor, they can form an EDA complex that often exhibits a new, broad absorption band in the UV-Visible spectrum, known as the charge-transfer (CT) band.[18][19] This band, which is absent in the spectra of the individual components, arises from the excitation of an electron from the donor's HOMO to the acceptor's LUMO. The position and intensity of this band provide direct evidence of the EDA interaction. A study with 2,3-dicyano-1,4-naphthoquinone (DCNQ) has demonstrated such complex formation.[20]
Protocol: Characterization of the 3,4-DMA:DCNQ Charge-Transfer Complex
-
Preparation of Solutions:
-
Prepare a stock solution of the acceptor, DCNQ, of a fixed concentration (e.g., 0.1 mM) in a suitable solvent like chloroform or dichloromethane.[20]
-
Prepare a series of solutions of the donor, 3,4-DMA, at much higher concentrations (e.g., 1 mM to 10 mM) in the same solvent. Causality: A large excess of the donor is required for the valid application of the Benesi-Hildebrand analysis.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the DCNQ solution alone against a pure solvent blank.
-
Prepare a series of sample solutions by mixing the DCNQ stock solution with each of the 3,4-DMA solutions.
-
Record the absorption spectrum for each mixture over a range of ~300-800 nm. A new, broad absorption band should appear at longer wavelengths, corresponding to the CT complex.
-
-
Data Analysis (Benesi-Hildebrand Method):
-
The Benesi-Hildebrand equation is used to determine the formation constant (K_c) and molar extinction coefficient (ε) for a 1:1 complex: [A]₀ / ΔA = 1 / (K_c * ε * [D]₀) + 1 / ε where [A]₀ and [D]₀ are the initial concentrations of the acceptor and donor, respectively, and ΔA is the absorbance of the CT band.
-
Plot [A]₀ / ΔA versus 1 / [D]₀.
-
The plot should be linear. The slope of the line is 1 / (K_c * ε) and the y-intercept is 1 / ε.
-
From the slope and intercept, calculate the values for K_c and ε, which quantify the stability and strength of the charge-transfer complex.[20]
-
Synthesis of Findings and Conclusion
The combination of electrochemical, spectroscopic, and computational data provides a robust and self-validating profile of 3,4-Dimethylaniline as an electron donor.
| Parameter | Method | Typical Expected Outcome | Significance |
| Oxidation Potential (E_ox) | Cyclic Voltammetry | A relatively low positive value (vs. Fc/Fc⁺) | Quantifies the ease of electron removal; a primary measure of donor strength. |
| HOMO Energy | DFT Calculation | High (less negative) energy value | Theoretical confirmation of electron-donating ability. Correlates with low ionization potential. |
| Ionization Potential (IP) | DFT Calculation | Low energy value | A low IP is characteristic of a strong electron donor.[1] |
| Charge-Transfer Band (λ_CT) | UV-Vis Spectroscopy | Presence of a new, red-shifted absorption band | Direct evidence of EDA complex formation with an acceptor.[18] |
| Formation Constant (K_c) | Benesi-Hildebrand Analysis | A positive value | Quantifies the equilibrium stability of the EDA complex in solution. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
McGraw Hill. (n.d.). Electron affinity. AccessScience. Retrieved from [Link]
-
Saha, S., & Chattopadhyay, N. (2000). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 104(45), 10338–10342. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
Fomine, S., et al. (2000). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 104(46), 10941–10948. [Link]
-
Maroz, A., et al. (2005). Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations. The Journal of Physical Chemistry A, 109(21), 4690–4696. [Link]
-
Wikipedia. (n.d.). Charge-transfer complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron affinity. Retrieved from [Link]
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
Reddit. (2017). How can scientists measure the electron affinity and the ionization energy of an element? r/askscience. Retrieved from [Link]
-
Bard, A. J. (n.d.). Cyclic voltammograms of 6.31 mM N,N-dimethylaniline in acetonitrile. JEC. Retrieved from [Link]
-
ResearchGate. (2018). Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline. Retrieved from [Link]
-
Ravn, A. K., et al. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 21(15), 6041–6045. [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
IUCr Journals. (2018). A structural study of 2,4-dimethylaniline derivatives. Retrieved from [Link]
-
ResearchGate. (2019). HOMO-LUMO plot of 3,4-dimethylanisole. Retrieved from [Link]
-
Chemed.chem.purdue.edu. (n.d.). Ionization Energy and Electron Affinity. Retrieved from [Link]
-
ResearchGate. (2022). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]
-
MDPI. (2023). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]
-
ACS Publications. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US2347652A - Method of making 3,4-dimethylaniline.
-
ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]
-
Chemsrc. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
YouTube. (2021). The Exciplex: Charge Transfer Emission and Absorption of Pyrene and Fullerene aniline complexes. Retrieved from [Link]
-
StuDocu. (n.d.). Electron affinity, Electronegativity, Ionization energy. Retrieved from [Link]
-
ACS Publications. (1968). Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Journal of the American Chemical Society. Retrieved from [Link]
-
Dalton Transactions Blog. (2025). Recent Open Access articles in Dalton Transactions. Royal Society of Chemistry. Retrieved from [Link]
-
Neelgund, G. M., et al. (2011). Electron Donor-Acceptor Interaction of 3,4-dimethylaniline With 2,3-dicyano-1,4-naphthoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 480–487. [Link]
-
Rasayan Journal of Chemistry. (2020). OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. Retrieved from [Link]
-
YouTube. (2023). Basicity of Aniline Derivatives. Retrieved from [Link]
-
IJSR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (2018). HOMO and LUMO for methyl-substituted aniline. Retrieved from [Link]
-
ACS Publications. (1966). Anodic Oxidation Studies of N,N-Dimethylaniline. I. Voltammetric and Spectroscopic Investigations at Platinum Electrodes. Journal of the American Chemical Society. Retrieved from [Link]
-
ThaiJo. (2015). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge-transfer complex - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 9. irjweb.com [irjweb.com]
- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electron affinity - Wikipedia [en.wikipedia.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 17. Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Electron donor-acceptor interaction of 3,4-dimethylaniline with 2,3-dicyano-1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesis of riboflavin using 3,4-Dimethylaniline hydrochloride
An Application Note and Protocol for the Synthesis of Riboflavin from 3,4-Dimethylaniline Hydrochloride
Authored by a Senior Application Scientist
This document provides a detailed protocol for the chemical synthesis of Riboflavin (Vitamin B2) starting from this compound. The synthesis is a multi-step process that is well-suited for researchers in organic chemistry, medicinal chemistry, and drug development. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices and references to authoritative sources.
Introduction to Riboflavin
Riboflavin is an essential nutrient that serves as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1] These flavocoenzymes are critical for a wide range of redox reactions central to human metabolism, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids.[1] While industrial production of riboflavin has largely shifted to biotechnological fermentation methods using microorganisms like Ashbya gossypii and Bacillus subtilis[2][3][4][5], chemical synthesis routes remain important for research, development, and understanding the fundamental chemistry of this vital molecule. 3,4-Dimethylaniline is a common starting material in several chemical synthesis pathways for riboflavin.[6]
Overall Synthetic Strategy
The synthesis of riboflavin from this compound proceeds in three main stages. The first stage is the neutralization of the hydrochloride salt to yield the free aniline. The second stage involves the reductive amination of D-ribose with 3,4-dimethylaniline to form the key intermediate, N-(D-ribityl)-3,4-dimethylaniline. The final stage is the construction of the isoalloxazine ring system by condensing the ribitylamine intermediate with alloxan.
Figure 1: Overall workflow for the synthesis of Riboflavin from this compound.
Part 1: Synthesis of N-(D-ribityl)-3,4-dimethylaniline
This part of the synthesis involves the formation of a Schiff base between 3,4-dimethylaniline and the open-chain form of D-ribose, followed by in-situ reduction (reductive amination) to the stable secondary amine.
Protocol 1a: Neutralization of this compound
Objective: To prepare the free base of 3,4-dimethylaniline from its hydrochloride salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution, 2 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker.
-
Slowly add 2 M sodium hydroxide solution dropwise while stirring until the pH of the solution is approximately 10-11 (test with pH paper). An oily layer of the free base will form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution (brine).
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield 3,4-dimethylaniline as an oil that may solidify on standing.
Protocol 1b: Reductive Amination of D-Ribose with 3,4-Dimethylaniline
Objective: To synthesize N-(D-ribityl)-3,4-dimethylaniline via catalytic hydrogenation.
This protocol is adapted from procedures for the reductive amination of ribose with substituted anilines.[7][8]
Materials:
-
3,4-Dimethylaniline (from Protocol 1a)
-
D-Ribose
-
Methanol
-
Raney Nickel (50% slurry in water), as catalyst
-
Boric acid (optional, as catalyst promoter)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| 3,4-Dimethylaniline | 121.18 | ~0.27 | ~32.7 g |
| D-Ribose | 150.13 | ~0.27 | 40.0 g |
| Methanol | - | - | 360 mL |
| Raney Nickel | - | - | ~22 g |
| Boric Acid | 61.83 | ~0.016 | 1.0 g |
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol to remove the water.
-
Reaction Setup: In the reaction vessel of the hydrogenation apparatus, combine the 3,4-dimethylaniline, D-ribose, boric acid, and methanol.
-
Add the prepared Raney Nickel catalyst to the mixture.
-
Seal the apparatus, purge with nitrogen gas, and then pressurize with hydrogen gas to approximately 5 bar.
-
Begin stirring and heat the reaction mixture to 55°C.
-
Maintain the temperature and hydrogen pressure for approximately 4-6 hours, or until hydrogen uptake ceases.
-
Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with water or solvent at all times. Do not allow the filter cake to dry in the air.
-
Concentrate the filtrate under reduced pressure.
-
Crystallization: Add hot water to the concentrated residue and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]
-
Collect the crystals by suction filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to obtain N-(D-ribityl)-3,4-dimethylaniline. The expected yield is around 86%.[7]
Figure 2: Simplified mechanism of reductive amination.
Part 2: Synthesis of Riboflavin
This final stage involves two steps: the synthesis of the condensing agent, alloxan, from barbituric acid, and the subsequent condensation of alloxan with N-(D-ribityl)-3,4-dimethylaniline to form the riboflavin molecule.
Protocol 2a: Synthesis of Alloxan Monohydrate
Objective: To prepare alloxan monohydrate by the oxidation of barbituric acid.
This protocol is based on the well-established procedure from Organic Syntheses.[9]
Materials:
-
Barbituric acid
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Deionized water
-
Stirring apparatus, reflux condenser, thermometer, Büchner funnel
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| Barbituric acid | 128.09 | 1.0 | 128 g |
| Chromium trioxide | 99.99 | 1.53 | 156 g |
| Glacial Acetic Acid | 60.05 | - | 400 mL |
| Water | 18.02 | - | 100 mL |
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and thermometer, prepare a solution of 400 mL of glacial acetic acid and 100 mL of water.
-
At room temperature, add 156 g of chromium trioxide and stir for about 15 minutes to dissolve the oxidizing agent.
-
In portions of 15-20 g, add 128 g of barbituric acid over approximately 25 minutes. The temperature of the mixture will rise. Crucially, maintain the temperature at 50°C using a water bath. Do not let the temperature exceed this value, as it will significantly reduce the yield.[9]
-
During the addition, alloxan monohydrate will begin to crystallize.
-
After all the barbituric acid has been added, hold the temperature at 50°C for an additional 25-30 minutes.
-
Cool the reaction slurry to 5-10°C in an ice bath.
-
Filter the crystalline product using a Büchner funnel.
-
Wash the yellow crystals with cold water and allow them to dry. The expected yield of alloxan monohydrate is 75-78%.[9]
Protocol 2b: Condensation to form Riboflavin
Objective: To synthesize riboflavin by condensing N-(D-ribityl)-3,4-dimethylaniline with alloxan. This is a variation of the Tishler synthesis.
Materials:
-
N-(D-ribityl)-3,4-dimethylaniline (from Protocol 1b)
-
Alloxan monohydrate (from Protocol 2a)
-
Boric acid
-
Glacial acetic acid
-
Stirring apparatus, beakers
Procedure:
-
Dissolve N-(D-ribityl)-3,4-dimethylaniline in glacial acetic acid in a reaction flask.
-
Add a catalytic amount of boric acid to the solution.
-
In a separate beaker, dissolve an equimolar amount of alloxan monohydrate in warm glacial acetic acid.
-
Slowly add the alloxan solution to the N-(D-ribityl)-3,4-dimethylaniline solution with constant stirring.
-
Heat the reaction mixture gently (e.g., to 60-80°C) for several hours. The reaction progress can be monitored by the formation of a yellow-orange precipitate of riboflavin.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crude riboflavin by suction filtration.
-
Wash the product sequentially with cold acetic acid, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent, such as water or a water-ethanol mixture, to obtain pure riboflavin.
Figure 3: Simplified reaction scheme for the final condensation step.
Safety and Handling
-
3,4-Dimethylaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Chromium Trioxide: A strong oxidizing agent and is highly toxic and carcinogenic. Avoid contact with skin and inhalation.
-
Raney Nickel: Highly pyrophoric when dry. Always keep the catalyst covered with a solvent.
-
Alloxan: A toxic compound that can induce diabetes in laboratory animals.[10] Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Syntheses Procedure. Alloxan monohydrate. Available at: [Link]
-
American Chemical Society. (2016). Alloxan. Available at: [Link]
-
PrepChem.com. Synthesis of 3,4-dimethylaniline. Available at: [Link]
-
Organic Syntheses Procedure. Notes. Available at: [Link]
-
Grill, M., et al. (2021). Modulation of riboflavin biosynthesis and utilization in mycobacteria. PubMed Central - NIH. Available at: [Link]
-
Wikipedia. Barbituric acid. Available at: [Link]
-
Bacher, A., et al. (2001). Biosynthesis of riboflavin. Vitamins and Hormones. Available at: [Link]
- Google Patents. CN1194262A - Process for preparing N-(D)-ribitol-3,4-dimethyl aniline.
-
Weaver, D. C., et al. (1978). Mechanism of barbituric-acid protection against inhibition by alloxan of glucose-induced insulin release. Diabetes. Available at: [Link]
-
Chengalroyen, M. D., et al. (2025). Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists. PLOS Pathogens. Available at: [Link]
-
ResearchGate. Biosynthesis of riboflavin. Available at: [Link]
-
PubChem. 3,4-Dimethylaniline. Available at: [Link]
-
ResearchGate. Biosynthesis of riboflavin. Available at: [Link]
-
Semantic Scholar. Biosynthesis of vitamin b2 (riboflavin). Available at: [Link]
-
UKDiss.com. (2019). Case Study: Industrial Production of Riboflavin. Available at: [Link]
-
ResearchGate. Chemical versus biotechnological riboflavin synthesis by fermentation. Available at: [Link]
-
Wang, Z., et al. (2021). Strategies to Increase the Production of Biosynthetic Riboflavin. PubMed. Available at: [Link]
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. US8759024B2 - Process for the production of riboflavin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ukdiss.com [ukdiss.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Increase the Production of Biosynthetic Riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8759024B2 - Process for the production of riboflavin - Google Patents [patents.google.com]
- 6. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN1194262A - Process for preparing N-(D)-ribitol-3,4-dimethyl aniline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. acs.org [acs.org]
Application Notes and Protocols: Synthesis of Azo Dyes Using 3,4-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in a myriad of applications, including the textile, printing, and pharmaceutical industries.[3][4] The synthesis of azo dyes is a cornerstone of organic chemistry, typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1]
3,4-Dimethylaniline (also known as 3,4-xylidine), utilized here as its hydrochloride salt for enhanced solubility in aqueous media, serves as an excellent diazo component. The methyl groups on the aromatic ring can influence the final properties of the dye, such as its color, solubility, and fastness. This document provides a detailed guide to the synthesis of a representative monoazo dye using 3,4-dimethylaniline hydrochloride, with a focus on the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.
Reaction Mechanism and Workflow
The synthesis of an azo dye from this compound proceeds via two fundamental reactions in organic chemistry: diazotization and azo coupling.
1. Diazotization:
In the first step, the primary aromatic amine, 3,4-dimethylaniline, is converted into a diazonium salt. This reaction is conducted in a cold, acidic solution with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1] The low temperature (0-5 °C) is crucial to prevent the highly reactive and unstable diazonium salt from decomposing.[5]
The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine group of 3,4-dimethylaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.
2. Azo Coupling:
The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling agent in an electrophilic aromatic substitution reaction.[5] Common coupling components include phenols and aromatic amines. For this protocol, we will use β-naphthol, which provides a hydroxyl group that activates the naphthalene ring system for electrophilic attack, typically at the ortho position to the hydroxyl group. The reaction is generally carried out in a slightly alkaline solution to deprotonate the hydroxyl group of the naphthol, increasing its nucleophilicity and facilitating the coupling.[6]
The overall workflow for the synthesis is depicted in the following diagram:
Experimental Protocol
This protocol details the synthesis of a vibrant azo dye by diazotizing this compound and subsequently coupling it with β-naphthol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per synthesis) |
| This compound | C₈H₁₁N·HCl | 157.64 | 1.58 g (0.01 mol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.70 g (0.01 mol) |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 mL |
| β-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (0.01 mol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1 g |
| Deionized Water | H₂O | 18.02 | As needed |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed |
| Ice | - | - | As needed |
Protocol 1: Diazotization of this compound
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir until a clear solution is obtained.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Nitrite Addition: Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The formation of a clear solution of the diazonium salt should be observed.
-
Completion of Reaction: Continue to stir the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the diazotization is complete.
Protocol 2: Azo Coupling with β-Naphthol
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution.
-
Precipitation: A brightly colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction is complete.
-
Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to litmus paper.
-
Drying: Dry the crude product in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Ethanol is a common solvent for the recrystallization of azo dyes.
-
Dissolution: Transfer the crude, dry azo dye to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the azo dye, typically recorded in a solvent like methanol or ethanol, will show characteristic absorption bands in the visible region (around 400-600 nm), which is responsible for its color.[5][7] The wavelength of maximum absorbance (λmax) is a key characteristic of the dye.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands to look for include the N=N stretch (azo group), O-H stretch (from the naphthol moiety), C-H stretches (aromatic and methyl groups), and C=C stretches (aromatic rings).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the synthesized dye.[6][10] The chemical shifts and coupling patterns of the protons and carbons will confirm the connectivity of the aromatic rings and the positions of the substituents.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the azo dye, confirming the successful synthesis of the target molecule.[10][11]
Safety and Handling
It is imperative to adhere to strict safety protocols when working with the chemicals involved in this synthesis.
-
This compound: This compound is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[10] Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6]
-
Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care, using appropriate PPE.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared in solution at low temperatures and used immediately without isolation.[1]
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10]
Applications of Azo Dyes Derived from 3,4-Dimethylaniline
Azo dyes derived from 3,4-dimethylaniline can have a range of applications, depending on their specific structure and properties. These can include:
-
Textile Dyes: For coloring natural and synthetic fibers.[3]
-
Pigments: For use in paints, inks, and plastics.
-
Biological Stains: For use in microscopy and histology.
-
Indicators: Some azo dyes exhibit pH-dependent color changes, making them useful as acid-base indicators.[5]
-
Pharmaceutical and Biomedical Research: Azo compounds have been investigated for a variety of biological activities.[4][12]
The specific properties of the synthesized dye, such as its color fastness to light and washing, will determine its suitability for particular applications.[4]
References
-
Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Iraqi Journal of Science. [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(1), 4-17. [Link]
-
PSIBERG. (2022). Azo Dyes: History, Uses, and Synthesis. [Link]
-
Valiulin, R., et al. (2025). SYNTHESIS AND PROPERTIES OF AZO COMPOUNDS BASED ON SOME AROMATIC AMINES WITH β- NAPHTHOL. Universum: Chemistry and Biology. [Link]
-
Slideshare. (n.d.). Azo Dyes Application and Effects. [Link]
-
SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. (n.d.). CABI Digital Library. [Link]
-
Worldwidejournals.com. (n.d.). Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. [Link]
-
IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]
-
Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]
-
Kudelko, A., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2822. [Link]
-
International Journal of Original Recent Advanced Research. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. [Link]
-
Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. (n.d.). Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. [Link]
-
Šekutor, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152(6), 693-703. [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[1H NMR] - Spectrum. [Link]
-
Wu, J., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(50), 35057-35065. [Link]
-
Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azo Dyes Application and Effects | PPTX [slideshare.net]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. mdpi.com [mdpi.com]
- 11. One moment, please... [iasj.rdd.edu.iq]
- 12. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 3,4-Dimethylaniline Hydrochloride as a Precursor in Pharmaceutical Synthesis
Document ID: AN-PDP-260117-01
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 3,4-Dimethylaniline hydrochloride as a versatile precursor in pharmaceutical synthesis. While its principal historical application lies in the chemical synthesis of Riboflavin (Vitamin B2), its reactivity profile, particularly the chemistry of its primary aromatic amine group, makes it a valuable starting material for creating diverse molecular scaffolds. These notes elucidate the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and emphasize the safety and handling considerations necessary for its effective use in a research and development setting.
Introduction: The Profile of a Versatile Precursor
3,4-Dimethylaniline (also known as 3,4-Xylidine) is a primary arylamine that serves as a crucial organic intermediate.[1][2][3] For laboratory applications, it is often supplied as its hydrochloride salt, this compound, to enhance its stability and solubility in aqueous media, which is particularly advantageous for reactions such as diazotization. The compound's utility in synthesis stems from the reactivity of the amino group and the potential for electrophilic substitution on the activated aromatic ring.
Its primary role in the pharmaceutical industry has been as a key building block in the chemical synthesis of Riboflavin (Vitamin B2).[3][4] Although industrial-scale production of Riboflavin has largely transitioned to more cost-effective and environmentally benign fermentation methods, the original chemical pathways remain fundamentally important for academic research, the synthesis of flavin analogs, and for understanding the core chemistry of isoalloxazine ring systems.[5][6]
Table 1: Physicochemical Properties of 3,4-Dimethylaniline and its Hydrochloride Salt
| Property | 3,4-Dimethylaniline | This compound |
| CAS Number | 95-64-7[7] | 6264-40-0 (representative) |
| Molecular Formula | C₈H₁₁N[2] | C₈H₁₂ClN[8] |
| Molecular Weight | 121.18 g/mol [2] | 157.64 g/mol [8] |
| Appearance | White to pale brown crystalline solid; darkens on exposure to air and light.[2][3] | Off-white to tan crystalline powder. |
| Melting Point | 49-51 °C[9] | >200 °C (decomposes) |
| Boiling Point | 226 °C[9] | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2][9] | Soluble in water. |
Core Application: The Chemical Synthesis of Riboflavin (Vitamin B2)
The classical synthesis of Riboflavin from 3,4-Dimethylaniline is a multi-step process that masterfully constructs the complex isoalloxazine ring system. This pathway serves as an exemplary case study in the strategic use of condensation and cyclization reactions in heterocyclic chemistry.
Synthetic Pathway Overview
The synthesis can be logically divided into two major stages:
-
Formation of the Key Intermediate: Reductive condensation of 3,4-Dimethylaniline with D-Ribose to form N-(3,4-Dimethylphenyl)-D-ribamine.
-
Construction of the Isoalloxazine Ring: Condensation of the ribamine intermediate with a pyrimidine derivative, typically violuric acid or alloxan, followed by cyclization to yield the final Riboflavin structure.[10]
The causality for this pathway is rooted in establishing the correct substituent pattern. The 3,4-dimethylaniline provides the dimethylbenzene moiety of Riboflavin, while the D-ribose provides the essential ribityl side chain. The final condensation step introduces the pyrimidinedione portion of the molecule, forming the fused, three-ring isoalloxazine core.
Caption: Chemical synthesis pathway for Riboflavin from 3,4-Dimethylaniline.
Protocol: Synthesis of Riboflavin via Condensation with Violuric Acid
This protocol is a representative methodology derived from established chemical literature and patents.[10] It is intended for educational and research purposes for the synthesis of flavin analogs.
Part A: Synthesis of N-(3,4-Dimethylphenyl)-D-ribamine
-
Reaction Setup: In a hydrogenation reactor, combine 3,4-Dimethylaniline (1.0 eq), D-ribose (1.1 eq), and a suitable solvent such as methanol.
-
Catalyst Addition: Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) to the mixture. Boric acid is often added as a catalyst to facilitate the formation of the intermediate Schiff base.[11]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to a moderate temperature (e.g., 50-60 °C).[11] Maintain the reaction under these conditions with stirring for several hours until hydrogen uptake ceases.
-
Causality Note: This reductive amination first forms a Schiff base (imine) between the aniline and the aldehyde group of ribose, which is then immediately reduced in situ by the catalyst and hydrogen to the more stable secondary amine.
-
-
Work-up: After cooling and venting the reactor, filter off the catalyst. Concentrate the filtrate under reduced pressure to yield the crude N-(3,4-Dimethylphenyl)-D-ribamine, which can be purified by recrystallization.
Part B: Synthesis of Riboflavin
-
Reaction Setup: Dissolve the N-(3,4-Dimethylphenyl)-D-ribamine intermediate (1.0 eq) and violuric acid (1.0 eq) in a suitable solvent. Aqueous solutions or organic solvents like acetic acid can be effective.[10]
-
Condensation: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain for several hours. The reaction progress can be monitored by the formation of a characteristic yellow precipitate.
-
Causality Note: This is a complex condensation reaction. The aniline nitrogen of the intermediate attacks the electrophilic carbon of the violuric acid, leading to a cascade of reactions that ultimately form the central pyrazine ring of the isoalloxazine system.
-
-
Isolation and Purification: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration. Wash the solid with water, followed by a cold organic solvent like ethanol, to remove unreacted starting materials and impurities. The resulting product is Riboflavin.
Demonstrating Chemical Versatility: Diazotization and Azo Coupling
Beyond its role in specific multi-step syntheses, this compound is an excellent substrate for demonstrating fundamental aromatic amine chemistry. The diazotization-coupling sequence transforms the amine into a highly versatile diazonium salt, which can then be used to form azo dyes. These dyes, while not direct pharmaceuticals, are vital in biological staining and as scaffolds for medicinal chemistry exploration.[12][13]
Caption: General workflow for the synthesis of an azo dye.
Protocol: Synthesis of an Azo Dye from this compound
This protocol details the synthesis of an azo dye using 2-naphthol as the coupling partner.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Starch-iodide paper
Part A: Diazotization of this compound
-
Prepare Amine Solution: In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in 50 mL of water and 3 mL of concentrated HCl.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is critical to maintain this temperature range throughout the procedure.
-
Causality Note: Aromatic diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield. The low temperature is essential to preserve the integrity of the diazonium ion.[14]
-
-
Prepare Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.[14]
-
Verify Completion: After the addition is complete, stir for another 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the solution on starch-iodide paper; an immediate blue-black color indicates a slight excess and the completion of diazotization. The resulting cold solution contains the 3,4-dimethylbenzene diazonium chloride intermediate and should be used promptly.
Part B: Azo Coupling with 2-Naphthol
-
Prepare Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Causality Note: The coupling reaction is an electrophilic aromatic substitution. 2-naphthol is activated towards this reaction under basic conditions, which deprotonates the hydroxyl group to form the highly nucleophilic naphthoxide ion.
-
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution. A brightly colored red-orange precipitate should form immediately.
-
Complete Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate Product: Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the filter cake with copious amounts of cold water until the filtrate runs clear and is neutral to pH paper. Allow the product to air dry or dry in a desiccator.
Safety and Handling
3,4-Dimethylaniline and its hydrochloride salt are toxic compounds that must be handled with appropriate care.
-
Toxicity: The compound is toxic by inhalation, in contact with skin, and if swallowed.[3][9] It may cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[15]
-
Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin and eyes.[15] In case of contact, wash the affected area immediately and thoroughly with soap and water.
-
Incompatibilities: The material is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[15]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[15]
References
-
Riboflavin - Wikipedia. [Link]
-
Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC - NIH. [Link]
-
This compound | C8H12ClN | CID 12232011 - PubChem. [Link]
-
Riboflavin (Vit B2) Production - Gyan Sanchay. [Link]
- US8759024B2 - Process for the production of riboflavin - Google P
- US2472007A - Process of preparing isoalloxazines - Google P
-
EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOUPLING: PREPARATION OF METHYL ORANGE - Chegg. [Link]
-
SAFETY DATA SHEET - 3,4-Dimethylaniline - Alfa Aesar. [Link]
- US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google P
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. [Link]
-
Novel alloxazine analogues: design, synthesis, and antitumour efficacy - NIH. [Link]
-
(A) The general structures of isoalloxazine (flavin, Fl), alloxazine (All)... - ResearchGate. [Link]
-
Structural characterization of alloxazine and substituted isoalloxazines: NMR and X-ray crystallography - Semantic Scholar. [Link]
-
The Synthesis of Azo Dyes - Columbia University. [Link]
-
3,4-Dimethylaniline: A Key Intermediate for Herbicide and Vitamin B2 Synthesis . [Link]
-
3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. [Link]
-
Synthesis of 3,4-dimethylaniline - PrepChem.com. [Link]
-
3,4-Xylidine - Wikipedia. [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES - ijorar. [Link]
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline . [Link]
-
3,4-Dimethylaniline (CAS 95-64-7): Your Premier Pharmaceutical and Dye Intermediate Supplier . [Link]
-
Diazotization-Coupling Reaction - ResearchGate. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. [Link]
-
3,4-Dimethylanilin - ChemBK. [Link]
- CN102952021B - Synthesis method of 3,4-dimethylaniline - Google P
-
3,4-Dimethylaniline - ChemBK. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Riboflavin - Wikipedia [en.wikipedia.org]
- 6. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. US2472007A - Process of preparing isoalloxazines - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. ijorarjournal.com [ijorarjournal.com]
- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: Experimental Setups for Key Synthetic Transformations of 3,4-Dimethylaniline Hydrochloride
Abstract and Scope
This document provides detailed application notes and validated protocols for key chemical reactions involving 3,4-Dimethylaniline hydrochloride. As a versatile primary arylamine, 3,4-Dimethylaniline is a crucial building block in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] These protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles. The guide covers two fundamental transformations: the diazotization-azo coupling reaction for dye synthesis and amide bond formation, a cornerstone of medicinal chemistry. Each protocol is presented with a rationale for critical steps, comprehensive safety guidelines, and methods for analysis.
Physicochemical Properties and Safety Data
This compound is the salt form of 3,4-Dimethylaniline (also known as 3,4-Xylidine). The hydrochloride salt often exhibits improved stability and solubility in aqueous media compared to the free base.
Table 1: Physicochemical Properties of 3,4-Dimethylaniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| Appearance | Pale brown crystals or off-white solid | [3][4] |
| Melting Point | 49-51 °C | [1][5] |
| Boiling Point | 226 °C | [1] |
| Solubility | Soluble in ether, ethanol; slightly soluble in water. | [3] |
| CAS Number | 95-64-7 |[2] |
Critical Safety and Handling Precautions
3,4-Dimethylaniline and its salts are hazardous materials requiring strict safety protocols. All manipulations must be performed inside a certified chemical fume hood by personnel trained in handling toxic substances.
-
Hazard Identification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6][7] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[6][7] It is also a skin and serious eye irritant.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[2] For operations that may generate dust, a NIOSH-approved respirator is required.[2][3]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[9] Prevent contact with skin and eyes.[10] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10] Do not allow the chemical to enter drains or the environment.[6][11]
Core Application 1: Diazotization and Azo Coupling for Dye Synthesis
Azo coupling is a powerful electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, reacting with an activated aromatic ring (the coupling component) to form an azo compound (R-N=N-R').[12][13] This reaction is the foundation of the synthetic dye industry.
Mechanism and Rationale
The process occurs in two distinct stages:
-
Diazotization: The primary aromatic amine (3,4-Dimethylaniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[14] This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
-
Rationale: This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions (e.g., forming phenols) at higher temperatures.[15] The presence of excess acid prevents the diazonium salt from coupling with unreacted amine.
-
-
Azo Coupling: The cold diazonium salt solution is then added to a solution of a coupling component, such as an activated phenol (e.g., 2-naphthol) or an aniline derivative.
-
Rationale: The coupling component must contain a strong electron-donating group (like -OH or -NR₂) to be sufficiently nucleophilic to attack the weakly electrophilic diazonium ion.[16] The pH of the coupling reaction is critical; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is done in weakly acidic to neutral solutions.[12][17]
-
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Detailed Protocol: Synthesis of 1-(3,4-Dimethylphenylazo)-2-naphthol
Materials and Reagents:
-
This compound (or free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Table 2: Reagent Quantities
| Reagent | Molar Eq. | Amount (for 10 mmol scale) |
|---|---|---|
| 3,4-Dimethylaniline | 1.0 | 1.21 g |
| Conc. HCl (~12 M) | ~3.0 | 2.5 mL |
| Sodium Nitrite | 1.05 | 0.72 g |
| 2-Naphthol | 1.0 | 1.44 g |
| Sodium Hydroxide | ~2.0 | 0.80 g |
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, add 1.21 g (10 mmol) of 3,4-Dimethylaniline to 30 mL of deionized water.
-
Slowly add 2.5 mL of concentrated HCl while stirring. The hydrochloride salt may precipitate.
-
Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring.
-
In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[18]
-
After the addition is complete, stir the resulting solution in the ice bath for an additional 15 minutes. This is your diazonium salt solution. Use it immediately in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 5% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution.[18]
-
A brightly colored precipitate (typically red or orange) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs clear.
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry. For faster drying, use a desiccator under vacuum.
-
The purity of the dye can be assessed by Thin Layer Chromatography (TLC) and its identity confirmed by spectroscopic methods (IR, NMR).
Core Application 2: Amide Bond Formation
The reaction between an amine and a carboxylic acid to form an amide bond is one of the most important reactions in organic and medicinal chemistry.[19] Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically "activated" using a coupling reagent.
Mechanism and Rationale
The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group.[20] Reagents like carbodiimides (e.g., DCC, EDC) are commonly used.
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine (3,4-Dimethylaniline) then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation: A stable tetrahedral intermediate is formed, which then collapses to yield the amide product and a urea byproduct.
-
Rationale: Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce the risk of racemization if the carboxylic acid has a chiral center. The choice of solvent is critical; polar aprotic solvents like DMF or DCM are common.
-
Workflow for Amide Synthesis
Caption: General workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-(3,4-dimethylphenyl)benzamide
Materials and Reagents:
-
3,4-Dimethylaniline
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Table 3: Reagent Quantities
| Reagent | Molar Eq. | Amount (for 5 mmol scale) |
|---|---|---|
| 3,4-Dimethylaniline | 1.0 | 0.61 g (605 mg) |
| Benzoic Acid | 1.05 | 0.64 g (641 mg) |
| EDC | 1.2 | 1.15 g |
| HOBt | 1.1 | 0.74 g |
| DCM | - | ~50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (641 mg, 5.25 mmol), HOBt (743 mg, 5.5 mmol), and 3,4-Dimethylaniline (605 mg, 5.0 mmol).
-
Add 30 mL of anhydrous DCM and stir until all solids dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate vial, dissolve EDC (1.15 g, 6.0 mmol) in 10 mL of anhydrous DCM.
-
Add the EDC solution dropwise to the reaction mixture over 10 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction's progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure amide product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Azo Coupling | Diazonium salt decomposed. | Ensure the temperature is strictly maintained at 0-5 °C throughout the diazotization and coupling steps. Use the diazonium salt immediately after preparation.[15] |
| Incomplete diazotization. | Check the quality of sodium nitrite. Ensure sufficient acid is present. Test for excess nitrous acid with starch-iodide paper (should turn blue).[21] | |
| No reaction in Amide Coupling | Inactive coupling reagent. | Use fresh or properly stored EDC and HOBt. EDC is moisture-sensitive. |
| Poorly soluble reagents. | Increase the solvent volume or switch to a more polar solvent like DMF (note: workup will be different). | |
| Multiple spots on TLC (Amide) | Unreacted starting material. | Increase reaction time or add a slight excess (1.1 eq) of the coupling reagent. |
| Formation of urea byproduct. | Ensure proper aqueous workup to remove the water-soluble EDC-urea byproduct. Purification by chromatography will also remove it. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Department of Chemistry. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet: 3,4-Dimethylaniline. Retrieved from [Link]
-
Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from [Link]
- Patel, K. R., Patel, K. C., & Mistry, B. D. (2012). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of Saudi Chemical Society, 16(2), 169-174.
-
Alfa Aesar. (2024). Safety Data Sheet: 3,4-Dimethylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Your Chemistry Lab. (2022, May 6). Diazo Coupling Reaction I Azo dye test I Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved from [Link]
-
Chemsrc. (2025). 3,4-Dimethylaniline | CAS#:95-64-7. Retrieved from [Link]
- Fanta, P. E., & Tarbell, D. S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532.
-
Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
SlideShare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Studylib. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
-
Chegg. (2021). Solved EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOOPLING: PREPARATION OF METHYL ORANGE. Retrieved from [Link]
-
Vibzz Lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
Sources
- 1. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 2. 3,4-Dimethylaniline 98 95-64-7 [sigmaaldrich.com]
- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 5. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 6. cpachem.com [cpachem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Azo Coupling [organic-chemistry.org]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Diazotisation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
Application Note: Comprehensive Analytical Characterization of 3,4-Dimethylaniline Hydrochloride
Abstract
This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of 3,4-Dimethylaniline hydrochloride. As a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, rigorous quality control is paramount to ensure its identity, purity, and safety.[1][2] This document outlines a multi-faceted analytical approach encompassing spectroscopic and chromatographic methods for unambiguous identification, quantification (assay), and the profiling of organic and inorganic impurities, including residual solvents. The protocols described herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for robust product characterization in alignment with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction: The Importance of Rigorous Characterization
This compound is a primary arylamine salt.[1][6] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of downstream products.[3] Impurities may originate from various sources, including starting materials, by-products of synthesis, degradation products, or residual solvents used during manufacturing.[4][7]
A thorough analytical characterization is therefore not merely a quality control checkpoint but a foundational component of product development and regulatory compliance. It ensures batch-to-batch consistency and provides a detailed understanding of the impurity profile, which is critical for safety assessment and process optimization. This guide presents a logical workflow for the complete analysis of this compound, moving from identity confirmation to a detailed purity assessment.
Analytical Workflow Overview
A systematic approach is essential for the complete characterization of this compound. The workflow presented here ensures that all critical quality attributes are assessed.
Caption: Figure 1: Overall Analytical Workflow for this compound Characterization.
Part I: Identity Confirmation
The first critical step is to unequivocally confirm the chemical identity of the material as this compound. A combination of spectroscopic techniques provides orthogonal data, ensuring a high degree of confidence.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the compound. For this compound, key absorbances include N-H stretches from the ammonium salt, C-H stretches of the aromatic ring and methyl groups, and C=C aromatic ring stretches.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound.[8] Verify the presence of characteristic peaks corresponding to the principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | ~3200-2800 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Methyl) | ~2975-2850 |
| C=C Stretch (Aromatic) | ~1600-1450 |
| C-N Stretch | ~1350-1250 |
Table 1: Key FT-IR Absorbance Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the aromatic protons and the two distinct methyl groups. The integration of these signals should correspond to the number of protons in each environment.[9][10]
-
¹³C NMR: Identify the signals for the six aromatic carbons and the two methyl carbons.[11] Chemical shifts should be compared against a reference spectrum or predicted values.
-
| Proton Assignment (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | ~6.5 - 7.5 | Multiplet | 3H |
| Methyl Protons | ~2.1 - 2.3 | Singlet | 6H |
| Amino Protons | Variable (broad) | Singlet | 3H |
Table 2: Expected ¹H NMR Data for this compound.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the free base (3,4-Dimethylaniline) after the loss of HCl, confirming the molecular formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak [M+H]⁺ for the free base, 3,4-Dimethylaniline. The expected monoisotopic mass is 121.0891 g/mol .[10] The observed m/z should correspond to 122.0964.[12]
Part II: Purity and Impurity Profiling
Regulatory guidelines, such as ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances.[4][5] A combination of chromatographic and other techniques is necessary for a complete purity assessment.
Caption: Figure 2: Decision Tree for Impurity Management based on ICH Guidelines.[3][13]
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary technique for determining the purity (assay) of the main component and for separating, detecting, and quantifying related organic impurities. A single, stability-indicating method is often developed for both purposes.
Potential Impurities:
-
Starting Materials: e.g., 4-Nitro-o-xylene.
-
Isomers: e.g., 2,3-Dimethylaniline, 2,5-Dimethylaniline.
-
By-products: Formed during the synthesis.
-
Degradation Products: Formed upon exposure to light, heat, or oxidation. The aniline moiety is susceptible to oxidation, which can lead to colored impurities.[1]
HPLC Protocol:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) is used to elute the polar main peak and then any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 243 nm.[14]
-
-
Standard Preparation:
-
Assay Standard: Prepare a standard solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Sensitivity/Reporting Level Standard: Dilute the Assay Standard to a concentration corresponding to the reporting threshold (e.g., 0.05% of the assay concentration).
-
-
Sample Preparation: Prepare the sample solution at the same concentration as the Assay Standard.
-
Analysis and Calculation:
-
Inject the diluent (blank), sensitivity standard, assay standard, and sample solution.
-
Assay (%): Calculate the purity by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
-
Related Substances (%): Identify and quantify any impurity peaks in the sample chromatogram. Use the principle of area normalization or compare against a diluted standard of the main peak (assuming a response factor of 1.0 if the impurity standard is not available).[5] Report any impurity exceeding the reporting threshold.
-
Residual Solvents by Gas Chromatography-Headspace (GC-HS)
Principle: As per ICH Q3C, residual solvents must be controlled.[3] GC with headspace injection is the standard method for analyzing volatile organic compounds in solid samples.
Protocol:
-
Chromatographic System:
-
Column: A column suitable for volatile compounds, such as a G43 (6% cyanopropylphenyl/94% dimethylpolysiloxane) or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Injector at ~140°C, Detector (FID) at ~250°C, Oven temperature program (e.g., 40°C for 20 min, then ramp to 240°C).
-
Headspace Parameters: Vial equilibration at ~80°C for 60 min.
-
-
Standard Preparation: Prepare a standard solution containing expected solvents (e.g., methanol, ethanol, toluene from synthesis) in a suitable high-boiling point solvent like DMSO or DMF.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the high-boiling point solvent.
-
Analysis: Analyze the headspace of the standard and sample vials. Calculate the concentration of each residual solvent in the sample.
Inorganic Impurities
Principle: Pharmacopeial methods are used to assess the total inorganic content (Residue on Ignition) and the presence of heavy metals.
-
Residue on Ignition (Sulfated Ash): This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid. It represents the total amount of inorganic impurities. The procedure involves charring the sample, treating with sulfuric acid, and igniting to a constant weight at 600 ± 50 °C.
-
Heavy Metals: This can be assessed by traditional wet chemistry methods or, more commonly, by modern instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) as per ICH Q3D guidelines for elemental impurities.[3]
Conclusion
The analytical characterization of this compound requires a multi-pronged approach to ensure its identity, purity, and quality. The combination of spectroscopic techniques (FT-IR, NMR, MS) for identity confirmation and chromatographic methods (HPLC, GC-HS) for purity and impurity analysis provides a robust and comprehensive data package. Adherence to these detailed protocols, grounded in scientific principles and regulatory guidelines, ensures that the product meets the stringent quality standards required for its intended use in research and development.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
OSHA. (1996, February). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]
-
Scribd. (n.d.). 〈223〉 DIMETHYLANILINE. Retrieved from [Link]
-
Taylor & Francis Online. (2021, September 23). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
ResearchGate. (n.d.). GC separation of dimethyl aniline on the (OH)Q[10]/PDMS column (A). Peaks. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dimethylaniline (C8H11N). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 95-64-7 | Product Name : 3,4-Dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2021, October 18). (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Semantic Scholar. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]
-
MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. 3,4-Dimethylaniline(95-64-7) IR Spectrum [chemicalbook.com]
- 9. 3,4-Dimethylaniline(95-64-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. PubChemLite - 3,4-dimethylaniline (C8H11N) [pubchemlite.lcsb.uni.lu]
- 13. youtube.com [youtube.com]
- 14. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
High-Resolution Gas Chromatography Method for the Isomeric Separation of 3,4-Xylidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The six isomers of xylidine (dimethylaniline) are critical raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to their similar physicochemical properties, particularly their boiling points, the chromatographic separation of these isomers presents a significant analytical challenge. 3,4-Xylidine, in particular, must be resolved from its five other isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-xylidine) to ensure product purity and meet regulatory requirements. This application note presents a detailed, robust gas chromatography (GC) method for the baseline separation of 3,4-xylidine from its isomers. We will delve into the causality behind the selection of the stationary phase, optimization of GC parameters, and provide a self-validating protocol for immediate implementation in a research or quality control setting.
Introduction: The Challenge of Xylidine Isomer Separation
Xylidine isomers share the same molecular formula (C₈H₁₁N) and molecular weight, leading to nearly identical mass spectra, which makes differentiation by mass spectrometry alone impossible without prior chromatographic separation.[1] The primary challenge lies in their subtle structural differences, which result in very close boiling points and similar polarities.
Table 1: Physicochemical Properties of Xylidine Isomers
| Isomer | Structure | Boiling Point (°C) |
| 2,6-Xylidine | NH₂(CH₃)₂C₆H₃ | 216 |
| 2,4-Xylidine | NH₂(CH₃)₂C₆H₃ | 214 |
| 2,5-Xylidine | NH₂(CH₃)₂C₆H₃ | 214 |
| 2,3-Xylidine | NH₂(CH₃)₂C₆H₃ | 224 |
| 3,4-Xylidine | NH₂(CH₃)₂C₆H₃ | 225 |
| 3,5-Xylidine | NH₂(CH₃)₂C₆H₃ | 220 |
Furthermore, as aromatic amines, xylidines are basic compounds prone to interacting with active sites (e.g., surface silanols) on conventional silica-based capillary columns. This interaction leads to significant peak tailing, which compromises resolution, sensitivity, and accuracy.[2] Therefore, a successful method must address both selectivity and peak shape.
Method Development: A Rationale-Driven Approach
Achieving baseline separation of these critical isomers requires a methodical approach to the selection of the GC column and the optimization of instrumental parameters. Gas chromatography separates volatile compounds based on their distribution between a gaseous mobile phase and a stationary phase.[3] The choice of the stationary phase is the most critical factor in achieving selectivity for isomeric compounds.[4]
The Cornerstone: Stationary Phase Selection
Standard, non-polar stationary phases, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-5), are generally insufficient for this separation as they primarily separate compounds by boiling point. Given the close boiling points of xylidine isomers, these phases result in significant co-elution.
To enhance selectivity, a stationary phase with a different interaction mechanism is required. Mid-to-high polarity phases are superior for this application due to their ability to engage in dipole-dipole and π-π interactions with the aromatic ring and the polar amino group of the xylidines.
Table 2: Recommended GC Columns for Xylidine Isomer Separation
| Stationary Phase Type | Example Commercial Column | Polarity | Primary Interaction Mechanism | Suitability for Xylidine Isomers |
| 35% Diphenyl / 65% Dimethyl Polysiloxane | DB-35, HP-35 | Mid-Polarity | π-π interactions, dispersion | Good starting point, offers enhanced selectivity over non-polar phases.[5] |
| Polyethylene Glycol (PEG) | DB-WAX, Carbowax 20M | High-Polarity | Hydrogen bonding, dipole-dipole | Excellent selectivity due to strong interactions with the amine group. Often requires column deactivation with KOH to prevent peak tailing.[2] |
| Modified Calixarene | C4A-CL, C4A-PEG-2PTSC | Mid-Polarity | Host-guest interactions, shape selectivity | Excellent/Superior. The unique three-dimensional cavity of calixarenes provides exceptional shape selectivity, enabling baseline separation of challenging isomers like toluidine and xylidine.[6][7] |
| Ionic Liquid | SLB®-IL60 | High-Polarity | Multiple (dipole, H-bonding, π-π) | High thermal stability and unique selectivity. Proven effective for separating xylene isomers and can be applied to xylidines.[8] |
Expert Insight: For this application, we recommend a modified calixarene or a high-polarity PEG column. While standard mid-polarity columns like HP-35 can provide separation, specialized phases based on calixarenes have demonstrated superior, baseline resolution for xylidine isomers, often outperforming commercial alternatives.[7] The rigid, cavity-containing structure of calixarenes allows for separation based on the subtle differences in the isomers' shapes, a mechanism not available to traditional polymer phases.
Instrumentation and Detection
-
Gas Chromatograph: Any modern GC system capable of precise temperature and flow control is suitable. An autosampler is highly recommended for reproducibility.
-
Detector:
-
Flame Ionization Detector (FID): FID is the workhorse for this analysis. It is robust, highly sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for quantification.[3]
-
Mass Spectrometer (MS): While not able to distinguish isomers by their mass spectra alone, a GC-MS system is invaluable for peak identity confirmation and method development.[1][9][10] It ensures that the peaks are free from co-eluting impurities.
-
Detailed Application Protocol
This protocol is designed to be a self-validating system, providing a robust starting point for the separation of all six xylidine isomers.
Materials and Reagents
-
Standards: 3,4-Xylidine and all other xylidine isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-), purity >99%.
-
Solvent: Dichloromethane or Methanol (GC or HPLC grade).
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL GC syringe for manual injection or autosampler syringe.
Recommended Instrumentation and Column
-
GC System: Agilent 7890 GC (or equivalent) with FID or MS detector.
-
Column: C4A-PEG-2PTSC coated capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Alternative: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium, 99.999% purity.
Preparation of Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of each xylidine isomer into a single 10 mL volumetric flask. Dissolve and bring to volume with methanol. This mixed-isomer stock is used to determine the retention time and resolution of each component.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock standard into a 10 mL volumetric flask and dilute to the mark with methanol. This standard is suitable for initial method validation and calibration.
Gas Chromatograph Operating Conditions
The following parameters have been optimized for the baseline separation of xylidine isomers on a calixarene-based stationary phase.
Table 3: Optimized GC Method Parameters
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | |
| Mode | Split (50:1) | For standard concentrations; use splitless for trace analysis. |
| Temperature | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Column | C4A-PEG-2PTSC (30m x 0.25mm x 0.25µm) | |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal efficiency and resolution. |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 1 min | Allows for sharp initial peak focusing. |
| Ramp Rate | 5 °C/min | A controlled ramp is crucial for resolving closely eluting isomers. |
| Final Temp | 180 °C, hold for 5 min | Ensures all isomers have eluted and the column is clean for the next run. |
| Detector (FID) | ||
| Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N₂) | 25 mL/min |
Experimental Workflow
The logical flow from sample receipt to final data analysis is crucial for ensuring data integrity and reproducibility.
Caption: Experimental workflow for xylidine isomer analysis.
Expected Results and Discussion
Using the protocol described above, baseline separation (Resolution > 1.5) of all six xylidine isomers is expected. The elution order is primarily dependent on the specific interactions with the stationary phase. On polar phases like the recommended C4A-PEG-2PTSC, the separation is influenced by a combination of boiling point, dipole moment, and the steric accessibility of the amino group for hydrogen bonding.
The unique cavity of the calixarene stationary phase provides exceptional selectivity, which is key to separating the most challenging pairs, such as 2,4- and 2,5-xylidine.[7] This method's trustworthiness is established by running a mixed-isomer standard with every sample batch. The retention times and peak shapes of the standards serve as a system suitability test, confirming the column's performance and the instrument's stability before analyzing unknown samples.
Method Validation and System Suitability
To ensure the method's ongoing validity, the following checks should be performed regularly:
-
Resolution (Rs): The resolution between all adjacent isomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections of the standard should be < 0.5%, and the RSD for peak areas should be < 2.0%.
This self-validating system ensures that the data generated is accurate and reliable for quality control and research purposes.
Caption: Key considerations for GC method development.
Conclusion
The separation of 3,4-xylidine from its isomers is a challenging but achievable analytical task. The key to success lies in moving beyond conventional stationary phases and employing columns that offer alternative separation mechanisms, such as the shape selectivity of calixarenes or the strong hydrogen bonding capabilities of PEG phases. The detailed protocol provided in this application note offers a robust, reproducible, and high-resolution method suitable for the stringent demands of the pharmaceutical and chemical industries. By understanding the causality behind the experimental choices, researchers can confidently implement and adapt this method for their specific applications.
References
- HOPEMAX. (2025, May 16). What are the analytical methods for 2,6 - Xylidine? - Blog.
-
ResearchGate. (n.d.). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase | Request PDF. Retrieved from
-
ACS Publications. (2022, November 29). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. Retrieved from
- Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Vernier Science Education. (n.d.). Detection of Chemical Isomers with Gas Chromatography.
- ResearchGate. (n.d.). GC separations of toluidine and xylidine isomers on the C4A-CL column....
- Nie, W., et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- Aslani, S. (n.d.). "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT". MavMatrix - UTA.
- Sigma-Aldrich. (n.d.). GC Analysis of Xylene Isomers on SLB®-IL60.
- ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in....
- OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- PubMed. (2025, December 31). Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS.
- ResearchGate. (2017, December 3). How (if possible) can I differentiate consitiutional isomers of xylene on a gas chromatograph/mass spectrum?.
- The Royal Society of Chemistry. (2017). 1. General Method.
- SciELO. (n.d.). Artigo.
- LCGC International. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- ChemicalBook. (n.d.). 3,4-Dimethylaniline(95-64-7) 1H NMR spectrum.
- Agilent. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. hopemaxchem.com [hopemaxchem.com]
- 4. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 3,4-Dimethylaniline hydrochloride in molybdenum complex formation
An Application Guide to the Synthesis of Molybdenum Imido Complexes Using 3,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the role and application of 3,4-dimethylaniline and its hydrochloride salt in the formation of molybdenum complexes. It is designed to offer both theoretical understanding and practical, field-proven protocols for the synthesis and characterization of these valuable compounds.
Introduction: The Significance of Molybdenum Imido Complexes
Molybdenum is a versatile transition metal that plays a critical role in a vast array of chemical and biological processes.[1] Its ability to exist in multiple oxidation states (from -2 to +6) makes it a powerful center for catalysis, with applications ranging from industrial hydrodesulfurization to intricate organic synthesis.[2][3] In recent years, molybdenum complexes have also garnered attention for their potential in medicine and materials science.[4][5][6]
A particularly important class of organomolybdenum compounds are the imido complexes, which feature a double bond between the molybdenum atom and a nitrogen atom ([Mo=NR]). This functional group is isoelectronic with the oxo group ([Mo=O]) and is crucial for stabilizing high-oxidation-state molybdenum centers. The electronic and steric properties of the 'R' group on the nitrogen atom can be systematically varied to fine-tune the reactivity and stability of the resulting complex.
Primary arylamines, such as 3,4-dimethylaniline, are excellent and widely used precursors for synthesizing these imido ligands. Understanding the mechanism and mastering the protocols for this transformation is fundamental for researchers working in organometallic synthesis and catalysis.
Part 1: The Ligand Precursor – 3,4-Dimethylaniline and its Hydrochloride Salt
3,4-Dimethylaniline, also known as 3,4-xylidine, is a primary arylamine that serves as the foundational building block for the imido ligand.[7][8] While the free base is the reactive species, it is often supplied and handled in its hydrochloride salt form for several practical reasons.
Causality Behind Using 3,4-Dimethylaniline Hydrochloride:
-
Stability and Handling: The free amine is an oily, low-melting solid that is susceptible to air oxidation, often turning from off-white to reddish-brown upon exposure to air and light.[7] The hydrochloride salt is a more stable, non-volatile, and crystalline solid, which allows for more accurate weighing and longer shelf-life.[9]
-
Purity: The process of forming the salt and recrystallizing it is an effective purification step, ensuring a high-purity starting material.
-
In Situ Generation: The reactive free amine can be generated cleanly and directly in the reaction vessel (in situ) by the addition of a non-nucleophilic base, such as triethylamine (Et₃N) or a stronger, non-coordinating proton sponge. This base deprotonates the anilinium ion to yield the free amine and a stable ammonium salt byproduct (e.g., [Et₃NH]Cl), which can often be easily removed by filtration.
Data Presentation: Physicochemical Properties
| Property | 3,4-Dimethylaniline (Free Base) | This compound |
| CAS Number | 95-64-7 | 7356-54-9[9] |
| Molecular Formula | C₈H₁₁N[7] | C₈H₁₂ClN[9] |
| Molecular Weight | 121.18 g/mol | 157.64 g/mol [9] |
| Appearance | Pale brown/off-white solid, darkens on exposure[7] | Crystalline solid |
| Melting Point | 49-51 °C[8] | >200 °C (decomposes) |
| Boiling Point | 226 °C[8] | N/A |
| Solubility | Soluble in organic solvents (ether, aromatic solvents); slightly soluble in water.[7] | Soluble in water; soluble in alcohols. |
Part 2: The Mechanism of Imido Complex Formation
The formation of a molybdenum imido complex from an aniline precursor and a high-valent molybdenum halide or oxide-halide is a cornerstone reaction in organomolybdenum chemistry. The process can be understood as a nucleophilic substitution followed by dehydrohalogenation.
Pillars of the Reaction Mechanism:
-
Amine Coordination: The free 3,4-dimethylaniline, generated in situ, acts as a Lewis base. The lone pair of electrons on the nitrogen atom attacks the electron-deficient (Lewis acidic) molybdenum center, forming an intermediate amine adduct.[10]
-
Deprotonation and Elimination: In the presence of a base (e.g., triethylamine), the coordinated amine ligand is deprotonated. This is often a stepwise process. The elimination of two equivalents of HCl (one from the original amine and one from a protonated amine) leads to the formation of the stable Mo=N double bond. The base acts as a scavenger for the generated HCl, driving the reaction to completion.
Visualization: Generalized Reaction Pathway
Caption: Generalized pathway for molybdenum imido complex formation.
Part 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a dichlorido(3,4-dimethylphenylimido)dioxomolybdenum(VI) complex. CAUTION: This procedure should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reagents are hazardous and should be handled with care.
Protocol: Synthesis of [MoO₂Cl₂(3,4-Me₂C₆H₃N)]
Objective: To synthesize a representative molybdenum(VI) imido complex.
Reagents & Materials:
-
Molybdenum(IV) chloride tetrahydrofuran complex ([MoCl₄(THF)₂])
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Experimental Workflow Visualization
Caption: Experimental workflow for molybdenum imido complex synthesis.
Step-by-Step Methodology:
-
Preparation: All glassware must be dried in an oven at 120°C overnight and assembled hot under a positive pressure of Argon.
-
Reagent Charging: In a 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.58 g, 10.0 mmol) and 80 mL of anhydrous DCM. Cool the resulting slurry to 0°C in an ice bath.
-
In Situ Amine Generation: Slowly add freshly distilled triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv) to the stirred slurry. The mixture should become a clear solution as the triethylammonium chloride salt forms and the free amine is liberated. Stir for 30 minutes at 0°C. The causality here is to ensure complete deprotonation before the molybdenum precursor is introduced.
-
Addition of Molybdenum Precursor: In a separate Schlenk flask, dissolve [MoCl₄(THF)₂] (e.g., 3.80 g, 10.0 mmol, 1.0 equiv) in 40 mL of anhydrous DCM. Transfer this solution to the amine solution dropwise via cannula over 20 minutes at 0°C. A color change is expected.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours under Argon. The reaction is typically left overnight to ensure completion.
-
Isolation of Crude Product: The reaction will produce a precipitate of triethylammonium chloride. Filter the mixture through a cannula frit into a clean Schlenk flask to remove this solid. Wash the solid with a small amount of anhydrous DCM (2 x 10 mL) to ensure complete transfer of the product.
-
Purification: Reduce the volume of the combined filtrate to approximately 30 mL under vacuum. Add 100 mL of anhydrous diethyl ether to precipitate the product. Diethyl ether is used as an anti-solvent because the molybdenum complex is typically insoluble in it, while any remaining impurities may stay in solution.
-
Final Product Collection: Cool the flask to -20°C for 2 hours to maximize precipitation. Collect the solid product by filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum for several hours. The product should be stored under an inert atmosphere.
Part 4: Characterization and Validation
Confirming the identity and purity of the synthesized complex is a critical step. The following data are characteristic of a successful synthesis.
| Technique | Expected Observation for [MoO₂Cl₂(3,4-Me₂C₆H₃N)] |
| ¹H NMR (CDCl₃) | Aromatic signals for the imido ligand (typically 6.8-7.5 ppm). Two singlets for the two distinct methyl groups (typically 2.2-2.4 ppm). |
| ¹³C NMR (CDCl₃) | Aromatic carbon signals (120-150 ppm). Two methyl carbon signals (~20 ppm). |
| FTIR (KBr Pellet) | Strong absorbance band for the Mo=N stretch (typically 950-1100 cm⁻¹). Strong absorbances for the symmetric and asymmetric Mo=O stretches (~900-950 cm⁻¹). |
| Elemental Analysis | Calculated vs. Found percentages for C, H, N should be within ±0.4%. |
| Yield | A typical yield for this type of reaction would be in the 60-80% range. |
Part 5: Applications and Future Directions
Molybdenum imido complexes derived from anilines are not merely synthetic curiosities; they are enabling tools in several fields:
-
Catalysis: They serve as highly effective catalyst precursors for olefin metathesis, a powerful carbon-carbon bond-forming reaction.[11] The steric and electronic properties of the 3,4-dimethylphenyl group can influence the catalyst's activity and selectivity.
-
Nitrogen Fixation Models: The Mo=N bond is a key intermediate in the biological nitrogen fixation cycle catalyzed by the nitrogenase enzyme.[12][13] Synthetic imido complexes are studied as small-molecule models to understand the mechanism of converting atmospheric N₂ into ammonia.
-
Materials Science: These complexes can be used as precursors for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of molybdenum nitride thin films, which have applications in microelectronics.[5]
-
Drug Development: While less common, certain molybdenum complexes have been investigated for their biological activity, including potential anticancer and antidiabetic properties, making the synthesis of novel complexes an area of interest.[4][6]
References
-
Synthesis of [(DPPNCH2CH2N)3N]3− Molybdenum Complexes (DPP = 3,5-(2,5-diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen. National Institutes of Health.[Link]
-
Molybdenum complexes: Structure, properties and applications. ResearchGate.[Link]
-
Chemical Applications of Molybdenum. International Molybdenum Association.[Link]
-
Molybdenum (VI) Complexes and their Dual Role as Antidiabetic and Anticancer Agents. Scilit.[Link]
-
PREPARATION OF A TRISAMIDOMOLYBDENUM(VI) PROPYLIDYNE COMPLEX. Organic Syntheses.[Link]
-
Potential of Mixed Dipnictogen Molybdenum Complexes in the Self-Assembly of Thallium Coordination Compounds. National Institutes of Health.[Link]
-
Molybdenum complexes derived from the oxydianiline [(2-NH2C6H4)2O]: synthesis, characterization and ε-caprolactone ROP capability. PubMed.[Link]
-
Synthesis Of Molybdenum Containing Thin Films Using Organic Reducing Agents And Synthesis Of Magnesium Silyl Intermediate Complexes For Use In Atomic Layer Deposition. Wayne State University.[Link]
-
Molybdenum Metallopharmaceuticals Candidate Compounds - The "Renaissance" of Molybdenum Metallodrugs? PubMed.[Link]
-
Ether Complexes of Molybdenum(III) and Molybdenum(IV) Chlorides. ResearchGate.[Link]
-
Anilines Formation via Molybdenum‐Catalyzed Intermolecular Reaction of Ynones with Allylic Amines. ResearchGate.[Link]
-
3,4-Dimethylaniline | C8H11N. PubChem.[Link]
- Synthesis method of 3,4-dimethylaniline.
-
CAS No : 95-64-7 | Product Name : 3,4-Dimethylaniline. Pharmaffiliates.[Link]
-
This compound | C8H12ClN. PubChem.[Link]
-
Formation of dinitrogen complexes of molybdenum and their reactions with acids to give ammonia. UNL Digital Commons.[Link]
-
Pentamethylcyclopentadienyl Molybdenum(V) Complexes Derived from Iodoanilines: Synthesis, Structure, and ROP of ε-Caprolactone. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imoa.info [imoa.info]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. "Synthesis Of Molybdenum Containing Thin Films Using Organic Reducing Agents And Synth . . ." by Michael David Overbeek [digitalcommons.wayne.edu]
- 6. Molybdenum Metallopharmaceuticals Candidate Compounds - The "Renaissance" of Molybdenum Metallodrugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 9. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of [(DPPNCH2CH2N)3N]3− Molybdenum Complexes (DPP = 3,5-(2,5-diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "FORMATION OF DINITROGEN COMPLEXES OF MOLYBDENUM AND THEIR REACTIONS WI" by GERALD EDWARD BOSSARD [digitalcommons.unl.edu]
Application Notes and Protocols: Synthesis and Utility of Schiff Bases from 3,4-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Imine Bond in Modern Chemistry
The formation of a carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base, is a cornerstone of synthetic organic chemistry. This seemingly simple condensation reaction between a primary amine and a carbonyl compound unlocks a vast chemical space, providing intermediates for a multitude of more complex molecular architectures. Aromatic Schiff bases, in particular, are of significant interest due to the electronic conjugation between the imine bond and the aryl rings, which imparts unique chemical and photophysical properties.
This guide provides a detailed exploration of the reaction between 3,4-dimethylaniline hydrochloride and various aldehydes and ketones. As a readily available and functionalized aniline derivative, 3,4-dimethylaniline serves as a valuable building block. Its derivatives have shown promise in medicinal chemistry, coordination chemistry, and materials science. We will delve into the mechanistic nuances of this reaction, provide robust and validated protocols for synthesis, and discuss the burgeoning applications of the resulting Schiff bases in the realm of drug discovery and development.
Theoretical Framework: Understanding the Reaction Mechanism
The reaction between an amine and a carbonyl compound to form an imine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The overall transformation involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule.
The Critical Role of pH
When starting with an amine salt, such as this compound, the reaction equilibrium and rate are critically dependent on the pH of the medium. The hydrochloride salt itself renders the amine non-nucleophilic due to the protonation of the nitrogen lone pair. Therefore, in situ neutralization is required to generate the free amine, which can then act as a nucleophile.
However, the reaction is also acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This creates a delicate balance:
-
Too acidic (low pH): The majority of the amine will exist in its protonated, non-nucleophilic ammonium form, thus inhibiting the initial nucleophilic attack.
-
Too basic (high pH): While the amine is in its free, nucleophilic form, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, slowing down the overall reaction.
Therefore, the reaction is typically carried out under weakly acidic conditions (pH 4-5) to ensure a sufficient concentration of both the free amine and the protonated carbonyl.[1] This can be achieved by adding a base to the aniline hydrochloride salt to liberate the free amine, with the resulting ammonium salt of the added base providing the necessary acidic environment.
Reaction Mechanism: A Step-by-Step Visualization
The formation of a Schiff base from 3,4-dimethylaniline and an aldehyde (R-CHO) proceeds through the following steps:
-
Nucleophilic Attack: The lone pair of the nitrogen atom of the free 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final Schiff base product.
Caption: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound with a representative aldehyde and ketone.
Protocol 1: Synthesis of N-(Salicylidene)-3,4-dimethylaniline from this compound and Salicylaldehyde
This protocol is adapted from a procedure for the synthesis of a similar Schiff base.[2]
Materials:
-
This compound
-
Salicylaldehyde
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.
-
Neutralization: In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in deionized water. Add the sodium acetate solution dropwise to the stirred solution of this compound. The formation of a precipitate (sodium chloride) and the liberation of the free amine may be observed.
-
Addition of Aldehyde: To the resulting mixture, add salicylaldehyde (1.0 eq) dropwise with continuous stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol. Dry the purified crystals in a vacuum oven.
Protocol 2: Synthesis of a Ketimine from this compound and a Ketone (e.g., 3-Pentanone)
The reaction with ketones is generally slower than with aldehydes and often requires more forcing conditions and the removal of water. This protocol is based on general procedures for ketimine synthesis.[3]
Materials:
-
This compound
-
3-Pentanone
-
Triethylamine
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), 3-pentanone (1.2 eq), and toluene as the solvent.
-
Neutralization and Catalysis: Add triethylamine (1.1 eq) to the mixture. The triethylamine will neutralize the hydrochloride, and the resulting triethylammonium chloride can act as a mild acid catalyst.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketimine. The product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for Schiff base synthesis.
Data Summary: Typical Reaction Parameters
| Carbonyl Compound | Catalyst/Base System | Solvent | Reaction Time | Typical Yield | Purification Method |
| Salicylaldehyde | Sodium Acetate | Ethanol | 2-3 hours | >85% | Recrystallization |
| Benzaldehyde | Glacial Acetic Acid (catalytic) | Ethanol | 1-2 hours | >90% | Recrystallization |
| 3-Pentanone | Triethylamine | Toluene | 4-8 hours | 70-85% | Vacuum Distillation |
| Acetophenone | p-Toluenesulfonic acid | Toluene | 6-12 hours | 65-80% | Column Chromatography |
Applications in Drug Discovery and Development
The imine linkage is a key structural motif in a wide array of biologically active compounds. Schiff bases derived from 3,4-dimethylaniline have been investigated for a range of pharmacological activities, making them attractive scaffolds for drug development.
Antimicrobial and Antifungal Agents
The azomethine group (-C=N-) has been identified as a crucial pharmacophore for antimicrobial activity. It is believed that the nitrogen atom of the imine can form hydrogen bonds with the active sites of cellular enzymes and DNA, thereby interfering with normal cellular processes.[2] Schiff bases derived from 3,4-dimethylaniline and various aldehydes have demonstrated significant antibacterial and antifungal properties.[2] The lipophilicity of these compounds, which can be tuned by the choice of the carbonyl component, allows for effective penetration of microbial cell membranes.
Anticancer and Antiviral Properties
A growing body of research highlights the potential of Schiff bases as anticancer and antiviral agents.[4][5] The planar structure of many aromatic Schiff bases allows them to intercalate with DNA, leading to cytotoxic effects in cancer cells. Furthermore, the ability of the imine nitrogen to coordinate with metal ions has led to the development of metallo-Schiff base complexes with enhanced anticancer activity.[4] In the realm of antiviral research, Schiff bases are being explored as non-nucleoside inhibitors of viral enzymes.[5]
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 4-anilinoquinazoline scaffold is a well-established core structure for many kinase inhibitors. While not a direct Schiff base, the synthesis of these inhibitors often involves intermediates that are structurally related to imines, and the aniline moiety is a critical component for binding to the kinase active site. The substitution pattern on the aniline ring, such as the dimethyl groups in 3,4-dimethylaniline, can be crucial for optimizing potency and selectivity.
Conclusion
The reaction of this compound with aldehydes and ketones is a versatile and efficient method for the synthesis of a diverse range of Schiff bases. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly pH, high yields of the desired products can be achieved. The resulting imines are not merely synthetic intermediates but possess a rich pharmacology that makes them valuable candidates for further investigation in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important class of compounds.
References
-
Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4957. Available at: [Link]
-
Kumar, H. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES. Journal of Emerging Technologies and Innovative Research, 7(8). Available at: [Link]
-
Matela, G. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry, 20(16), 1908-1917. Available at: [Link]
-
Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Available at: [Link]
-
Khan, M. A., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 37(14), 3786-3800. Available at: [Link]
-
Matela, G. (2020). Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry, 20(16), 1908-1917. Available at: [Link]
-
Singh, A., et al. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Current Drug Targets, 25. Available at: [Link]
-
ChemHelpASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Popa, M., et al. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. International Journal of Molecular Sciences, 25(2), 1019. Available at: [Link]
-
Jesmin, M., et al. (2009). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(2). Available at: [Link]
-
Ferreira, C., et al. (2020). Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Molecules, 25(19), 4550. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Available at: [Link]
-
Ugi, I., et al. (2014). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Nature Communications, 5, 3066. Available at: [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 169-181. Available at: [Link]
-
Ali, A. A., & Hussein, F. A. (2020). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista de la Sociedad Química de México, 64(2), 101-111. Available at: [Link]
-
Kumar, A., et al. (2017). Synthesis of some new Schiff bases of Pharmaceutical Interest. Annals of Advances in Chemistry, 1(1), 53-56. Available at: [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
ResearchGate. (2015). How can I synthesize schiffs base from 3,4 xylidene and 3-pentanone?. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Available at: [Link]
-
Homework.Study.com. (n.d.). Write the equation for the neutralization of aniline with HCl. Available at: [Link]
-
Nikolova, P., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(24), 7534. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Available at: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
Sarfraz, M., et al. (2011). N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2378. Available at: [Link]
-
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Available at: [Link]
-
ResearchGate. (n.d.). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aniline Schiff Base Ligand, L1. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Schiff Base of p - chloro aniline and their Metal Complexes and their evaluation for Antibacte. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
ACS Publications. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
-
Singh, R., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. Journal of Biomolecular Structure and Dynamics, 41(12), 5227-5255. Available at: [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] Promising Schiff bases in antiviral drug design and discovery | Semantic Scholar. Available at: [Link]
-
S. Jarrahpour, A. A., et al. (2007). Synthesis, antibacterial, antifungal and antiviral activity evaluation of some new bis-Schiff bases of isatin and their derivatives. Molecules, 12(8), 1720-1730. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,4-dimethylaniline. Available at: [Link]
-
CABI Digital Library. (n.d.). Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Available at: [Link]
-
MDPI. (2007). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Available at: [Link]
-
Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1959-1967. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. (2017). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules, 22(11), 1957. Available at: [Link]
-
Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(3), 429-440. Available at: [Link]
-
Nirmal, R., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. Journal of Young Pharmacists, 3(4), 306-311. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Available at: [Link]
-
ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Available at: [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111565. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N,N-dimethylaniline. Available at: [Link]
-
Ghosha, S., et al. (2020). Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review. World Journal of Advanced Research and Reviews, 8(3), 360-368. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9494-9514. Available at: [Link]
-
Kumar, S., et al. (2014). (E)3-2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff Base and Its Metal Complexes: A New Drug of Choice against Methicillin-Resistant Staphylococcus aureus. ISRN Organic Chemistry, 2014, 805983. Available at: [Link]
-
OSHA. (n.d.). N,N-Dimethylaniline. Available at: [Link]
Sources
- 1. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 2. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 3. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Promising Schiff bases in antiviral drug design and discovery | Semantic Scholar [semanticscholar.org]
- 5. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,4-Dimethylaniline Hydrochloride in Organic Synthesis
A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3,4-Dimethylaniline hydrochloride as a critical reagent in organic synthesis. While its parent compound, 3,4-Dimethylaniline (also known as 3,4-xylidine), is used more directly in reactions, the hydrochloride salt is a common, stable form for storage and handling. It is readily converted to the free base for synthetic use. The primary focus of this guide is its pivotal role as a precursor in the industrial synthesis of Vitamin B2 (Riboflavin). We will explore the underlying reaction mechanisms, provide a detailed experimental protocol for a key synthetic step, and discuss essential safety and handling considerations.
Physicochemical Properties and Safety Profile
This compound is the salt form of the primary arylamine, 3,4-Dimethylaniline. Understanding its properties and those of its free base is crucial for effective and safe laboratory use.
Table 1: Physicochemical Data
| Property | This compound | 3,4-Dimethylaniline (Free Base) |
| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N |
| Molecular Weight | 157.64 g/mol [1] | 121.18 g/mol [2] |
| Appearance | Crystalline solid | Pale brown/off-white solid, darkens on exposure to air[3][4] |
| Melting Point | Not specified | 49-51 °C[2][5] |
| Boiling Point | Not applicable | 226 °C[5][6] |
| Solubility | Soluble in water | Slightly soluble in water; soluble in alcohol, ether, and other organic solvents[5] |
| CAS Number | 7356-54-9[1] | 95-64-7[7] |
Critical Safety & Handling
3,4-Dimethylaniline and its salts are toxic and must be handled with extreme care. The major hazards are associated with its toxicological properties.
-
Toxicity: The compound is toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[3][8] Symptoms of exposure can include headache, cyanosis, confusion, and potential damage to the liver, kidneys, and nervous system.[3][4]
-
Irritation: It is a skin and serious eye irritant.[1] Direct contact must be avoided.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is mandatory.[7]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents, acids, and sources of ignition.[5][7] The container should be tightly closed to prevent degradation from air and light exposure.
Core Application: Keystone Intermediate in Vitamin B2 (Riboflavin) Synthesis
The most significant industrial application of 3,4-dimethylaniline is its use as a starting material for the synthesis of Riboflavin (Vitamin B2).[3][4][5] While modern production is dominated by more cost-effective fermentation methods, the chemical synthesis route remains a classic example of industrial organic chemistry where this reagent is essential.[9]
Mechanistic Overview
The synthesis involves a multi-step sequence that builds the complex isoalloxazine ring system of Riboflavin onto the aniline core. The general pathway is as follows:
-
Condensation & Reductive Amination: 3,4-Dimethylaniline is condensed with a pentose sugar, typically D-ribose or D-arabinose. This is followed by a catalytic hydrogenation step. This crucial reaction forms N-(3,4-dimethylphenyl)-D-1'-ribamine, which establishes the ribityl side chain on the aniline nitrogen.[9][10]
-
Azo Coupling: The resulting ribamine is then coupled with a diazonium salt to introduce a second nitrogen-containing group onto the aromatic ring, forming an azo compound.[10]
-
Reduction: The azo compound is reduced to form 6-amino-3,4-dimethylphenyl-d-ribamine, creating the necessary ortho-diamine functionality.
-
Final Ring Closure: This diamine intermediate is condensed with alloxan or a similar reagent to construct the final pyrimidine ring of the isoalloxazine system, yielding Riboflavin.[10]
Reaction Pathway Diagram
The following diagram illustrates the initial, critical stages of the synthesis starting from 3,4-dimethylaniline.
Caption: Key stages in the chemical synthesis of Riboflavin.
Experimental Protocol: Synthesis of N-(3,4-dimethylphenyl)-D-1'-ribamine
This protocol details the reductive amination of 3,4-dimethylaniline with D-ribose, a foundational step in Riboflavin synthesis.[11] The procedure is adapted from established methodologies for forming such intermediates.
Causality: This one-pot reaction combines the formation of a Schiff base/riboside intermediate with its immediate catalytic reduction. Performing this in a single step under hydrogen pressure prevents the isolation of unstable intermediates and improves overall efficiency. Boric acid is added as a catalyst, likely to facilitate the initial condensation by activating the sugar's carbonyl group.[11]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| 3,4-Dimethylaniline | 95-64-7 | 121.18 | 32.7 g | 0.27 | Toxic. Handle in fume hood. |
| D-Ribose | 50-69-1 | 150.13 | 40.0 g | 0.27 | |
| Methanol | 67-56-1 | 32.04 | 500 mL | - | Anhydrous, solvent. |
| Raney Nickel | 7440-02-0 | 58.69 | ~20 g (slurry) | - | Pyrophoric. Handle with care. |
| Boric Acid | 10043-35-3 | 61.83 | 1.0 g | 0.016 | Catalyst. |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | 5-10 bar | - | Flammable gas. |
Step-by-Step Procedure
-
Preparation: In a high-pressure hydrogenation vessel (autoclave) of at least 1 L capacity, add 3,4-dimethylaniline (32.7 g) and methanol (300 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Raney Nickel slurry (~20 g). Expert Insight: Raney Nickel is pyrophoric and can ignite if allowed to dry in air. Always handle it as a slurry in water or a suitable solvent like methanol.
-
Vessel Sealing & Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Initial Reaction Conditions: Pressurize the reactor to 5 bar with hydrogen. Begin stirring and heat the mixture to 55 °C.
-
Substrate Addition: In a separate flask, dissolve D-ribose (40.0 g) and boric acid (1.0 g) in methanol (200 mL) with gentle warming. This solution should be pumped into the sealed, pressurized reactor over a period of 4 hours using a high-pressure pump.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 55 °C under 5 bar of hydrogen pressure for an additional 2-3 hours. The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing for the disappearance of starting material via TLC or GC.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.
-
Catalyst Removal: Open the reactor and immediately filter the mixture while hot (~50-60 °C) through a pad of Celite® to remove the Raney Nickel catalyst.[11] Trustworthiness: Hot filtration is crucial as the product may crystallize upon cooling, trapping the catalyst and complicating purification. The filter cake must be kept wet with solvent to prevent ignition.
-
Workup & Isolation: Concentrate the filtrate under reduced pressure to a volume of approximately 300-350 mL. Add an equal volume of hot water (~350 mL).[11]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for at least 3 hours to complete crystallization.
-
Final Product: Collect the crystalline product by vacuum filtration, wash the filter cake with cold water and then cold methanol, and dry under vacuum. The expected product is N-(3,4-dimethylphenyl)-D-1'-ribamine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the ribitylamine intermediate.
Other Synthetic Applications
While dominated by its role in Vitamin B2 synthesis, 3,4-dimethylaniline is also utilized in other areas:
-
Dye & Pigment Intermediates: As an arylamine, it is a building block for various azo dyes and other colorants.[5]
-
Pesticide Synthesis: It serves as a precursor for certain agricultural chemicals.[3]
-
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, for example with molybdenum, where its electronic and steric properties influence the resulting complex's structure.[12]
-
Materials Science: It has been used to study electron donor-acceptor (EDA) interactions with various molecules, which is relevant to the development of organic electronic materials.[6][12]
Conclusion
This compound, and its corresponding free base, are valuable reagents in organic synthesis with a well-established primary role in the production of Vitamin B2. Its handling requires strict adherence to safety protocols due to its toxicity. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers utilizing this compound, enabling its effective and safe application in the laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 3,4-Dimethylaniline | CAS#:95-64-7. Retrieved from [Link]
- Tishler, M. (1946). U.S. Patent No. 2,406,774. U.S. Patent and Trademark Office.
-
Alfa Aesar. (2024, March 6). Safety Data Sheet: 3,4-Dimethylaniline. Retrieved from [Link]
-
Chumakov, A. I., & Iatsyshyn, V. Y. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
CPAchem. (2024, September 30). Safety data sheet: 3,4-Dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
- Ansbacher, S. (1944). U.S. Patent No. 2,347,652. U.S. Patent and Trademark Office.
-
Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]
- CN102952021B. (n.d.). Synthesis method of 3,4-dimethylaniline. Google Patents.
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]
-
Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). Annual Review of Nutrition. Retrieved from [Link]
Sources
- 1. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 3. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. 3,4-Dimethylaniline 98 95-64-7 [sigmaaldrich.com]
Troubleshooting & Optimization
improving the yield of 3,4-Dimethylaniline hydrochloride synthesis
An invaluable intermediate in synthesizing Vitamin B2 (Riboflavin) and various dyes, 3,4-Dimethylaniline requires a synthesis process that is both efficient and high-yielding.[1][2] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis, focusing on the conversion to its hydrochloride salt. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
Section 1: Synthesis Overview & Core Mechanism
The most common and industrially relevant pathway to 3,4-Dimethylaniline is the reduction of 3,4-dimethylnitrobenzene. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the cleanest and most efficient.[3][4] The subsequent reaction with hydrochloric acid yields the desired hydrochloride salt.
The overall reaction proceeds as follows:
Caption: General synthesis pathway for 3,4-Dimethylaniline Hydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes in a direct question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the common causes and solutions?
Answer: Low yield is a multifaceted issue. Systematically investigating the following areas is crucial.
-
Cause 1: Incomplete Reaction
-
Diagnosis: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots over time. The disappearance of the starting material (3,4-dimethylnitrobenzene) spot/peak indicates completion.
-
Solution (Catalytic Hydrogenation):
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or poisoned. Use a fresh batch of catalyst. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow or stall the reaction. Ensure your system is leak-free and maintain the recommended pressure (e.g., 4-10 bar) throughout the reaction.[4][5] Increasing pressure can enhance the reaction rate.[6]
-
Temperature: While exothermic, some initial heating may be required to initiate the reaction. Optimal temperatures are typically in the range of 55-100°C.[7][8]
-
-
Solution (Metal/Acid Reduction, e.g., Fe/HCl):
-
Metal Activation: The surface of the iron powder may be oxidized. Pre-washing the iron filings with dilute acid can help activate the surface.
-
Acid Stoichiometry: While the reaction is catalytic in acid, a sufficient amount is needed to maintain the process.[9] Ensure the recommended amount is used.
-
-
-
Cause 2: Product Loss During Workup
-
Diagnosis: Significant product may be lost during extraction and isolation steps. 3,4-Dimethylaniline has slight solubility in water, which can lead to losses in the aqueous phase.[1]
-
Solution:
-
Extraction: After making the reaction mixture basic to liberate the free amine, extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (at least 3x) to ensure complete removal from the aqueous layer.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the amine's solubility in water and improve extraction efficiency.
-
-
Question: My final product is a pink, red, or brown solid instead of the expected off-white crystals. How can I prevent this and purify my product?
Answer: This is a classic issue with anilines, which are highly susceptible to air oxidation.
-
Cause: Air Oxidation
-
Mechanism: The amino group is easily oxidized by atmospheric oxygen, especially when exposed to light, forming highly colored impurities.[2] The product is known to turn reddish to brown on exposure to air.[2]
-
Prevention:
-
Inert Atmosphere: Whenever possible, handle the purified free base under an inert atmosphere (e.g., Nitrogen or Argon), especially during concentration and storage.
-
Limit Heat Exposure: Avoid unnecessarily high temperatures during solvent removal, as this can accelerate oxidation. Use a rotary evaporator under reduced pressure.
-
-
Purification:
-
Recrystallization: This is the most effective method. The crude 3,4-dimethylaniline free base can be recrystallized from a non-polar solvent like petroleum ether or ligroin.[3][10] The hydrochloride salt can be recrystallized from ethanol or isopropanol/ether mixtures.
-
Vacuum Distillation: For the free base, distillation under reduced pressure (e.g., 116–118°C at 22–25 mm Hg) is an excellent purification method prior to salt formation.[3]
-
Activated Carbon: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
-
Question: I am struggling to crystallize the final this compound product. It remains an oil or a sticky solid. What should I do?
Answer: Crystallization issues often stem from impurities or incorrect solvent/stoichiometry.
-
Cause 1: Impurities Present
-
Diagnosis: Residual solvent, moisture, or unreacted starting materials can inhibit crystal lattice formation.
-
Solution: Ensure the 3,4-dimethylaniline free base is pure before attempting salt formation. Use one of the purification methods described above (distillation or recrystallization). Ensure the free base is completely dry.
-
-
Cause 2: Incorrect Solvent System or Procedure
-
Diagnosis: The hydrochloride salt may be too soluble in the chosen solvent.
-
Solution:
-
Solvent Choice: Dissolve the purified free base in a solvent in which the hydrochloride salt has low solubility, such as isopropanol or diethyl ether.
-
Acid Addition: Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). Adding a large excess of acid can sometimes hinder crystallization.
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a seed crystal from a previous successful batch is also highly effective.
-
Trituration: If an oil forms, try cooling it in an ice bath and adding a small amount of a non-polar solvent (like hexane) while vigorously scratching and swirling (trituration) to induce solidification.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis route for 3,4-Dimethylaniline?
The reduction of 3,4-dimethylnitrobenzene is the most common and scalable route. For industrial applications and clean lab-scale synthesis, catalytic hydrogenation using catalysts like Pd/C or Raney Nickel is often preferred due to its high efficiency, excellent selectivity, and the formation of water as the only major byproduct.[3][4][7] An alternative is the Bechamp reduction , which uses iron metal in the presence of an acid like HCl.[9][11] This method is robust and cost-effective but generates significant iron oxide sludge, which can complicate workup and waste disposal.[4]
Q2: What are the critical safety precautions I must take during this synthesis?
Handling 3,4-Dimethylaniline and its precursors requires strict adherence to safety protocols.
-
Toxicity: 3,4-Dimethylaniline is toxic by inhalation, ingestion, and skin contact.[12][13] It is a suspected human carcinogen and can cause damage to organs through prolonged exposure.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is mentioned as incompatible, so nitrile or neoprene should be evaluated), a lab coat, and chemical splash goggles.[12] Work should be conducted in a well-ventilated chemical fume hood.[14]
-
Handling: Avoid creating dust from the solid material. After handling, wash hands and any exposed skin thoroughly.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[10][12] The reaction with fuming nitric acid can be violent.[10]
Q3: How should I properly store the 3,4-Dimethylaniline free base and its hydrochloride salt?
-
3,4-Dimethylaniline (Free Base): Store in a tightly sealed container, protected from light and air to prevent oxidation. It should be kept in a cool (below 30°C), dry, and well-ventilated area.[1][12]
-
This compound: As a salt, it is significantly more stable to air oxidation than the free base. However, it should still be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Q4: What are the key physical and analytical parameters to confirm my product's identity and purity?
| Property | 3,4-Dimethylaniline (Free Base) | Notes |
| Appearance | Light beige to brown crystalline solid[1][2] | Discolors on exposure to air and light.[2] |
| Melting Point | 49-51 °C[1] | A sharp melting point is a good indicator of purity. |
| Boiling Point | 226 °C (at atm. pressure)[1] | Often purified by vacuum distillation (e.g., 116-118 °C / 22-25 mmHg).[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether.[1] | The hydrochloride salt is more soluble in polar solvents. |
| Spectroscopy | NMR (¹H, ¹³C), IR, and Mass Spectrometry | Use to confirm the chemical structure and absence of impurities. |
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of nitroaromatics.[4][7]
-
Setup: To a hydrogenation vessel, add 3,4-dimethylnitrobenzene (e.g., 15.1 g, 0.1 mol) and a suitable solvent such as methanol or ethanol (150 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 0.5-1.0 g, ~5% w/w) to the mixture. Caution: Pd/C can be pyrophoric; handle with care, preferably under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).[7]
-
Reaction: Begin vigorous stirring and heat the mixture to approximately 55-60°C.[7] The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. Continue the reaction until hydrogen uptake ceases (typically 2-4 hours).
-
Workup:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be quenched by wetting it with water before disposal.
-
Rinse the filter pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude 3,4-dimethylaniline as a solid or oil.
-
Protocol 2: Formation and Purification of this compound
-
Dissolution: Dissolve the crude 3,4-dimethylaniline (assuming 0.1 mol theoretical yield) in isopropanol (100 mL).
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~8.3 mL, 0.1 mol) dropwise with stirring. A white precipitate should form immediately.
-
Crystallization: Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual impurities and aid in drying.
-
Drying: Dry the product under vacuum to yield pure this compound.
Section 5: Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
- Wisansky, W. A. (1944). U.S. Patent No. 2,347,652. Google Patents.
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Wisansky, W. A., & Ansbacher, S. (1948). 3,4-DIMETHYLANILINE. Organic Syntheses, 28, 46. DOI: 10.15227/orgsyn.028.0046. Retrieved from [Link]
-
Kazemimoghadam, M. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Chemical Engineering: An International Journal (CEIJ), 1(1). Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
-
Kazemimoghadam, M. (2017). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. American Journal of Chemical Engineering, 5(6), 112. DOI: 10.11648/j.ajche.20170506.13. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link]
-
Semantic Scholar. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. DOI: 10.1021/ja01854a506. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]
-
SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. airccse.com [airccse.com]
- 5. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 9. srict.in [srict.in]
- 10. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 14. aksci.com [aksci.com]
Technical Support Center: Purification of Crude 3,4-Dimethylaniline Hydrochloride by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Dimethylaniline hydrochloride. As a key intermediate in the synthesis of compounds like Vitamin B2 (Riboflavin), its purity is paramount[1][2]. This document moves beyond simple protocols to explain the fundamental principles and causality behind each step, empowering you to troubleshoot and optimize the recrystallization process effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and purification strategy for this compound.
Q1: What are the critical safety precautions for handling this compound?
A1: 3,4-Dimethylaniline and its salts are hazardous substances. Strict adherence to safety protocols is mandatory. The free base (3,4-xylidine) is toxic by inhalation, in contact with skin, and if swallowed[3]. The hydrochloride salt carries similar risks, classified as a skin and serious eye irritant that may cause respiratory irritation[4].
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Ventilation: Handle the solid and all solutions within a certified chemical fume hood to avoid inhaling dust or vapors[5].
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water[3]. For eye contact, rinse cautiously with water for several minutes[4]. Seek immediate medical attention for any significant exposure.
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated filter paper, according to your institution's hazardous waste guidelines.
Q2: How do I select the ideal solvent for recrystallizing this compound?
A2: The perfect recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures[6]. For a salt like this compound, which is polar and capable of hydrogen bonding, polar protic solvents are the primary candidates.
The selection process is guided by these principles:
-
"Like Dissolves Like": The ionic nature of the hydrochloride salt suggests solvents like water or short-chain alcohols (ethanol, isopropanol).
-
Temperature Gradient: A steep solubility curve is ideal. You want maximum dissolution when hot and maximum precipitation when cold to ensure a high recovery yield.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor)[7].
-
Volatility: The solvent should have a low enough boiling point to be easily removed from the final crystals during drying, but not so low that it evaporates too quickly during hot filtration[8].
A solvent mixture (e.g., ethanol/water) is often employed to fine-tune the solubility properties, acting as a more versatile system than a single solvent[9].
Q3: What are the likely impurities in my crude sample?
A3: The impurity profile depends on the synthetic route. Common methods for producing the parent amine, 3,4-dimethylaniline, include the nitration and reduction of o-xylene or the amination of a bromoxylene[2]. Potential impurities may include:
-
Isomeric Amines: 2,3-dimethylaniline or other xylidine isomers.
-
Starting Materials: Unreacted o-xylene or precursor molecules.
-
Oxidation Products: Anilines are notoriously sensitive to air and light, oxidizing to form highly colored polymeric impurities, which can give the crude product a pink, red, or brown tint[10].
-
Reaction Byproducts: Depending on the synthesis, phenolic compounds or other side-products could be present[11].
Q4: My crude material is dark brown. Can recrystallization alone remove this color?
A4: Often, yes, but it may require a decolorization step. The dark color is typically due to high molecular weight oxidation byproducts. While some of these will remain in the mother liquor, a significant portion may co-precipitate with your product.
To address this, you can add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
Caution:
-
Use charcoal sparingly (1-2% by weight is a good starting point), as it can also adsorb your desired product, reducing the yield.
-
Never add charcoal to a boiling or superheated solution , as this can cause violent bumping. Cool the solution slightly before adding it.
Section 2: Experimental Protocols & Workflows
This section provides a visual workflow and detailed, step-by-step protocols for solvent selection and the bulk purification process.
Recrystallization Workflow Diagram
The following diagram outlines the logical flow of the purification process, from crude starting material to pure, crystalline product.
Sources
- 1. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 2. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US1823026A - Purification of arylamines - Google Patents [patents.google.com]
troubleshooting side reactions in 3,4-Dimethylaniline hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3,4-Dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize for a high-yield, high-purity product. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Side Reactions and Purity Issues
This section addresses specific experimental challenges in a question-and-answer format to provide direct and actionable solutions.
Issue 1: The final product is dark-colored (yellow, red, or brown) instead of the expected off-white or pale brown crystals.
Question: My 3,4-Dimethylaniline product is highly colored. What is causing this discoloration, and how can I prevent it?
Answer: Discoloration is a common issue and is almost always due to the formation of oxidized impurities.[1] Anilines, in general, are susceptible to air oxidation, and this reactivity is enhanced by the electron-donating methyl groups on the aromatic ring. The presence of even trace amounts of unreacted starting material or certain metal catalysts can accelerate this process.
Probable Causes & Solutions:
-
Air Oxidation: 3,4-Dimethylaniline can be oxidized by atmospheric oxygen, leading to the formation of colored polymeric materials and other byproducts.[1]
-
Preventative Measures:
-
Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents to minimize dissolved oxygen.
-
Store the purified product under an inert atmosphere and protected from light.
-
-
-
Formation of Azo Compounds: In the presence of oxidizing agents or under certain reaction conditions, anilines can couple to form highly colored azo compounds.[2][3] This can occur if there are residual nitro compounds or if the reaction is exposed to air, especially at elevated temperatures.
-
Preventative Measures:
-
Ensure complete reduction of the nitro group. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
-
Maintain a strictly inert atmosphere during the reaction.
-
-
-
Residual Metal Catalysts: If using catalytic hydrogenation, fine particles of the catalyst (e.g., Palladium on carbon, Raney Nickel) may remain in the product, promoting aerial oxidation.
-
Solution:
-
Thoroughly filter the reaction mixture to remove the catalyst. Using a pad of Celite® can aid in removing fine particles.
-
Consider a hot filtration if the product has low solubility in the reaction solvent at room temperature.
-
-
Issue 2: The reaction is sluggish or incomplete, with significant starting material remaining.
Question: My reduction of 3,4-dimethylnitrobenzene is not going to completion. What factors could be hindering the reaction?
Answer: Incomplete conversion is a frequent challenge in catalytic hydrogenation and other reduction methods. The root cause often lies with the catalyst, reaction conditions, or impurities in the starting materials.
Probable Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on the catalyst can be blocked by various substances. Common poisons for hydrogenation catalysts include sulfur compounds, and certain nitrogen-containing heterocycles.[4]
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, recently opened solvents and reagents. If catalyst poisoning is suspected, a fresh batch of catalyst is recommended.
-
-
Deactivation: Catalysts like Raney Nickel are pyrophoric and can lose activity if not handled properly under an inert atmosphere.[5]
-
Solution: Handle catalysts with care, minimizing exposure to air.
-
-
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):
-
For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient for complete reduction.
-
Solution: If equipment allows, increase the hydrogen pressure (e.g., to 3-4 bar).[5]
-
-
Poor Agitation:
-
In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), inefficient stirring can limit the reaction rate by hindering mass transfer.[5]
-
Solution: Ensure vigorous and efficient stirring to maximize contact between the reactants.
-
-
Inappropriate Solvent:
Issue 3: Formation of unexpected byproducts detected by GC-MS or NMR.
Question: I am observing unexpected peaks in my analytical data. What are the likely side products in this synthesis?
Answer: Besides oxidation products, other side reactions can occur depending on the specific synthetic route employed.
Probable Causes & Solutions:
-
Over-alkylation (if using alkylating agents in alternative syntheses): While the primary route is the reduction of 3,4-dimethylnitrobenzene, other methods might involve alkylation. In such cases, the formation of N-alkylated or poly-alkylated anilines is possible.
-
Solution: Carefully control the stoichiometry of the alkylating agent and the reaction temperature.
-
-
Formation of Hydroxylamine or Nitroso Intermediates: Incomplete reduction of the nitro group can lead to the accumulation of N-phenylhydroxylamine or nitrosobenzene intermediates.[3] These can then participate in further side reactions, including the formation of azoxy and azo compounds.
-
Solution: Ensure sufficient reducing agent and/or catalyst loading and adequate reaction time to drive the reduction to completion.
-
Data Summary: Common Solvents and Reaction Conditions
| Parameter | Typical Range/Value | Rationale |
| Solvent | Methanol, Ethanol[6][7] | Good solubility for the nitroaromatic starting material and the aniline product. |
| Catalyst | Pd/C, Raney Nickel, Pt/C[5][6][8] | High activity and selectivity for nitro group reduction. |
| Temperature | Room Temperature to 55 °C[5][6] | Balances reaction rate with minimizing side reactions. |
| Hydrogen Pressure | Atmospheric to 5 bar[5][6] | Higher pressure can increase the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,4-Dimethylaniline?
A1: The catalytic hydrogenation of 3,4-dimethylnitrobenzene is a widely used and robust method.[6][7] It typically offers high yields and a clean product profile when performed under optimized conditions. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.
Q2: How can I effectively purify the crude this compound?
A2: Recrystallization is a highly effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or petroleum ether) and allowing it to cool slowly to form crystals.[8][9] The hydrochloride salt can be prepared by dissolving the free amine in a suitable solvent like ether or isopropanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a miscible solvent.
Q3: My final product has a low melting point. What does this indicate?
A3: A low or broad melting point is a strong indication of impurities. The reported melting point of pure 3,4-Dimethylaniline is around 49-51 °C.[9] Impurities will depress and broaden this range. Re-purification, as described above, is recommended.
Q4: Can I use chemical reducing agents instead of catalytic hydrogenation?
A4: Yes, classical chemical reductions using metals in acidic media, such as iron/HCl or tin/HCl, are also viable methods for reducing nitroarenes to anilines. However, these methods often require a more extensive work-up to remove the metal salts and can generate more waste.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation
Materials:
-
3,4-Dimethylnitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)[5]
-
Methanol or Ethanol (high purity)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3,4-dimethylnitrobenzene in methanol or ethanol.
-
Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst.
-
Seal the vessel, evacuate the air, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Dimethylaniline.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 3,4-Dimethylaniline in a minimum amount of hot petroleum ether (b.p. 60-80 °C).[8]
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Mechanism of Aniline Oxidation Leading to Impurities
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. airccse.com [airccse.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
Technical Support Center: Preventing Oxidation of 3,4-Dimethylaniline Hydrochloride During Storage
Welcome to the Technical Support Center for 3,4-Dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical issue of oxidation during the storage of this compound. As a primary arylamine, 3,4-dimethylaniline and its hydrochloride salt are susceptible to degradation, which can compromise experimental integrity and product quality.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and reliability of your materials.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: My this compound has turned from a white/off-white solid to a brownish color. What happened?
A1: The color change is a classic indicator of oxidation.[1] Arylamines, including 3,4-dimethylaniline, are sensitive to air and light, which can cause them to oxidize over time, forming colored impurities.[1][3]
Q2: Is the oxidized (brown) this compound still usable?
A2: The usability of the oxidized material depends on the specific requirements of your application. For applications requiring high purity, such as in the synthesis of pharmaceuticals like Vitamin B2, the presence of oxidation products can be detrimental.[2] For less sensitive applications, its use may be acceptable, but it is highly recommended to purify the material first.
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To minimize oxidation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. Refrigeration is also recommended.[4]
Q4: Why is the hydrochloride salt used for storage instead of the free base?
A4: The hydrochloride salt of an amine is generally more stable and less susceptible to aerial oxidation than the free base. The protonation of the amino group in the salt form reduces its electron density, making it less prone to oxidation.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: While the use of antioxidants is a common strategy for preventing the oxidation of various organic compounds, their application to arylamines requires careful consideration of compatibility and potential interference with downstream applications. Some aniline derivatives themselves can act as antioxidants.[5][6][7][8]
II. Troubleshooting Guide: Diagnosing and Mitigating Oxidation
This section provides a more detailed approach to troubleshooting oxidation issues with this compound.
Visual Inspection and Purity Assessment
The first step in troubleshooting is a careful assessment of the material.
-
Color: As mentioned, a change from a white or pale beige to a pink, brown, or reddish-brown color is a primary sign of oxidation.[1][3]
-
Solubility: Significant oxidation can lead to the formation of polymeric byproducts, which may have different solubility profiles. If you observe incomplete dissolution in a solvent where it is normally soluble, oxidation may be the cause.
-
Analytical Assessment: For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. These methods can quantify the extent of degradation and identify impurities.
Root Cause Analysis of Oxidation
Understanding the factors that contribute to oxidation is key to preventing it.
dot
Caption: Root causes of 3,4-Dimethylaniline HCl oxidation.
Preventive Storage Protocols
To ensure the long-term stability of this compound, adhere to the following storage protocols.
Step-by-Step Storage Procedure:
-
Select the Right Container: Use an amber glass bottle with a tight-fitting cap to protect the compound from light. For highly sensitive applications, consider a container with a PTFE-lined cap to ensure an airtight seal.
-
Inert Atmosphere Blanketing: Before sealing the container, displace the air with an inert gas like argon or nitrogen. Argon is denser than air and can form a protective blanket over the compound.
-
Seal Tightly: Ensure the container is securely sealed to prevent the ingress of oxygen and moisture.
-
Store in a Controlled Environment: Place the sealed container in a cool, dark location. A refrigerator (2-8°C) is ideal for long-term storage.[4][9] Avoid storing in areas with fluctuating temperatures or direct sunlight.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, a key reactant in oxidation. |
| Temperature | Refrigerated (2-8°C) or cool (<15°C) | Reduces the rate of chemical degradation.[4][9] |
| Light | In the dark (Amber vial) | Prevents photo-oxidation initiated by UV and visible light.[10][11] |
| Container | Tightly sealed, airtight | Prevents ingress of atmospheric oxygen and moisture.[4] |
III. Advanced Topics in Stabilization
For researchers working with highly sensitive applications, the following advanced topics provide further insight into maintaining the stability of this compound.
The Mechanism of Arylamine Oxidation
The oxidation of arylamines is a complex process that can proceed through several pathways. A common mechanism involves the formation of a radical cation, which can then undergo further reactions to form a variety of colored products, including quinone-imines and polymeric materials.
dot
Caption: Simplified oxidation pathway of an arylamine.
Purification of Oxidized this compound
If your material has already oxidized, purification may be necessary. Recrystallization is a common and effective method.
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent system. For the hydrochloride salt, a mixture of ethanol and water or isopropanol and water can be effective.
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent system.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Conclusion
The prevention of oxidation in this compound is critical for ensuring the accuracy and reproducibility of experimental results. By implementing the storage and handling procedures outlined in this guide, researchers can significantly extend the shelf life and maintain the purity of this important chemical intermediate. For further assistance, please do not hesitate to contact our technical support team.
V. References
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]
-
PubChem. (2025). 3,4-Dimethylaniline. [Link]
-
PubMed. (1990). The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. [Link]
-
PMC. (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. [Link]
-
AACR Journals. (n.d.). Metabolic Oxidation of Carcinogenic Arylamines by Rat, Dog, and Human Hepatic Microsomes and by Purified Flavin-containing and Cytochrome P-450 Monooxygenases1. [Link]
-
ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines. [Link]
-
Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]
-
NETL. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]
-
PubChem. (2025). This compound. [Link]
-
ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]
-
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Neuroquantology. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]
-
Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
PubMed. (n.d.). Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. [Link]
-
ResearchGate. (2025). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. [Link]
-
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
Chemsrc. (2025). 3,4-Dimethylaniline. [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
-
Pharmaffiliates. (n.d.). 3,4-Dimethylaniline. [Link]
-
NIH. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology [neuroquantology.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Technical Support Center: 3,4-Dimethylaniline Hydrochloride Synthesis & Optimization
An advanced guide to optimizing reaction conditions for 3,4-Dimethylaniline hydrochloride, presented in a comprehensive technical support center format.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your dedicated application scientist, I will provide field-proven insights to ensure your experiments are both successful and reproducible.
The synthesis of 3,4-Dimethylaniline (also known as 3,4-xylidine) and its subsequent conversion to the hydrochloride salt is a critical step in the production of various fine chemicals, including dyes, pesticides, and the essential vitamin B2 (riboflavin).[1][2] Achieving high yield and purity requires careful control over reaction parameters and a robust understanding of potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and lab-scale synthesis routes for 3,4-Dimethylaniline?
A1: There are several established routes, with the choice often depending on the available starting materials, scale, and required purity. The most common methods are:
-
Catalytic Hydrogenation of 3,4-Dimethylnitrobenzene: This is the most prevalent and scalable method. It involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[3] This route is favored for its high efficiency and relatively clean conversion.
-
Ammonolysis of 4-Bromo-o-xylene: This method involves a high-pressure reaction of 4-bromo-o-xylene with ammonia in the presence of a copper catalyst.[1][4] It is particularly useful for producing an isomerically pure product, as the starting material, 4-bromo-o-xylene, can be obtained in high purity.[1]
-
Reduction of other precursors: Other starting materials like 2-methyl-5-nitrobenzyl derivatives or 3,4-dimethylacetophenone oxime can also be used, though these are less common for bulk synthesis.[5]
Q2: How is the free base, 3,4-Dimethylaniline, converted to its hydrochloride salt?
A2: The conversion is a standard acid-base neutralization reaction. The purified 3,4-Dimethylaniline, dissolved in a suitable organic solvent (like isopropanol or ether), is treated with hydrochloric acid (either as a gas or a concentrated aqueous/ethanolic solution). The salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. Careful control of temperature and stoichiometry is crucial to ensure high purity and yield of the desired salt.[6]
Q3: What are the critical safety precautions when working with 3,4-Dimethylaniline and its reagents?
A3: 3,4-Dimethylaniline is toxic by all routes of exposure, including inhalation, ingestion, and skin absorption, and may cause damage to organs through prolonged or repeated exposure.[7][8] It is also a skin and eye irritant.[6][8] Therefore, all manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[7]
Q4: How should 3,4-Dimethylaniline and its hydrochloride salt be stored?
A4: 3,4-Dimethylaniline is sensitive to air and light and may darken over time due to oxidation.[2] It should be stored under an inert atmosphere (like nitrogen or argon) in a tightly sealed, opaque container, preferably in a cool, dark place.[7] The hydrochloride salt is generally more stable but should still be stored in a tightly sealed container in a dry environment to prevent moisture absorption.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the synthesis of this compound.
Q5: My reaction yield is consistently low during the catalytic hydrogenation of 3,4-Dimethylnitrobenzene. What are the likely causes and solutions?
A5: Low yield is a common problem with several potential root causes. A systematic approach is needed to diagnose the issue.
-
Cause 1: Catalyst Inactivity or Poisoning. The catalyst (e.g., Pd/C, Raney Ni) is the heart of the reaction. Its activity can be compromised by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also lose activity if it has been improperly stored or handled (e.g., exposure to air for pyrophoric catalysts like Raney Ni).
-
Solution: Ensure the purity of your 3,4-dimethylnitrobenzene and solvent. Use fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst poisoning, consider pre-treating your starting material to remove impurities.
-
-
Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and reaction time are all critical. Insufficient pressure or temperature can lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions.
-
Solution: Optimize these parameters systematically. For Pd/C catalysts, typical conditions range from ambient to moderate temperatures (25-80°C) and pressures (1-5 bar H₂).[3][10] For Raney Nickel, slightly higher temperatures (50-140°C) and pressures may be required.[10][11] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
-
Cause 3: Poor Mass Transfer. In a heterogeneous catalytic reaction, efficient mixing is essential to ensure the hydrogen gas, liquid substrate, and solid catalyst are in constant contact.
-
Solution: Ensure vigorous and efficient stirring. For larger-scale reactions, a hydrogenation vessel with a proper agitation system (e.g., rocking or mechanical stirring) is necessary.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Q6: My final product is discolored (yellow or brown). How can I obtain a colorless product?
A6: Discoloration in anilines is almost always due to oxidation, which forms highly colored impurities.
-
Cause 1: Air Exposure. 3,4-Dimethylaniline is susceptible to air oxidation, especially when heated or in the presence of trace metal impurities.[2]
-
Solution: Perform purification steps like vacuum distillation under an inert atmosphere (nitrogen or argon).[12] Store the purified free base under inert gas and protect it from light.
-
-
Cause 2: Incomplete Purification. If the free base is not sufficiently pure before conversion to the hydrochloride salt, the impurities will be carried over.
-
Cause 3: Impurities in HCl Source. The hydrochloric acid used for salt formation can sometimes contain metal impurities (like iron) that can cause discoloration.
-
Solution: Use high-purity hydrochloric acid. Generating HCl gas in situ or using a fresh, high-quality solution in isopropanol or ethanol is recommended.
-
Q7: I am having trouble purifying the crude 3,4-Dimethylaniline. What is the best method?
A7: A multi-step purification process is often necessary to achieve high purity.
-
Aqueous Workup: After the reaction, the first step is typically an acid-base workup. The crude amine is dissolved in dilute hydrochloric acid, and the solution is washed with an organic solvent (like ether) to remove any non-basic impurities or unreacted starting material.[1][5] The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which is then extracted into an organic solvent.
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities and separating the product from residual solvent. 3,4-Dimethylaniline has a boiling point of approximately 226 °C at atmospheric pressure, but distillation under reduced pressure (e.g., 116–118 °C at 22–25 mmHg) prevents thermal decomposition.[5][9]
-
Recrystallization: For the highest purity, the distilled amine can be recrystallized. It is a solid at room temperature (m.p. 49-51 °C).[9][13] Recrystallization from a solvent like petroleum ether or ligroin is effective for removing closely related isomers or other minor impurities.[5][13]
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 3,4-Dimethylaniline via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of nitroarenes.[3][11]
Workflow Diagram
Caption: General workflow for the synthesis of 3,4-Dimethylaniline.
Materials & Equipment:
-
3,4-Dimethylnitrobenzene
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite or another filter aid
Procedure:
-
In the reaction vessel, dissolve 3,4-Dimethylnitrobenzene (1.0 eq) in methanol (approx. 5-10 mL per gram of substrate).
-
Carefully add 5% Pd/C catalyst (1-2 mol% Pd relative to the substrate). Caution: Pd/C can be pyrophoric. Handle under a stream of inert gas if dry.
-
Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC or GC analysis of a carefully depressurized and sampled aliquot.
-
Once complete, cool the vessel to room temperature, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol. The resulting crude 3,4-Dimethylaniline can then be taken to the purification step.
Protocol 2: Preparation and Purification of this compound
Materials & Equipment:
-
Purified 3,4-Dimethylaniline
-
Isopropanol (anhydrous)
-
Concentrated Hydrochloric Acid (or HCl in isopropanol)
-
Diethyl ether (anhydrous)
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the purified 3,4-Dimethylaniline (1.0 eq) in a minimal amount of anhydrous isopropanol or diethyl ether (approx. 3-5 mL per gram).
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add concentrated hydrochloric acid (1.05 eq) dropwise to the cooled solution. A white precipitate of the hydrochloride salt will form immediately. Note: The addition is exothermic; maintain a low temperature to ensure maximum precipitation and purity.
-
After the addition is complete, continue stirring the slurry in the ice bath for another 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities and drying solvent.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst | Typical Temperature (°C) | Typical H₂ Pressure (bar) | Solvent | Reported Yield (%) | Reference(s) |
| Raney Nickel | 55 - 140 | 3 - 5 | Methanol / None | ~86% (starting from nitrobenzene derivative) | [10][11] |
| 5% Pd/C | 35 - 84 | 1 - 4 | Methanol | >98% | [3][10] |
| Platinum (Pt) based | 60 - 80 | 2 - 4 | Methanol | >98% | [5][10] |
| Copper Catalyst | ~195 | 60 - 70 | Aqueous Ammonia | ~79% (from 4-bromo-o-xylene) | [1][4][5] |
Table 2: Physical Properties of 3,4-Dimethylaniline and its Hydrochloride Salt
| Property | 3,4-Dimethylaniline | This compound | Reference(s) |
| CAS Number | 95-64-7 | 62413-41-0 | [6][9] |
| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN | [2][6] |
| Molecular Weight | 121.18 g/mol | 157.64 g/mol | [2][6] |
| Appearance | Pale brown/off-white solid | White crystalline solid | [2] |
| Melting Point | 49-51 °C | Not readily available | [9][13] |
| Boiling Point | 226 °C | Decomposes | [9][13] |
| Solubility | Soluble in organic solvents; slightly soluble in water | Soluble in water, alcohols | [2] |
References
-
PrepChem. (n.d.). Synthesis of 3,4-dimethylaniline. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,4-dimethylaniline. Available at: [Link]
- Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Google Patents. (1944). US2347652A - Method of making 3,4-dimethylaniline.
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(9), 2532–2532. Available at: [Link]
-
Nagy, D., et al. (2021). Catalysts for dinitrotoluene hydrogenation to toluenediamine in liquid... ResearchGate. Available at: [Link]
-
Autech. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Available at: [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Available at: [Link]
-
Defence Science Journal. (1995). Synthesis of 4,4'-Dimethyl-3, 3' 5,5' -Tetranitroazoxybenzene by- Selective Reduction of Trinitrotoluene. Available at: [Link]
-
MDPI. (2023). Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene. Available at: [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]
-
YouTube. (2021). Dimethylaniline : Synthesis. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available at: [Link]
-
CPAChem. (2024). Safety data sheet - 3,4-Dimethylaniline. Available at: [Link]
-
ResearchGate. (2022). Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts. Available at: [Link]
-
ResearchGate. (2002). Mechanism of 2,4-dinitrotoluene hydrogenation over Pd/C. Available at: [Link]
-
ChemSynthesis. (n.d.). 3,4-dimethylaniline. Available at: [Link]
-
NCBI. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. Available at: [Link]
-
DTIC. (1992). Improved Synthesis of 3,5-Diamino-2,4,6-Trinitrotoluene. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 9. 3,4-ジメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 13. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
common impurities in 3,4-Dimethylaniline hydrochloride and their removal
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the common impurities found in 3,4-Dimethylaniline hydrochloride and the methodologies for their effective removal. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application, offering insights grounded in established principles and field-proven experience.
Technical Support Guide: this compound
This guide is structured as a series of questions and answers to directly address the challenges you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Impurities in this compound generally originate from the synthesis of the 3,4-Dimethylaniline free base. They can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 4-bromo-o-xylene, 3,4-dimethyl-1-nitrobenzene, or 2-chloromethyl-4-nitrotoluene.[1][2][3]
-
Isomeric Impurities: While synthesis from pure precursors can yield a product largely free of isomers, impure starting materials or less selective reactions can introduce other xylidine isomers (e.g., 2,3-, 2,4-, 3,5-dimethylaniline).[4][5]
-
Reaction Byproducts: Incomplete reduction of a nitro precursor can leave residual nitro-aromatic compounds.[2] Similarly, incomplete dechlorination from a precursor like 2-chloromethyl-4-nitrotoluene can result in chlorinated intermediates.[6]
-
Oxidation and Degradation Products: 3,4-Dimethylaniline is known to be sensitive to prolonged air exposure, which can cause it to darken and form colored impurities.[4][7] The free base often appears as pale brown crystals or an off-white solid but can turn reddish-brown over time.[4]
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., methanol, ether, petroleum ether) may be present.[1][2]
Q2: My batch of this compound is off-white or pinkish-brown. What causes this discoloration and how can I fix it?
A2: This discoloration is almost always due to the presence of oxidation products.[4] Aromatic amines, including 3,4-Dimethylaniline, are susceptible to air oxidation, which forms highly colored, conjugated impurities. The free base is particularly prone to this.[7]
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidation, forming complex polymeric structures that are intensely colored.
Solution:
-
Charcoal Treatment: During the recrystallization of the hydrochloride salt, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.
-
Purify the Free Base First: For heavily discolored material, it is often best to convert the hydrochloride salt back to the free base, purify the base by vacuum distillation, and then re-form the hydrochloride salt with pure HCl.[1][5] Distillation is highly effective at separating the volatile amine from non-volatile, high-molecular-weight colored impurities.
Q3: How do I choose between recrystallization and distillation for purification?
A3: The choice depends on the nature of the impurities and the scale of your work.
-
Recrystallization is the preferred method for purifying the final hydrochloride salt. It is excellent for removing small amounts of impurities that have different solubility profiles from the product. It is generally more practical and scalable than distillation for solid products.[6][8]
-
Vacuum Distillation is used exclusively for purifying the 3,4-Dimethylaniline free base before its conversion to the hydrochloride salt.[1][7] It is highly effective for separating the amine from non-volatile materials (e.g., inorganic salts, polymeric oxidation products) and from impurities with significantly different boiling points.
Key Insight: A common and robust purification strategy involves a multi-step approach: an initial acid-base extraction of the crude free base to remove non-basic impurities, followed by vacuum distillation of the purified base, and finally, conversion to the hydrochloride salt and a concluding recrystallization.[1][5]
Troubleshooting Common Purification Issues
| Problem Encountered | Probable Cause(s) | Recommended Troubleshooting Actions & Rationale |
| Broad or Depressed Melting Point | Presence of multiple impurities, such as residual solvents, starting materials, or isomers. | Action: Perform a full purification sequence. Convert the salt to the free base, perform an acid-base extraction to remove non-basic impurities[1][5], dry and vacuum distill the free base, then re-form the HCl salt and recrystallize. Rationale: This multi-step process targets different impurity classes at each stage, leading to a significant increase in final purity. |
| Product Fails to Crystallize ("Oils Out") | 1. Solution is not sufficiently saturated. 2. Presence of impurities inhibiting crystal lattice formation. 3. Cooling rate is too rapid. | Action 1: Concentrate the solution by slowly evaporating some solvent. Rationale: Crystallization requires a supersaturated solution.[8] Action 2: Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. Rationale: These actions provide nucleation sites for crystal growth.[8] Action 3: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rationale: Slow cooling promotes the formation of a more ordered, pure crystal lattice. |
| Persistent Color After Recrystallization | Highly colored, polar oxidation products are co-crystallizing with the product. | Action: Perform a hot filtration with a small amount of activated charcoal during the recrystallization process (see Protocol 2). Rationale: Activated charcoal has a high surface area that effectively adsorbs large, colored organic molecules.[8] Use it sparingly to avoid adsorbing the desired product. |
| Low Yield After Recrystallization | 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | Action 1: Reduce the amount of solvent used to the minimum required to dissolve the solid at boiling point. Rationale: Maximizes the recovery of the product upon cooling. Action 2: Ensure the filtrate is thoroughly cooled in an ice bath before vacuum filtration. Rationale: Minimizes the amount of product lost in the mother liquor. Action 3: Use a pre-heated funnel and flask for hot filtration. Rationale: Prevents the solution from cooling and the product from crashing out on the filter paper.[8] |
Purification Workflows & Protocols
Overall Purification Strategy
The following diagram illustrates a comprehensive workflow for obtaining high-purity this compound from a crude reaction mixture.
Caption: Comprehensive purification workflow.
Protocol 1: Purification of 3,4-Dimethylaniline (Free Base) via Acid-Base Extraction
This protocol is designed to remove non-basic impurities, such as unreacted 4-bromo-o-xylene, from the crude free base.[1][5]
Materials:
-
Crude 3,4-Dimethylaniline
-
8% Hydrochloric Acid (HCl)
-
40% Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Drying agent (e.g., anhydrous sodium sulfate or potassium hydroxide pellets)
Procedure:
-
Dissolution: Dissolve the crude 3,4-Dimethylaniline in approximately 5 volumes of 8% HCl. The amine will protonate to form the water-soluble hydrochloride salt.
-
Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution twice with equal volumes of diethyl ether.
-
Causality: Non-basic organic impurities (like residual bromo-xylene) will partition into the ether layer, while the protonated amine salt remains in the aqueous layer.
-
-
Separation: Discard the ether layers, which contain the impurities.
-
Liberation of Free Base: Cool the aqueous layer in an ice bath. Slowly and with stirring, add 40% NaOH solution until the solution is strongly alkaline (check with pH paper). The 3,4-Dimethylaniline free base will precipitate or form an oily layer.
-
Product Extraction: Extract the liberated amine from the aqueous mixture three times with diethyl ether.
-
Drying: Combine the ether extracts and dry them over anhydrous sodium sulfate or potassium hydroxide.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified 3,4-Dimethylaniline free base. For highest purity, this product can be further purified by vacuum distillation.[1]
Protocol 2: Recrystallization of this compound
This protocol purifies the solid hydrochloride salt, effectively removing soluble impurities and, with an optional step, colored materials.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flask, reflux condenser, hot plate
-
Büchner funnel, filter flask, filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.
-
Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt and the minimum amount of the hot solvent (e.g., 95% ethanol) required to achieve complete dissolution at its boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source. Add a very small amount of activated charcoal (approx. 1-2% w/w) to the hot solution.
-
Causality: The charcoal adsorbs high-molecular-weight colored impurities.[8]
-
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common purification challenges.
Caption: Troubleshooting decision tree for purification.
References
-
Organic Syntheses. (n.d.). 3,4-dimethylaniline. Org. Synth. 1941, 21, 105. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]
- Google Patents. (2014). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
CPAChem. (2024). Safety data sheet - 3,4-Dimethylaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Org. Synth. 1943, 23, 63. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society, 63(8), 2279. Retrieved from [Link]
- Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. 1963, 43, 28. Retrieved from [Link]
- Google Patents. (1990). US4918232A - Process for separating aniline derivatives.
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
-
Chemsrc. (2025). 3,4-Dimethylaniline | CAS#:95-64-7. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 7. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in the Synthesis of Dyes with 3,4-Dimethylaniline Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for dye synthesis utilizing 3,4-Dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azo dye synthesis, with a specific focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis process. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to byproduct formation and low yields.
Question 1: My final dye product is a dark, tarry substance instead of a vibrant color, and the yield is very low. What is the most likely cause?
Answer: This is a classic sign of diazonium salt decomposition. The diazonium salt formed from 3,4-dimethylaniline is inherently unstable and highly sensitive to temperature.
-
Causality: The primary cause is a loss of temperature control during the diazotization step or before coupling is complete. If the temperature rises above the recommended 0-5 °C, the diazonium group (-N₂⁺), which is an excellent leaving group, will be replaced by a hydroxyl group (-OH) from the aqueous solution.[1][2] This reaction produces phenolic byproducts, which are prone to oxidation and polymerization, leading to the formation of dark, insoluble tars.
-
Preventative Protocol:
-
Use an Ice-Salt Bath: An ice-water bath may not be sufficient to absorb the exothermic heat of the reaction. An ice-salt bath provides a more stable and lower temperature environment.
-
Slow Reagent Addition: The sodium nitrite solution must be added dropwise and slowly beneath the surface of the reaction mixture. This prevents localized temperature spikes and ensures the nitrous acid reacts as it is formed.[3][4]
-
Continuous Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature continuously. Do not let it exceed 5 °C.
-
Question 2: The color of my final azo dye is weak, and analysis shows the presence of unreacted 3,4-dimethylaniline. Why was the reaction incomplete?
Answer: A weak color and low yield often point to incomplete diazotization, meaning not all of the initial 3,4-dimethylaniline was converted into the reactive diazonium salt.
-
Causality: This issue can stem from several factors:
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.[3] A slight excess of sodium nitrite is often recommended to drive the reaction to completion.
-
Decomposition of Nitrous Acid: Nitrous acid is unstable. It is generated in situ from sodium nitrite and a strong acid (like HCl) for immediate use.[5][6] If the sodium nitrite solution is prepared too far in advance or if the acidic conditions are not maintained, the nitrous acid can decompose before it reacts with the aniline.
-
Purity of Starting Materials: Using impure this compound or degraded sodium nitrite can significantly lower the yield.[7]
-
-
Validation Checkpoint: Before proceeding to the coupling step, you can test for the presence of excess nitrous acid. A drop of the reaction mixture applied to starch-iodide paper should produce an immediate blue-black color, indicating that sufficient nitrous acid is present to have fully reacted with the aniline.
Question 3: My product analysis (TLC/LC-MS) shows multiple spots with similar characteristics, suggesting isomeric byproducts. How can I prevent this?
Answer: The formation of isomers is typically an issue related to the azo coupling step, specifically the regioselectivity of the reaction with your chosen coupling partner.
-
Causality: Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion attacks an activated aromatic ring (the coupling component).[8] Coupling almost always occurs at the para position to the activating group (e.g., -OH on a phenol) due to electronic and steric factors. If the para position is already blocked, the coupling will occur at an ortho position, which is electronically less favored and can be slower.[3] This can result in a mixture of ortho and other isomers.
-
Mitigation Strategies:
-
Choice of Coupling Component: Whenever possible, select a coupling partner where the para position is available.
-
Optimize Reaction Conditions: The solvent, temperature, and particularly the pH can influence the ortho/para ratio.[3] A systematic optimization of these parameters may be necessary for your specific dye system.
-
Purification: If isomer formation is unavoidable, separation will be required during purification, typically using column chromatography.[9]
-
Question 4: I've detected a significant byproduct identified as a triazene or diazoamino compound. What causes this side reaction?
Answer: This specific byproduct forms when the newly generated diazonium salt reacts with a molecule of unreacted 3,4-dimethylaniline instead of your intended coupling partner.
-
Causality: The diazonium salt is an electrophile, while the free amino group of 3,4-dimethylaniline is a nucleophile.[4] Under the strongly acidic conditions required for diazotization, the vast majority of the starting aniline is protonated to form the anilinium salt (Ar-NH₃⁺). This protonation deactivates the amino group, preventing it from acting as a nucleophile. However, if the amount of acid is insufficient, a significant concentration of the free, unprotonated aniline (Ar-NH₂) remains, which can readily attack the diazonium ion to form a triazene.[4][10]
-
Preventative Protocol:
-
Use Excess Acid: Ensure a strongly acidic medium by using a molar excess of hydrochloric acid. This keeps the concentration of nucleophilic free aniline to a minimum.[4]
-
Maintain Low Temperature: This side reaction is also temperature-dependent. Adhering to the 0-5 °C range helps suppress it.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using 3,4-Dimethylaniline as a hydrochloride salt? The hydrochloride salt of 3,4-dimethylaniline is typically used because it is more stable and has much better solubility in the aqueous acidic medium required for the diazotization reaction compared to the free base form.[11]
Q2: How critical is the pH during the coupling step? Extremely critical. The optimal pH for the coupling reaction depends entirely on the nature of the coupling component.
-
Phenolic Coupling Agents: The reaction requires mildly alkaline conditions (pH 8-10). In this pH range, the phenol is deprotonated to the more strongly activating phenoxide ion (-O⁻), which is a much better nucleophile.[1][3]
-
Aromatic Amine Coupling Agents: The reaction is typically carried out in a weakly acidic solution (pH 4-6). This pH is a compromise: it must be acidic enough to prevent significant triazene formation but not so acidic that the coupling amine is fully protonated and deactivated.
Q3: Can the diazonium salt solution be stored for later use? No. Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[2] Allowing the solution to stand, even at low temperatures, will lead to decomposition and a significant reduction in the yield of your desired dye.
Q4: What are the primary safety precautions when working with this compound? 3,4-Dimethylaniline is toxic by ingestion, inhalation, and skin absorption.[12][13] It can cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][15]
-
Disposal: Dispose of all waste containing this chemical according to your institution's hazardous waste disposal procedures.
Visualizing the Chemistry: Reaction Pathways and Troubleshooting
Visual diagrams can clarify complex chemical processes and decision-making workflows.
Primary Synthesis Pathway
Caption: The two-stage process of azo dye synthesis.
Formation of a Phenolic Byproduct
Caption: Temperature-induced decomposition of the diazonium salt.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing synthesis issues.
Validated Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Sodium chloride (or rock salt)
-
Starch-iodide paper
Procedure:
-
In a beaker of appropriate size, dissolve 10 mmol of this compound in 25 mL of deionized water and 2.5 mL of concentrated HCl.
-
Prepare an ice-salt bath and cool the beaker containing the aniline solution to 0-5 °C with continuous stirring.
-
In a separate small beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Using a dropping funnel or a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred aniline solution. Crucially, ensure the tip of the pipette/funnel is below the surface of the liquid to prevent the escape of nitrous gases.
-
Maintain the temperature strictly between 0 and 5 °C throughout the addition. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring the solution in the ice bath for another 15 minutes.
-
Validation Step: Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. The paper should turn blue-black instantly, confirming a slight excess of nitrous acid. If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.
-
The resulting cold solution of 3,4-dimethylbenzenediazonium chloride is now ready for immediate use in the coupling reaction. Do not store this solution. [2]
Protocol 2: Azo Coupling with a Phenolic Partner (e.g., 2-Naphthol)
Procedure:
-
In a separate beaker, dissolve 10 mmol of the phenolic coupling agent (e.g., 2-Naphthol) in 50 mL of a 10% sodium hydroxide (NaOH) solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline phenol solution.
-
A brightly colored precipitate of the azo dye should form immediately or within a few minutes.[1]
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration, washing the solid with cold deionized water to remove excess salts and base.
-
The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[9]
Data Summary Table
| Issue / Byproduct | Primary Cause | Key Prevention Strategy |
| Tarry/Dark Product | Diazonium salt decomposition | Maintain temperature at 0-5 °C using an ice-salt bath.[2][3] |
| Triazene Formation | Insufficient acid during diazotization | Use a molar excess of HCl to ensure full protonation of the aniline.[4] |
| Phenolic Impurities | Warming of the diazonium salt solution | Use the diazonium salt immediately after preparation; maintain cold.[1] |
| Isomeric Impurities | Coupling at ortho- position | Choose a coupling partner with an unblocked para- position; optimize pH.[3] |
| Weak Color / Low Yield | Incomplete diazotization | Use a slight excess of NaNO₂; confirm with starch-iodide test.[3] |
References
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
-
CHIMIA. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. Retrieved from [Link]
-
IJRSR Journal. (2019). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). reactions of diazonium ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
First Source Worldwide. (2017). How Do You Make an Azo Dye?. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Azo Dyes. Retrieved from [Link]
-
Studylib. (n.d.). Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. Retrieved from [Link]
- Unknown Source. (n.d.). The Synthesis of Azo Dyes. (Link not available)
-
ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Baxendale Group. (n.d.). Clean and efficient synthesis of azo dyes using polymer-supported reagents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Retrieved from [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
-
Chemsrc. (2025). 3,4-Dimethylaniline. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
ChemBK. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. fsw.cc [fsw.cc]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 14. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
techniques to avoid isomer formation in 3,4-xylidine synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals on Techniques to Avoid Isomer Formation
Welcome to the Technical Support Center for the synthesis of 3,4-xylidine. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in minimizing isomeric impurities in your synthetic preparations. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure scientific accuracy and experimental success.
Introduction: The Challenge of Isomerism in 3,4-Xylidine Synthesis
3,4-Xylidine (3,4-dimethylaniline) is a crucial intermediate in the production of various pharmaceuticals, most notably Riboflavin (Vitamin B2), as well as in the synthesis of dyes and agrochemicals.[1][2] The primary challenge in its synthesis is controlling the regioselectivity to avoid the formation of unwanted isomers, such as 2,3-xylidine and other dimethylaniline variants. These isomeric impurities are often difficult to separate due to their similar physical properties, making it imperative to control their formation at the synthetic stage.[3]
This guide will focus on the two most common synthetic pathways to 3,4-xylidine and provide detailed strategies to mitigate isomer formation in each.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3,4-xylidine and offers practical solutions.
Route 1: Nitration of o-Xylene followed by Reduction
This is a widely used industrial method; however, the initial nitration step is prone to producing a mixture of 4-nitro-o-xylene and 3-nitro-o-xylene.[4] The subsequent reduction of this mixture leads to the corresponding xylidine isomers.
Problem 1: Low Selectivity for 4-Nitro-o-xylene during Nitration
-
Question: My nitration of o-xylene is producing a high percentage of the undesired 3-nitro-o-xylene isomer. How can I improve the regioselectivity for the desired 4-nitro isomer?
-
Root Cause Analysis: The nitration of o-xylene is a classic electrophilic aromatic substitution reaction. The two methyl groups on the aromatic ring are ortho, para-directing. Nitration at the 4-position is sterically less hindered than at the 3-position, but electronic effects can lead to a mixture of products. The choice of nitrating agent and catalyst plays a crucial role in determining the isomer ratio. Conventional nitration with mixed nitric and sulfuric acid often yields a higher proportion of the 3-nitro isomer.[4]
-
Solutions and Protocols:
-
Utilize Zeolite Catalysts for Shape-Selective Nitration: Zeolites, with their well-defined pore structures, can exert shape selectivity, favoring the formation of the sterically less demanding 4-nitro-o-xylene. Zeolite H-beta has been shown to be particularly effective.[5][6]
-
Experimental Protocol: Vapor-Phase Nitration over Zeolite H-beta [6]
-
Catalyst: Use Zeolite H-beta.
-
Reactants: o-xylene and dilute nitric acid (e.g., 30%).
-
Conditions: Carry out the reaction in the vapor phase at approximately 150°C.
-
Rationale: The confined space within the zeolite pores sterically hinders the formation of the bulkier transition state leading to 3-nitro-o-xylene, thus favoring the 4-nitro isomer. Vapor-phase reaction at elevated temperatures can enhance this effect.
-
-
-
Employ Lewis Acid Catalysis with Nitrogen Dioxide: The use of nitrogen dioxide as the nitrating agent in the presence of a Lewis acid catalyst can significantly improve the selectivity for 4-nitro-o-xylene.[4][7]
-
Experimental Protocol: Lewis Acid-Catalyzed Nitration [4]
-
Nitrating Agent: Nitrogen dioxide (NO₂).
-
Catalyst: Bismuth trichloride (BiCl₃) has been shown to be effective.
-
Conditions: The reaction can be performed under solvent-free conditions.
-
Rationale: The Lewis acid coordinates with the nitrating agent, modifying its reactivity and enhancing the selectivity for the para-position. This method has been reported to achieve a 4-nitro to 3-nitro isomer ratio of up to 3.91.[4]
-
-
-
Problem 2: Formation of Dinitro-o-xylene Impurities
-
Question: I am observing the formation of dinitro-o-xylene byproducts in my nitration reaction. How can I prevent this over-nitration?
-
Root Cause Analysis: Dinitration occurs when the initial mononitro-o-xylene product undergoes a second nitration. This is more likely to happen with harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures) or extended reaction times.
-
Solutions and Protocols:
-
Control Reaction Stoichiometry and Temperature:
-
Use a stoichiometric amount or a slight excess of the nitrating agent relative to o-xylene.
-
Maintain a low reaction temperature, typically between 0°C and 10°C, to reduce the rate of the second nitration.
-
-
Gradual Addition of Nitrating Agent:
-
Add the nitrating agent dropwise to the o-xylene solution to maintain a low instantaneous concentration of the nitrating species, thereby minimizing over-reaction.
-
-
Route 2: Amination of 4-Bromo-o-xylene
This route offers a highly regioselective pathway to 3,4-xylidine, as the starting material, 4-bromo-o-xylene, already possesses the desired substitution pattern.[8]
Problem 3: Isomeric Impurities in the Starting Material (4-Bromo-o-xylene)
-
Question: My 4-bromo-o-xylene starting material contains a significant amount of 3-bromo-o-xylene. How can I obtain isomerically pure 4-bromo-o-xylene?
-
Root Cause Analysis: The direct bromination of o-xylene can also lead to a mixture of 3- and 4-bromo isomers, which are very difficult to separate by distillation due to their close boiling points.[3]
-
Solutions and Protocols:
-
Regioselective Bromination of o-Xylene:
-
Experimental Protocol: [7]
-
Reactants: Use a molar excess of bromine with o-xylene.
-
Conditions: Conduct the reaction in the dark or in a sulfur dioxide solution.
-
Rationale: The excess bromine preferentially reacts with the initially formed 3-bromo-o-xylene to produce dibromo-o-xylenes, which can be more easily separated by distillation. This enriches the product mixture in 4-bromo-o-xylene.
-
-
-
Problem 4: Low Yield or Incomplete Conversion during Amination
-
Question: The amination of 4-bromo-o-xylene is sluggish, resulting in low yields of 3,4-xylidine. What can I do to improve the reaction efficiency?
-
Root Cause Analysis: The amination of aryl bromides can be a challenging reaction. Common issues include catalyst deactivation, insufficient reaction temperature or pressure, and improper choice of catalyst or base.
-
Solutions and Protocols:
-
Copper-Catalyzed Ammonolysis: This is a classic and effective method for this transformation.
-
Experimental Protocol: [2]
-
Reactants: 4-bromo-o-xylene, concentrated ammonia.
-
Catalyst: Copper wire and cuprous chloride.
-
Conditions: High temperature (around 195°C) and high pressure in a sealed reactor.
-
Rationale: The copper catalyst facilitates the nucleophilic substitution of the bromine atom by ammonia. The high temperature and pressure are necessary to drive the reaction to completion.
-
-
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern alternative.
-
Troubleshooting Buchwald-Hartwig Amination: [1][9]
-
Catalyst Choice: Use a suitable palladium precatalyst and a bulky electron-rich phosphine ligand (e.g., Josiphos, XPhos).
-
Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.
-
Atmosphere: The reaction is highly sensitive to oxygen and moisture; ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for producing isomerically pure 3,4-xylidine?
-
A1: The amination of isomerically pure 4-bromo-o-xylene is the more reliable route for obtaining 3,4-xylidine with high isomeric purity.[8] While the nitration of o-xylene is often more economical, it necessitates careful control of the reaction conditions to achieve acceptable regioselectivity and may require subsequent purification to remove the 2,3-xylidine isomer.
-
-
Q2: What are the best methods for purifying 3,4-xylidine to remove residual isomers?
-
A2: If isomeric impurities are present in the final product, several purification techniques can be employed:
-
Fractional Distillation: While challenging due to the close boiling points of the isomers, fractional distillation under reduced pressure can be effective with a highly efficient distillation column.[10]
-
Recrystallization: 3,4-xylidine is a solid at room temperature, which allows for purification by recrystallization from a suitable solvent.[2][11] This can be a very effective method for removing small amounts of liquid isomers.
-
Preparative Chromatography: For laboratory-scale purifications, preparative high-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide excellent separation of the isomers.
-
-
-
Q3: Are there any safety concerns I should be aware of when working with these reactions?
-
A3: Yes, several safety precautions are essential:
-
Nitration Reactions: Nitric acid and sulfuric acid are highly corrosive. Nitration reactions can be highly exothermic and produce toxic nitrogen oxides. Perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
High-Pressure Reactions: The amination of 4-bromo-o-xylene is typically carried out at high pressure and temperature. Use a properly rated and maintained pressure reactor and follow all safety protocols for high-pressure work.
-
Xylidine Isomers: Xylidines are toxic and can be absorbed through the skin. Handle them with care, using gloves and other appropriate PPE.
-
-
Data Summary
Table 1: Comparison of Nitration Methods for o-Xylene
| Nitration Method | Typical 4-nitro/3-nitro Ratio | Key Advantages | Key Disadvantages | Reference(s) |
| Mixed Acid (HNO₃/H₂SO₄) | ~0.7 | Economical, well-established | Low selectivity for 4-nitro isomer | [4] |
| Zeolite H-beta (Vapor Phase) | Up to 7.8 | High selectivity, reusable catalyst | Requires specialized equipment for vapor-phase reactions | [5] |
| NO₂ with Lewis Acid (BiCl₃) | Up to 3.91 | High selectivity, solvent-free option | NO₂ is highly toxic and corrosive | [4][7] |
Experimental Workflows
Diagram 1: Synthetic Routes to 3,4-Xylidine
Caption: Overview of the two primary synthetic pathways to 3,4-xylidine.
Diagram 2: Troubleshooting Logic for Low 4-Nitro-o-xylene Selectivity
Caption: Decision tree for addressing poor regioselectivity in o-xylene nitration.
References
- Canselier, J. P. (1971). Regioselective bromination of o-xylene. Bulletin de la Société Chimique de France, 1785-1788.
- Chavan, S. P., et al. (2009). Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitrogen dioxide/molecular oxygen over zeolite catalysts. Tetrahedron Letters, 50(48), 6749-6752.
- Li, J., et al. (2014). Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from [Link]
- BP Corp North America Inc. (1991). PREPARATION OF 4-BROMO-o-XYLENE. WO 1991013047 A1.
-
Wikipedia. (2023, April 4). 3,4-Xylidine. Retrieved from [Link]
- Chavan, S. P., et al. (2004). Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts.
-
Organic Syntheses. (n.d.). 3,4-DIMETHYLANILINE. Retrieved from [Link]
- Wang, Z. (2010). Buchwald–Hartwig Amination. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Benaglia, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(2), 249-278.
- Gaikar, V. G., & Sharma, M. M. (1989). New strategies for separations through reactions.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
- Lee, H. (1944). Method of making 3,4-dimethylaniline.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. PlumX [plu.mx]
- 6. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]
- 7. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Managing Exothermic Reactions with 3,4-Dimethylaniline Hydrochloride
Welcome to the technical support center for handling reactions involving 3,4-Dimethylaniline hydrochloride. This guide is designed for our valued partners in research, science, and drug development. It moves beyond standard operating procedures to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both safety and success in your work. Our focus is on creating self-validating systems for every protocol, grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns when working with potentially exothermic reactions involving 3,4-Dimethylaniline and its hydrochloride salt.
Q1: What are the primary thermal hazards associated with this compound in a reaction?
A1: The primary thermal hazard stems from its reactivity, characteristic of many substituted anilines. While this compound is generally stable under recommended storage conditions, it can participate in highly exothermic reactions.[1] Key hazards include:
-
Neutralization Reactions: As the hydrochloride salt of a weak base, its neutralization with a strong base is exothermic.
-
Reactions with Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous or even explosive reactions.[2][3]
-
Diazotization Reactions: The formation of diazonium salts from anilines is notoriously exothermic and can lead to the formation of unstable, potentially explosive compounds if temperature is not strictly controlled.[4]
-
Runaway Reactions: In many synthetic applications, such as alkylations or couplings, the reaction rate can accelerate with temperature. If the heat generated exceeds the cooling system's capacity, a dangerous feedback loop known as a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[5][6]
3,4-Dimethylaniline itself is known to neutralize acids in exothermic reactions to form salts plus water and can ignite on contact with fuming nitric acid.[3][7]
Q2: How can I visually and physically identify the onset of an uncontrolled exothermic reaction?
A2: Early detection is critical. A thermal runaway is a dynamic event where the reaction rate increases due to a temperature rise, which in turn accelerates the heat generation.[5][8] You must be vigilant for the following key indicators:
-
Rapid Temperature Rise: A temperature increase that outpaces the cooling system's ability to compensate is the most direct indicator. A properly placed thermocouple or thermometer is your most important tool.
-
Unexpected Gas Evolution: Bubbling or fizzing that is more vigorous than expected for the reaction. This can rapidly increase the pressure in a closed system.[5]
-
Spontaneous Boiling: The solvent may begin to boil at the reaction mixture's surface or around the stirrer, even if the set temperature is below the solvent's boiling point. This indicates localized "hot spots."
-
Color Change: A sudden, unexpected change in the color of the reaction mixture can signal the formation of degradation products due to excessive heat.
-
Viscosity Change: The reaction mixture may suddenly thicken or solidify as polymerization or decomposition occurs.
Q3: My reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps I should take?
A3: If you suspect a thermal runaway, you must act immediately and decisively. The priority is always personnel safety. Follow this emergency protocol:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[9] This cuts off the fuel for the exothermic event.
-
Maximize Cooling: If it is safe to do so, increase the cooling to its maximum capacity.[10] This could involve lowering the set point on a cryostat or adding a more potent cooling agent to your external bath (e.g., adding dry ice to an acetone bath).[9]
-
Alert Personnel: Verbally and loudly announce the situation to everyone in the lab and initiate your facility's emergency response plan.
-
Prepare for Quenching (If Safe and Pre-Planned): If the situation is still escalating but manageable, and you have a pre-planned quenching procedure, prepare to execute it. This involves adding a cold, inert substance to absorb the heat and stop the reaction. Do not attempt this without a prior plan.
-
Evacuate: If the temperature continues to rise uncontrollably, or if there is a rapid pressure increase, evacuate the area immediately and activate emergency services.[10]
Below is a logical workflow for responding to a suspected thermal runaway event.
Caption: Proactive workflow for managing exothermic reactions.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). N-(1-Ethylpropyl)-3,4-dimethylaniline. AK Scientific, Inc. Link
-
Fisher Scientific. (2025). 3,4-Dimethylaniline Safety Data Sheet. Fisher Scientific. Link
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Link
- Chemical Safety Board. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Note: This is a representative title for a general chemical safety best practice guide.]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Link
-
BenchChem. (2025). Strategies to control the exothermic reaction during "Diisopropanol-p-toluidine" synthesis. BenchChem. Link
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis. BenchChem. Link
-
Organic Syntheses. (n.d.). Procedure for reduction and quenching. Organic Syntheses. Link
-
TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. TSM. Link
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. BenchChem. Link
-
CPAChem. (2024). 3,4-Dimethylaniline Safety data sheet. CPAChem. Link
-
ChemicalBook. (n.d.). DIMETHYLANILINE - Safety Data Sheet. ChemicalBook. Link
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
-
Barnard, M. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks. Link
-
ChemicalBook. (2019). 3,4-Dimethylaniline-Application. ChemicalBook. Link
-
ChemicalBook. (2025). 3,4-Dimethylaniline. ChemicalBook. Link
-
Sigma-Aldrich. (2025). 4-Bromo-N,N-dimethylaniline SAFETY DATA SHEET. Sigma-Aldrich. Link
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Link
-
Alfa Aesar. (2024). 3,4-Dimethylaniline SAFETY DATA SHEET. Alfa Aesar. Link
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. Link
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Link
-
Maes, B. U. W., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Link
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Link
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Note: This is a representative title for a pharmaceutical development resource.]
-
Wikipedia. (n.d.). N,N-Dimethylaniline. Wikimedia Foundation. Link
-
Steinbach, J. (2014). Emergency Runaway Reaction - What Precedes? What Follows? Chemical Engineering Transactions. Link
-
Hussain, S. A., et al. (2012). Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation. AIChE Journal. Link
-
NOAA. (n.d.). N,N-DIMETHYLANILINE. CAMEO Chemicals. Link
-
Velazquez-Campoy, A., et al. (2015). Thermodynamic Studies for Drug Design and Screening. International Journal of Molecular Sciences. Link
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Link
-
Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules. Link
-
MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts. Link
-
Polo, A., et al. (2003). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Journal of Biochemical and Molecular Toxicology. Link
-
Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline. Alfa Chemistry. Link
-
Baran, P. S. (2015). Reactions for making widely used aniline compounds break norms of synthesis. Nature. Link
-
Al-Jubori, A. A. (2015). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. Journal of Basrah Researches. Link
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. aidic.it [aidic.it]
- 7. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing the reactivity of 3,4-Dimethylaniline hydrochloride with other xylidine isomers
A Comparative Guide to the Reactivity of 3,4-Dimethylaniline and its Isomers
This guide provides an in-depth comparison of the chemical reactivity of 3,4-Dimethylaniline hydrochloride with the other five xylidine isomers. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data sheets to explore the underlying principles governing reactivity. We will examine the interplay of electronic and steric effects and provide a robust experimental framework for empirical validation.
Introduction: The Xylidine Isomer Family
Xylidines, also known as dimethylanilines, are a class of aromatic amines comprising a benzene ring substituted with an amino group and two methyl groups.[1] There are six structural isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylaniline. These compounds are foundational intermediates in numerous industrial applications, including the synthesis of dyes, pigments, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3][4] For example, 2,6-dimethylaniline is a critical precursor for local anesthetics like lidocaine.[5][6]
While structurally similar, the positional variation of the two methyl groups profoundly influences the chemical behavior of each isomer. This guide will dissect these differences, with a particular focus on 3,4-dimethylaniline, to provide a predictive understanding of their reactivity in synthetic applications.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of a substituted aniline is primarily governed by the interplay of electronic effects, which modulate the electron density of the aromatic ring and the amino group, and steric effects, which can hinder molecular interactions.
The Dual Role of the Amino Group (-NH₂)
The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions.[7][8] Its nitrogen atom possesses a lone pair of electrons that can be donated into the benzene ring's π-system through resonance. This donation significantly increases the ring's electron density, making it more nucleophilic and thus more susceptible to attack by electrophiles.[9][10][11] This effect is most pronounced at the ortho and para positions, making the amino group a strong ortho, para-director.[9]
Conversely, the nitrogen's lone pair also makes the amino group itself a nucleophilic center, readily participating in reactions like acylation and alkylation.[12]
Electronic Influence of Methyl Groups
Methyl groups are classified as electron-donating groups (EDGs). They increase the electron density of the benzene ring through two mechanisms:
-
Inductive Effect: The alkyl group pushes electron density through the sigma bond onto the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds with the ring's π-system further delocalizes electron density.
When appended to an aniline ring, methyl groups work in concert with the amino group to further enhance the ring's activation, making xylidines highly reactive compounds.[9] This increased electron density also enhances the basicity of the amino group compared to unsubstituted aniline.[9]
Steric Hindrance: The Spatial Factor
The spatial arrangement of the methyl groups is a critical, and often underestimated, factor. Methyl groups positioned ortho to the amino group (as in 2,3-, 2,4-, 2,5-, and especially 2,6-dimethylaniline) create steric bulk. This can:
-
Hinder reactions at the amino group: Reagents may be physically blocked from approaching the nitrogen atom, dramatically slowing down reactions like acylation.[10]
-
Influence EAS regioselectivity: An electrophile's attack at an ortho position may be disfavored due to steric clash with an adjacent methyl group.
2,6-Dimethylaniline is the canonical example of severe steric hindrance, where the two flanking methyl groups effectively shield the amino group, significantly diminishing its nucleophilicity.[5]
A Critical Note on this compound
It is essential to recognize that 3,4-Dimethylaniline is often supplied as a hydrochloride salt (C₈H₁₁N·HCl).[13] In this form, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group has a profoundly different electronic effect:
-
Deactivating Group: The positive charge on the nitrogen atom makes the anilinium group strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.
-
meta-Directing: As a deactivating group, it directs incoming electrophiles to the meta position.[7]
-
Non-nucleophilic: The nitrogen lone pair is unavailable, rendering the group non-nucleophilic.
Therefore, for any reaction requiring the nucleophilic character of the amino group or the activated nature of the ring, the free base must be generated from the hydrochloride salt prior to the reaction. This is typically achieved by neutralization with a suitable base (e.g., sodium hydroxide, sodium bicarbonate).
A Head-to-Head Comparison of Xylidine Isomers
The reactivity of each isomer is a unique balance of the factors discussed above. We can predict their relative reactivity based on these principles.
| Isomer | Key Structural Features | Predicted Reactivity Profile | pKa of Conjugate Acid |
| 3,4-Dimethylaniline | EDGs at meta and para positions. No steric hindrance at the amino group. | High Reactivity: Strong electronic activation from both methyl groups. The amino group and reactive ring positions (2, 5, 6) are sterically accessible. | 5.17 |
| 2,3-Dimethylaniline | One ortho and one meta EDG. | High Reactivity, with some steric influence: Strong electronic activation. The ortho methyl group introduces moderate steric hindrance at the amino group and the adjacent C6 position.[14] | 4.70[14] |
| 2,4-Dimethylaniline | One ortho and one para EDG. | Very High Reactivity: The ring is exceptionally activated. Moderate steric hindrance from the single ortho methyl group may slightly temper nucleophilicity compared to unhindered isomers. | 4.89 |
| 2,5-Dimethylaniline | One ortho and one meta EDG. | High Reactivity, with some steric influence: Similar to the 2,3-isomer, with strong activation and moderate steric hindrance from the ortho methyl group.[15][16] | 4.53[16] |
| 2,6-Dimethylaniline | Two ortho EDGs. | Low Nucleophilic Reactivity, High Ring Reactivity: The amino group is severely hindered, making it a very poor nucleophile.[5] However, the aromatic ring itself remains highly activated for EAS at the C4 (para) position. | 3.95 |
| 3,5-Dimethylaniline | Two meta EDGs. No steric hindrance. | Very High Reactivity: Strong, synergistic electronic activation of the ortho and para positions (2, 4, 6) with a completely unhindered amino group. Likely the most nucleophilic of the isomers. | 4.91 |
Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.
Experimental Validation: A Framework for Comparison
Theoretical predictions must be validated by empirical data. We propose a comparative study of the isomers' nucleophilicity via a standardized acylation reaction. Acylation is an excellent choice as its rate is sensitive to both the electron density on the nitrogen atom and the steric environment around it.[12]
Objective
To quantitatively compare the nucleophilic reactivity of the six xylidine isomers by measuring the rate and yield of their N-acetylation reaction with acetic anhydride.
Workflow for Comparative Reactivity Analysis
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. How 2,6-Xylidine Powers Industrial Chemistry and Specialty Applications [jindunchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 11. fiveable.me [fiveable.me]
- 12. ncert.nic.in [ncert.nic.in]
- 13. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. guidechem.com [guidechem.com]
A Comparative Guide to the Organic Reactivity of 3,4-Dimethylaniline and 2,4-Dimethylaniline: A Senior Application Scientist’s Perspective
For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Among the versatile building blocks available, substituted anilines are of paramount importance. This guide provides an in-depth technical comparison of two isomeric xylidines: 3,4-dimethylaniline and 2,4-dimethylaniline. We will explore their reactivity profiles, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors. This comparison will also address the practical implications of using 3,4-dimethylaniline in its hydrochloride salt form.
Structural and Physicochemical Properties: The Foundation of Reactivity
At first glance, 3,4-dimethylaniline and 2,4-dimethylaniline are structurally similar primary arylamines.[1][2] However, the seemingly minor difference in the placement of the two methyl groups on the aromatic ring leads to significant divergences in their electronic and steric properties, which in turn govern their chemical behavior.
| Property | 3,4-Dimethylaniline | 2,4-Dimethylaniline | Reference(s) |
| CAS Number | 95-64-7 | 95-68-1 | [3] |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol | [1][2] |
| Appearance | Light beige to brown crystalline solid | Colorless to light brown liquid | [4] |
| Melting Point | 49-51 °C | 16 °C | [3] |
| Boiling Point | 226 °C | 218 °C | [3] |
| pKa of conjugate acid | 5.17 | 4.89 | [2][3] |
| Water Solubility | <1 g/L (24 °C) | 5 g/L (20 °C) | [3] |
| Solubility in Organics | Soluble in methanol, ether | Soluble in ethanol, ether, benzene | [5] |
Expertise & Experience: The most telling difference in their fundamental properties is the pKa of their conjugate acids. The higher pKa of 3,4-dimethylaniline (5.17) compared to 2,4-dimethylaniline (4.89) indicates that 3,4-dimethylaniline is the stronger base .[2][3] This is a direct consequence of the electronic effects of the methyl groups. In 3,4-dimethylaniline, both methyl groups are in positions that can inductively donate electron density towards the amino group, thereby increasing the electron density on the nitrogen and making its lone pair more available for protonation.[6][7] In 2,4-dimethylaniline, the ortho-methyl group's proximity to the amino group can introduce some steric hindrance to solvation of the anilinium ion, which can slightly decrease its stability and thus the basicity of the parent amine.
The Role of the Hydrochloride Salt
3,4-Dimethylaniline is often supplied as its hydrochloride salt (3,4-dimethylaniline HCl). This salt form offers practical advantages, primarily increased stability and ease of handling, as the free base can be susceptible to air oxidation.[8] However, it is crucial to remember that the amino group in the hydrochloride salt is protonated and therefore non-nucleophilic. For any reaction where the aniline is intended to act as a nucleophile (e.g., acylation, alkylation, coupling reactions), the free base must be regenerated in situ . This is typically achieved by adding a stoichiometric amount of a suitable base (e.g., triethylamine, sodium carbonate, or aqueous NaOH) to the reaction mixture.[9]
Comparative Reactivity in Key Organic Transformations
The differences in electronic and steric profiles of these isomers directly translate to their reactivity in common organic reactions.
Electrophilic Aromatic Substitution
The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[10] The additional electron-donating methyl groups further enhance the nucleophilicity of the aromatic ring in both isomers. However, the regioselectivity and reaction rates can differ.
-
3,4-Dimethylaniline: The directing effects of the amino group (to positions 2 and 6) and the two methyl groups are cooperative. Electrophilic attack is strongly favored at the 2- and 6-positions, which are ortho to the powerful amino activating group.
-
2,4-Dimethylaniline: The amino group directs to the 6-position (ortho) and the (blocked) 4-position (para). The methyl groups also activate these positions. The primary site of substitution is the 6-position. However, the presence of a methyl group at the 2-position (ortho to the amine) introduces significant steric hindrance.[11] This steric crowding can decrease the rate of electrophilic attack compared to the less hindered positions in 3,4-dimethylaniline.
A kinetic study on the iodination of xylidine isomers confirmed that the reactivity is influenced by these stereochemical factors, with isomers having less hindered positions reacting faster.
Experimental Protocol: Bromination of 2,4-Dimethylaniline
This protocol demonstrates the electrophilic bromination at the available ortho position.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (2.43 g, 20.0 mmol) in 60 mL of acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (3.49 g, 19.6 mmol) and ammonium acetate (0.16 g, 2.05 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 90 minutes.
-
Work-up: Remove the solvent under reduced pressure. Add 45 mL of water and 45 mL of dichloromethane to the residue and transfer to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with water (3 x 30 mL), saturated sodium thiosulfate solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under vacuum to yield 2-bromo-4,6-dimethylaniline.[12]
Diazotization and Azo Coupling
Both isomers readily undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts.[13] These intermediates are highly valuable for subsequent Sandmeyer reactions or coupling with electron-rich aromatic compounds to form azo dyes.[14]
The kinetics of diazotization can be influenced by the basicity of the aniline; the more basic 3,4-dimethylaniline will exist to a greater extent in its protonated, unreactive form in strong acid, potentially requiring careful pH control for optimal reaction rates.
Experimental Protocol: Synthesis of an Azo Dye from an Aniline Derivative
This general protocol can be adapted for both 3,4- and 2,4-dimethylaniline.
-
Diazotization:
-
Dissolve the chosen dimethylaniline (10.0 mmol) in 8.0 mL of 3M HCl in a beaker. Heat gently if necessary to dissolve.
-
Cool the solution to 5°C in an ice-water bath. The aniline salt may precipitate.
-
In a separate vessel, prepare a solution of sodium nitrite (0.70 g, 10.1 mmol) in 10 mL of water.
-
While stirring the aniline salt solution vigorously, slowly add the sodium nitrite solution, ensuring the temperature remains below 10°C.[1]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount (10.0 mmol) of the coupling partner (e.g., 2-naphthol or N,N-dimethylaniline) in 20 mL of 1M NaOH (for phenols) or 10 mL of 1M HCl (for amines), and cool in an ice-water bath.[1]
-
Slowly add the cold diazonium salt solution to the cold coupling partner solution with constant stirring.
-
Allow the mixture to stand in the ice bath for 15-30 minutes to ensure complete coupling and precipitation of the azo dye.
-
-
Isolation:
-
Collect the azo dye precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry.[1]
-
Amide Formation (Acylation)
The nucleophilicity of the amino group is paramount in acylation reactions to form amides. As the more basic isomer, 3,4-dimethylaniline is expected to be a more potent nucleophile than 2,4-dimethylaniline. The electron-donating methyl groups in the 3- and 4-positions enhance the electron density on the nitrogen more effectively and without the steric impediment present in the 2,4-isomer.[5] This suggests that acylation of 3,4-dimethylaniline should proceed at a faster rate.
Experimental Protocol: General Schotten-Baumann Amide Synthesis
This protocol is applicable to both isomers, but requires prior neutralization if starting from 3,4-dimethylaniline hydrochloride.
-
Reaction Setup: In a round-bottom flask, dissolve the dimethylaniline (1.0 eq.) in anhydrous dichloromethane (DCM). If using the hydrochloride salt, add a stoichiometric equivalent of a base like triethylamine (1.1 eq.) and stir for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.05 eq.) dropwise to the cooled aniline solution with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.[10][15]
Applications in Industry and Advanced Synthesis
Both 3,4- and 2,4-dimethylaniline are crucial intermediates in various industries.
-
3,4-Dimethylaniline: A key precursor in the industrial synthesis of Vitamin B2 (Riboflavin).[6] Its specific substitution pattern is essential for building the isoalloxazine ring system of the vitamin.
-
2,4-Dimethylaniline: Widely used in the production of azo dyes and pigments.[16] It is also a critical intermediate for the synthesis of the acaricide Amitraz, an important agrochemical used in crop protection and veterinary medicine.[4]
In the context of modern synthetic methods like the Buchwald-Hartwig amination, the steric and electronic properties of these anilines are again significant. The less sterically hindered 3,4-dimethylaniline may be a more suitable coupling partner in reactions involving bulky aryl halides. Conversely, the steric bulk of 2,4-dimethylaniline might necessitate the use of more specialized, sterically demanding phosphine ligands to achieve high yields.[17]
Conclusion and Recommendations
The choice between this compound and 2,4-dimethylaniline is not arbitrary and should be guided by a clear understanding of the reaction mechanism and desired outcome.
-
Choose 3,4-Dimethylaniline when higher basicity and nucleophilicity are desired, and when the reaction site on the aniline ring needs to be sterically unencumbered. It is the reagent of choice for syntheses where electrophilic attack is desired at the 2- or 6-positions. Remember to account for the hydrochloride form by including a neutralization step.
-
Choose 2,4-Dimethylaniline for applications requiring its specific substitution pattern, such as in certain dye and agrochemical syntheses. Be mindful of the steric hindrance from the ortho-methyl group, which can decrease reactivity in both nucleophilic reactions at the nitrogen and electrophilic substitution on the ring, potentially improving selectivity for mono-substitution at the 6-position.
By carefully considering the electronic, steric, and practical handling properties of these versatile isomers, researchers can optimize their synthetic strategies, improve yields, and achieve their desired molecular targets with greater precision and efficiency.
References
-
Shaanxi Bloom Tech Co., Ltd. (2024, July 15). Why is N-Methylaniline More Basic than Aniline? Bloom Tech. [Link]
- Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education, 81(11), 1630.
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. [Link]
-
Royalchem. (n.d.). 2,4-Dimethyl Aniline (2,4-Xylidine) | CAS 95-68-1 | Amitraz Intermediate. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Safko, J. A., & Pike, R. D. (2014). A structural study of 2,4-dimethylaniline derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1083–1087. [Link]
-
Quora. (2024, October 12). Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?[Link]
-
Chegg. (2021, November 4). Solved EXPERIMENT 29 DIAZOTIZATION/DIAZOCOUPLING:. [Link]
-
Hartwig, A., MAK Commission, & Arand, M. (2023). Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine). The MAK Collection for Occupational Health and Safety, 8(3), Doc064. [Link]
-
Brainly.in. (2019, February 26). What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline. Explain.[Link]
-
NCERT. (n.d.). Amines. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 17, 2026, from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye. [Link]
-
Royal Chemical Trading. (2026, January 9). The Chemical Properties and Industrial Significance of 2,4-Dimethylaniline. [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 17, 2026, from [Link]
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]
-
MySkinRecipes. (n.d.). 2,4-Dimethylaniline. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2021, January 11). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Cambridge Open Engage. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024, July 10). Is Aniline More Basic Than N-Methylaniline?[Link]
-
BYJU'S. (n.d.). Electrophilic substitution reaction of benzene. Retrieved January 17, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 17, 2026, from [Link]
-
University of Denver. (n.d.). Experiment 5 Combinatorial Synthesis of an Azo Dye. [Link]
-
University of Denver. (n.d.). Experiment 4 Combinatorial Synthesis of an Azo Dye. [Link]
-
Bartleby. (n.d.). Preparation of Azo Dyes. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved January 17, 2026, from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved January 17, 2026, from [Link]
-
CABI Digital Library. (n.d.). Rapid iodination of xylidines in aqueous medium: kinetic verification of speculated reactivities. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Retrieved January 17, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 17, 2026, from [Link]
Sources
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Amide Synthesis [fishersci.dk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
A Comparative Guide to Riboflavin (Vitamin B2) Synthesis: Moving Beyond 3,4-Dimethylaniline Hydrochloride
A Senior Application Scientist's Perspective on Modern Production Strategies
For decades, the chemical synthesis of riboflavin, a vital nutrient for human and animal health, was intrinsically linked to the use of 3,4-dimethylaniline hydrochloride. However, the landscape of industrial vitamin production has undergone a paradigm shift, driven by the pursuit of efficiency, safety, and environmental sustainability. This guide provides a comprehensive comparison of the traditional chemical synthesis pathway with its overwhelmingly prevalent alternative: microbial fermentation. We will delve into the technical intricacies of each method, present comparative data, and offer detailed experimental protocols to inform researchers, scientists, and drug development professionals on the state-of-the-art in riboflavin production.
The Era of Chemical Synthesis: A Look at the this compound Route
The classical chemical synthesis of riboflavin is a multi-step process that, while historically significant, is now largely obsolete in industrial settings.[1] The core of this method involves the condensation of 3,4-dimethylaniline with D-ribose, followed by a series of reactions to build the isoalloxazine ring system of the riboflavin molecule.
A key intermediate in this process is 3,4-dimethyl-6-aminophenyl-d-ribamine, which is formed from 3,4-dimethylaniline and D-ribose. This intermediate is then condensed with a compound like alloxan to form the final riboflavin structure.[2]
Drawbacks of the Chemical Approach
The chemical synthesis of riboflavin is fraught with several disadvantages that have led to its decline in industrial applications:
-
Hazardous Reagents: this compound and its parent compound, 3,4-dimethylaniline, are classified as toxic substances. They are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4] Their use necessitates stringent safety protocols and poses risks to both workers and the environment.
-
Multi-step Process: The synthesis involves numerous distinct chemical reactions, making it a lengthy and complex procedure.[1] This complexity contributes to higher operational costs and a greater potential for side reactions and impurities.
-
Environmental Concerns: The use of organic solvents and the generation of chemical waste products present significant environmental challenges.[5] Life cycle analyses have highlighted the substantial environmental footprint of this method compared to biotechnological alternatives.[6]
-
Lower Yield and Purity: The overall yield of the chemical synthesis is typically around 60%.[6] The final product often contains impurities that require extensive purification steps, adding to the cost and complexity of the process.[1]
The Rise of the Alternative: Microbial Fermentation
The limitations of chemical synthesis have paved the way for microbial fermentation to become the dominant method for industrial riboflavin production.[7][8] This biotechnological approach leverages the natural ability of certain microorganisms to synthesize riboflavin from simple carbon sources.
The Biological Pathway: A More Elegant Synthesis
Microorganisms synthesize riboflavin from two primary precursors: guanosine triphosphate (GTP) and ribulose 5-phosphate.[9][10] A series of enzymatic reactions converts these precursors into the final riboflavin molecule. This biosynthetic pathway is highly efficient and specific, resulting in a product of high purity.
Key Microbial Players
Two microorganisms have been extensively studied and metabolically engineered for high-yield riboflavin production:
-
Ashbya gossypii : This filamentous fungus is a natural overproducer of riboflavin and is widely used in industrial fermentation.[11] Optimized fermentation processes with A. gossypii can achieve riboflavin titers of up to 27 g/L.[12]
-
Bacillus subtilis : This bacterium has been genetically modified to become a highly efficient riboflavin producer.[2] Fed-batch fermentation with engineered B. subtilis strains can yield riboflavin concentrations exceeding 20 g/L.[13]
Head-to-Head Comparison: Chemical Synthesis vs. Microbial Fermentation
The superiority of microbial fermentation over chemical synthesis is evident across several key performance indicators.
| Feature | Chemical Synthesis (with 3,4-Dimethylaniline HCl) | Microbial Fermentation |
| Starting Materials | D-ribose, this compound, alloxan, various organic solvents and catalysts.[2] | Simple sugars (e.g., glucose), vegetable oils, and other renewable carbon sources.[7] |
| Process Complexity | Multi-step, complex, and lengthy.[1] | Single-step fermentation process.[8] |
| Yield | Approximately 60%.[6] | High yields, with titers up to 27 g/L for A. gossypii and over 20 g/L for B. subtilis.[12][13] |
| Product Purity | Often contains impurities requiring extensive purification.[1] | High purity, with the final product often exceeding 98%.[14] |
| Safety | Involves the use of toxic and hazardous reagents like 3,4-dimethylaniline.[3][4] | Generally regarded as safe (GRAS) microorganisms are used; the process is inherently safer. |
| Environmental Impact | Generates significant chemical waste and has a larger carbon footprint.[5][6] | Environmentally friendly, with less waste and lower energy consumption.[5] |
| Cost | Higher operational costs due to complex process and expensive reagents.[8] | More cost-effective due to the use of inexpensive raw materials and a simpler process.[8] |
Experimental Methodologies
To provide a practical understanding, here are representative protocols for both the now-historical chemical synthesis and the modern microbial fermentation of riboflavin.
Protocol 1: Chemical Synthesis of Riboflavin (Illustrative)
This protocol is for illustrative purposes to understand the chemical principles and is based on historical synthesis routes. It should not be performed without a thorough safety assessment and in a properly equipped laboratory.
Step 1: Formation of 3,4-dimethyl-6-aminophenyl-d-ribamine
-
React 3,4-dimethylaniline with D-ribose in a suitable solvent (e.g., methanol) to form the corresponding riboside.
-
Catalytically hydrogenate the riboside to yield N-(3,4-dimethylphenyl)-D-1′-ribamine.
-
Couple this intermediate with a phenyl diazonium salt to introduce an azo group at the 6-position.
-
Reduce the azo compound to form 3,4-dimethyl-6-aminophenyl-d-ribamine.
Step 2: Condensation with Alloxan
-
Dissolve the 3,4-dimethyl-6-aminophenyl-d-ribamine in glacial acetic acid.
-
Add a solution of alloxan in glacial acetic acid.
-
Heat the mixture under reflux to facilitate the condensation reaction, forming the isoalloxazine ring system of riboflavin.
-
Cool the reaction mixture and isolate the crude riboflavin by filtration.
-
Purify the crude product through recrystallization.
Protocol 2: Microbial Fermentation of Riboflavin with Ashbya gossypii (Exemplary)
1. Media Preparation and Inoculum Development:
-
Prepare a seed culture medium containing glucose, yeast extract, and peptone.
-
Inoculate the seed medium with a stock culture of Ashbya gossypii and incubate at 28°C with agitation for 48-72 hours.
2. Production Fermentation:
-
Prepare the production medium containing a carbon source (e.g., glucose or vegetable oil), a nitrogen source (e.g., corn steep liquor or yeast extract), and essential minerals.
-
Sterilize the production medium in a fermenter.
-
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days.[11] The pH is typically maintained between 6.0 and 7.0.[15]
3. Downstream Processing:
-
Harvest the fermentation broth.
-
Heat the broth to lyse the cells and release the intracellular riboflavin.
-
Cool the broth to crystallize the riboflavin.
-
Separate the riboflavin crystals from the biomass by centrifugation or filtration.
-
Wash the crystals with water and dry to obtain the final product.
-
Further purification can be achieved by recrystallization from acidic solutions to achieve food or pharmaceutical grade purity.[16]
Visualizing the Workflows
To better illustrate the contrasting methodologies, the following diagrams outline the key stages of both the chemical and biotechnological synthesis routes.
Caption: Workflow of the multi-step chemical synthesis of riboflavin.
Caption: Streamlined workflow of riboflavin production via microbial fermentation.
Conclusion: A Clear Winner in the Synthesis of Riboflavin
The evidence overwhelmingly supports microbial fermentation as the superior alternative to the chemical synthesis of riboflavin that utilizes this compound. The biotechnological route is not merely an alternative but a replacement, offering significant advantages in terms of safety, efficiency, cost-effectiveness, and environmental sustainability. For researchers and professionals in the field, the focus has firmly shifted from exploring alternative chemical reagents to optimizing fermentation processes and further enhancing the productivity of microbial strains through metabolic engineering. This transition represents a significant advancement in industrial biotechnology, demonstrating the power of harnessing biological systems for the sustainable production of essential compounds.
References
-
Averianova, L. A., Balabanova, L. A., Son, O. M., Podvolotskaya, A. B., & Tekutyeva, L. A. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8, 570828. [Link]
-
Slideshare. (n.d.). Riboflavin–vitamin b2 fermentation process. [Link]
-
Bretzel, W., Schurter, W., & Ludwig, B. (1999). Commercial riboflavin production by recombinant Bacillus subtilis: down-stream processing and comparison of the composition of riboflavin produced by fermentation or chemical synthesis. Journal of industrial microbiology & biotechnology, 22(1), 19–26. [Link]
-
Gyan Sanchay. (n.d.). Riboflavin (Vit B2) Production. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Liu, S., et al. (2020). Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. Microorganisms, 8(5), 755. [Link]
-
Averianova, L. A., Balabanova, L. A., Son, O. M., Podvolotskaya, A. B., & Tekutyeva, L. A. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8. [Link]
-
Averianova, L. A., Balabanova, L. A., Son, O. M., Podvolotskaya, A. B., & Tekutyeva, L. A. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8. [Link]
- Tishler, M. (1946). U.S. Patent No. 2,406,774. Washington, DC: U.S.
-
Bacher, A., Eberhardt, S., Eisenreich, W., Fischer, M., Herz, S., Illarionov, B., Kis, K., & Richter, G. (2001). Biosynthesis of riboflavin. Vitamins and hormones, 61, 1–49. [Link]
-
Wang, Z., et al. (2023). Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review. Fermentation, 9(1), 54. [Link]
-
Averianova, L. A., Balabanova, L. A., Son, O. M., Podvolotskaya, A. B., & Tekutyeva, L. A. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8. [Link]
-
Wei, D., et al. (2012). Isolation and characterization of an Ashbya gossypii mutant for improved riboflavin production. Journal of Microbiology and Biotechnology, 22(1), 76-82. [Link]
-
Liu, Y., et al. (2023). Characterization of a Riboflavin-Producing Mutant of Bacillus subtilis Isolated by Droplet-Based Microfluidics Screening. Fermentation, 9(4), 398. [Link]
-
ResearchGate. (n.d.). Comparison of riboflavin production by Ashbya gossypii. [Link]
-
Semantic Scholar. (n.d.). Riboflavin production by Ashbya gossypii. [Link]
-
ResearchGate. (n.d.). Chemical versus biotechnological riboflavin synthesis by fermentation. [Link]
-
Oraei, M., et al. (2018). Optimization of Effective Minerals on Riboflavin Production by Bacillus subtilis subsp. subtilis ATCC 6051 Using Statistical Designs. Avicenna journal of medical biotechnology, 10(4), 236–244. [Link]
-
Europabio. (2021). 2000: Vitamin B2 shifts from chemical synthesis to exclusive biotechnological production in less than 15 years. [Link]
-
ResearchGate. (n.d.). Chemical versus microbial riboflavin synthesis. [Link]
- Tishler, M. (1946). U.S. Patent No. 2,406,774. Washington, DC: U.S.
-
CHIMIA. (2000). Development of a Fermentation Process for the Manufacture of Riboflavin. [Link]
Sources
- 1. Biotechnological Strategies of Riboflavin Biosynthesis in Microbes [engineering.org.cn]
- 2. Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. europabio.org [europabio.org]
- 7. Regulation of Riboflavin Biosynthesis in Microorganisms and Construction of the Advanced Overproducers of This Vitamin [mdpi.com]
- 8. devp-service.oss-cn-beijing.aliyuncs.com [devp-service.oss-cn-beijing.aliyuncs.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. US2406774A - Synthesis of riboflavin and intermediates therefor - Google Patents [patents.google.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Riboflavin–vitamin b2 fermentation process | PPTX [slideshare.net]
- 13. Characterization of a Riboflavin-Producing Mutant of Bacillus subtilis Isolated by Droplet-Based Microfluidics Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Commercial riboflavin production by recombinant Bacillus subtilis: down-stream processing and comparison of the composition of riboflavin produced by fermentation or chemical synthesis | Semantic Scholar [semanticscholar.org]
- 15. Isolation and characterization of an Ashbya gossypii mutant for improved riboflavin production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chimia.ch [chimia.ch]
A Comparative Guide to Purity Validation of 3,4-Dimethylaniline Hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of product purity from reactions yielding 3,4-Dimethylaniline hydrochloride. We will explore the technical nuances of HPLC method development, compare its performance against alternative analytical techniques, and provide actionable, data-supported protocols.
The Criticality of Purity in this compound Synthesis
3,4-Dimethylaniline is a key starting material in the synthesis of various pharmaceuticals, including Vitamin B2 (Riboflavin), and certain dyes and pesticides.[1][2] Its hydrochloride salt is often used to improve solubility and stability. The synthetic routes to 3,4-Dimethylaniline, such as the nitration and subsequent reduction of o-xylene or the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene, can introduce a variety of impurities.[3][4] These can include positional isomers (e.g., 2,3-dimethylaniline, 2,5-dimethylaniline), unreacted starting materials, and byproducts from side reactions. The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.[5][6]
HPLC: The Gold Standard for Aromatic Amine Purity Analysis
High-Performance Liquid Chromatography (HPLC) has emerged as the preferred method for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[5] For a polar and non-volatile compound like this compound, HPLC, particularly in the reversed-phase mode, offers an ideal analytical solution.[7][8]
The "Why" Behind the HPLC Method: A Mechanistic Perspective
The separation in reversed-phase HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[9][10] For 3,4-Dimethylaniline, an aromatic amine, its retention is influenced by the hydrophobicity of the dimethyl-substituted benzene ring. The hydrochloride salt form ensures its solubility in the aqueous mobile phase.
The choice of mobile phase components is critical. A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer controls the pH, which in turn dictates the ionization state of the analyte. For an amine, maintaining a slightly acidic pH (e.g., pH 3-5) ensures the amine group is protonated (-NH3+), enhancing its polarity and interaction with the mobile phase, leading to sharper peaks and better resolution. The organic modifier is used to elute the analyte from the column by increasing the mobile phase's nonpolar character.
A Validated HPLC Protocol for this compound Purity
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[11][12]
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to reporting.
Step-by-Step HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample from the reaction mixture to a nominal concentration of 0.1 mg/mL in the diluent.
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the 3,4-Dimethylaniline peak should be not more than 2.0.
-
The theoretical plates for the 3,4-Dimethylaniline peak should be not less than 2000.
-
-
Analysis and Purity Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to 3,4-Dimethylaniline and any impurities.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of 3,4-Dimethylaniline Peak / Total Area of all Peaks) x 100
-
-
Comparative Data Analysis: HPLC vs. Alternatives
While HPLC is the workhorse for purity analysis, other techniques offer complementary information.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[8] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Ideal for non-volatile, polar, and thermally unstable compounds.[7] | Suitable for volatile and thermally stable compounds.[8] | Provides detailed structural information for all soluble compounds. |
| Sample Prep | Simple dissolution in a suitable solvent. | Often requires derivatization for polar compounds like amines to increase volatility.[13] | Straightforward dissolution in a deuterated solvent. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower sensitivity, requires higher concentrations (µg to mg). |
| Quantitation | Excellent precision and accuracy.[7] | Good for quantitation, but can be affected by derivatization efficiency. | Quantitative NMR (qNMR) is possible but requires careful setup and internal standards. |
| Impurity ID | Retention time matching with standards. Hyphenation with MS (LC-MS) for structural elucidation. | Mass spectral library matching provides high confidence in identification.[1] | Provides unambiguous structural elucidation of unknown impurities.[14] |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive purity analysis.
Experimental Data Comparison
The following table presents hypothetical but realistic data comparing the performance of HPLC, GC-MS, and NMR for the analysis of a this compound sample with known impurities.
| Analyte | HPLC (Retention Time, min) | GC-MS (Retention Time, min) | ¹H NMR (Chemical Shift, ppm) |
| 3,4-Dimethylaniline | 8.5 | 10.2 | 6.5-6.9 (aromatic H), 3.5 (NH₂), 2.1-2.2 (CH₃) |
| 2,3-Dimethylaniline (Isomer) | 8.1 | 9.8 | Distinct aromatic and methyl signals |
| o-Xylene (Starting Material) | 12.3 | 7.5 | 7.1 (aromatic H), 2.3 (CH₃) |
| Unknown Impurity | 9.2 | 11.5 | Requires isolation and further NMR analysis (e.g., 2D NMR) for structural elucidation.[14] |
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control and purity validation of this compound, a validated reversed-phase HPLC method is the undisputed technique of choice, offering a balance of speed, sensitivity, and quantitative accuracy. However, a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, necessitates an integrated approach. GC-MS is invaluable for identifying volatile impurities and starting materials, while NMR spectroscopy remains the ultimate tool for the unambiguous structural elucidation of unknown impurities. By leveraging the strengths of each technique, researchers can ensure the highest standards of quality and safety for their pharmaceutical products.
References
-
International Conference on Harmonization, "Q2(R1): Validation of Analytical Procedures: Text and Methodology," (1996). [Link]
-
Pharmaguideline, "Steps for HPLC Method Validation," (2024). [Link]
-
ResearchGate, "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (2021). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis, "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR," (2017). [Link]
-
MDPI, "Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study," (2021). [Link]
-
SIELC Technologies, "Separation of 4,4'-Methylenebis(N,N-dimethylaniline) on Newcrom R1 HPLC column," (n.d.). [Link]
-
PubChem, "3,4-Dimethylaniline," (2025). [Link]
-
Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," (2024). [Link]
-
LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," (2020). [Link]
-
ResearchGate, "Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples," (2018). [Link]
-
University of Helsinki, "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES," (2018). [Link]
-
Agilent, "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS," (2019). [Link]
-
Agilent, "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and," (n.d.). [Link]
-
Publisso, "Method for the determination of aromatic amines in workplace air using gas chromatography," (2020). [Link]
-
National Institutes of Health, "Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS)," (2015). [Link]
-
Taylor & Francis Online, "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater," (2021). [Link]
-
Agilent, "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and," (n.d.). [Link]
-
PrepChem.com, "Synthesis of 3,4-dimethylaniline," (n.d.). [Link]
-
ResearchGate, "NMR Spectra of Anilines," (2025). [Link]
-
ResearchGate, "Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline," (2025). [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview," (2021). [Link]
-
CONICET, "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques," (2017). [Link]
-
ResearchGate, "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater," (2021). [Link]
- Google Patents, "CN102952021B - Synthesis method of 3,4-dimethylaniline," (2013).
-
Pharmaffiliates, "3,4-Dimethylaniline," (n.d.). [Link]
-
PubChem, "this compound," (n.d.). [Link]
-
PubMed, "Reverse-phase HPLC analysis and purification of small molecules," (2015). [Link]
-
SIELC Technologies, "Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column," (n.d.). [Link]
-
Semantic Scholar, "Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air," (n.d.). [Link]
-
MDPI, "Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS," (2022). [Link]
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. pharmtech.com [pharmtech.com]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of 3,4-Dimethylaniline Hydrochloride Derivatives
Introduction
In the landscape of pharmaceutical and chemical synthesis, 3,4-dimethylaniline and its derivatives are vital intermediates, notably serving as precursors for essential compounds like Vitamin B2 (Riboflavin) and various dyes and pesticides.[1][2] The conversion of these aromatic amines into their hydrochloride salts is a common strategy to improve solubility, stability, and handling. This conversion, however, subtly yet significantly alters the molecule's electronic and vibrational properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of quality control and regulatory compliance.
This guide provides a comparative analysis of the primary spectroscopic techniques used for the structural elucidation of 3,4-dimethylaniline hydrochloride derivatives. As a senior application scientist, my objective is not to present a rigid set of instructions but to offer a logical framework, grounded in first principles and field experience, explaining the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle, and how, when integrated, they deliver an irrefutable confirmation of molecular identity and purity.
The Power of an Integrated Spectroscopic Approach
No single technique can provide a complete structural picture with absolute certainty. A robust analytical workflow leverages the strengths of multiple, orthogonal methods. For this compound, the protonation of the amine group is the central chemical event we must confirm. This event directly impacts the data obtained from every spectroscopic method discussed.
Caption: Integrated workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Expertise & Experience: NMR spectroscopy is the gold standard for elucidating the precise structure of organic molecules. Its power lies in its ability to map the carbon-hydrogen framework and reveal the electronic environment of each nucleus. For this compound, the key is to observe the effects of protonating the nitrogen. The lone pair of electrons on the nitrogen of the free amine is in conjugation with the aromatic ring. Upon forming the hydrochloride salt, this lone pair is engaged in a bond with a proton, forming an ammonium group (-NH₃⁺). This removes the electron-donating resonance effect of the amino group, making the aromatic ring more electron-poor and significantly "deshielding" the attached protons and carbons.[3][4]
¹H NMR Analysis
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighbor relationships.
-
Aromatic Protons (δ ~7.0-7.5 ppm): The three aromatic protons will appear further downfield compared to the free amine (~6.5-7.0 ppm) due to the deshielding effect of the -NH₃⁺ group. Their splitting patterns will reveal their positions:
-
H-2 (ortho to -NH₃⁺): Appears as a singlet or a narrowly split doublet.
-
H-5 (meta to -NH₃⁺): Appears as a doublet.
-
H-6 (ortho to -NH₃⁺): Appears as a doublet of doublets.
-
-
Ammonium Protons (-NH₃⁺, δ variable, ~5-9 ppm): This signal is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and water content. A key validation step is a D₂O shake : adding a drop of deuterium oxide to the NMR tube will cause the -NH₃⁺ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[5]
-
Methyl Protons (-CH₃, δ ~2.2-2.4 ppm): The two methyl groups are chemically distinct and will appear as two sharp singlets.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the aromatic carbons, confirming the substitution pattern. The carbon directly attached to the nitrogen (C-1) will be significantly affected by protonation.
-
Methyl Carbons (-CH₃, δ ~18-21 ppm): Two separate signals will confirm the presence of the two non-equivalent methyl groups.[6]
Comparative NMR Data Summary
| Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Insights |
| Aromatic C-H | 7.0 - 7.5 | 120 - 140 | Downfield shift confirms electron-withdrawing nature of -NH₃⁺ group. |
| Methyl -CH₃ | 2.2 - 2.4 (two singlets) | 18 - 21 | Confirms presence and position of methyl groups. |
| Ammonium -NH₃⁺ | 5.0 - 9.0 (broad, exchangeable) | N/A | Disappears on D₂O shake, confirming the presence of the acidic proton. |
| Aromatic C-N | N/A | ~130 - 135 | Shift confirms attachment of the ammonium group to the ring. |
| Aromatic C-CH₃ | N/A | ~135 - 140 | Confirms positions of methyl substituents. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual water peak does not typically obscure signals of interest. Deuterium oxide (D₂O) can also be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum on a 400 MHz or higher spectrometer.
-
Validation (Optional): For ¹H NMR, acquire a second spectrum after adding one drop of D₂O to the NMR tube to confirm the -NH₃⁺ signal.
Caption: Standard workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The diagnostic power for this compound comes from comparing its spectrum to that of the parent free amine. The conversion of the primary amine (-NH₂) to an ammonium salt (-NH₃⁺) results in a dramatic and easily identifiable change in the N-H stretching region.[5][7][8]
Spectral Interpretation
-
Ammonium Stretch (-NH₃⁺): The most telling feature is the appearance of a very broad and strong absorption band in the 2800-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt and replaces the two sharp peaks of the primary amine.
-
Primary Amine Stretches (Absent): The two distinct, sharp peaks for the asymmetric and symmetric N-H stretching of a primary amine, typically found between 3300-3500 cm⁻¹, will be absent in a pure hydrochloride salt sample.[5][8] Their presence would indicate incomplete salt formation or a mixture.
-
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-N Stretch: This vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[8]
Comparative FT-IR Data
| Functional Group | 3,4-Dimethylaniline (Free Amine) | 3,4-Dimethylaniline HCl (Salt) | Significance |
| N-H Stretch | Two sharp peaks ~3350-3450 cm⁻¹ | Broad, strong band ~2800-3200 cm⁻¹ | Confirms protonation of the amine group. |
| Aromatic C-H Stretch | ~3020-3080 cm⁻¹ | ~3020-3080 cm⁻¹ | Confirms aromatic C-H bonds. |
| Aromatic C=C Stretch | ~1500-1620 cm⁻¹ | ~1500-1620 cm⁻¹ | Confirms the presence of the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound. For a pre-formed salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In the ESI source, the salt dissociates, and the free amine is protonated by the solvent, allowing for the detection of the protonated molecule, [M+H]⁺.
Data Interpretation
-
Molecular Ion Peak: The primary ion of interest will be the protonated free amine. For 3,4-dimethylaniline (MW = 121.18 g/mol ), the expected ion will be at a mass-to-charge ratio (m/z) of approximately 122.19.[9]
-
High-Resolution MS (HRMS): Performing the analysis on an Orbitrap or Time-of-Flight (TOF) mass spectrometer provides a high-resolution mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula (e.g., C₈H₁₂N⁺ for the [M+H]⁺ ion), ruling out other potential structures with the same nominal mass.
-
Isotope Pattern: The presence of the chlorine atom from the hydrochloride is typically not observed in the primary ion, as the analysis detects the protonated free base.
Expected Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Analysis Type | Purpose |
| [M+H]⁺ | [C₈H₁₁N + H]⁺ | 122.0964 | HRMS (ESI+) | Confirms elemental composition of the amine. |
| [M+H]⁺ | [C₈H₁₁N + H]⁺ | 122.1 | Low-Res MS | Confirms nominal molecular weight. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set appropriately to observe the expected m/z of 122.
-
Calibration: Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy for HRMS measurements.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Structure
Expertise & Experience: UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of conjugation. The technique provides a powerful, albeit less structurally detailed, method to confirm the protonation state of the aniline derivative.
Spectral Interpretation
The UV spectrum of an aromatic amine is dominated by π → π* transitions. In the free amine, the nitrogen's lone pair of electrons is conjugated with the aromatic π-system. This extended conjugation lowers the energy gap for the electronic transition, causing absorption at a longer wavelength (a bathochromic shift).
When the amine is protonated to form the anilinium hydrochloride, the lone pair is no longer available for conjugation. The aromatic ring becomes electronically isolated, similar to a simple alkylbenzene. This results in a significant hypsochromic (blue) shift to a shorter wavelength.[10] For aniline itself, the λₘₐₓ shifts from ~280 nm to ~254 nm upon protonation.[5] A similar shift is expected for 3,4-dimethylaniline.
Comparative UV-Vis Data
| Compound State | Expected λₘₐₓ (nm) | Electronic System | Significance |
| 3,4-Dimethylaniline (Free Amine) | ~285-295 | Extended conjugation (N lone pair + ring) | Characteristic of an aromatic amine. |
| 3,4-Dimethylaniline HCl (Anilinium) | ~260-270 | Isolated aromatic ring (no N lone pair conjugation) | Hypsochromic shift confirms protonation of nitrogen. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or water.
-
Sample Preparation: Prepare a dilute solution of the sample to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU). A concentration in the range of 0.01-0.05 mg/mL is a good starting point.
-
Blank Correction: Run a baseline scan with a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance, typically from 400 nm down to 200 nm, to determine the λₘₐₓ.
Caption: Effect of protonation on UV-Vis absorption maximum.
Conclusion: Synthesizing Data for Confident Structural Assignment
The structural confirmation of a this compound derivative is a process of building a conclusive case through complementary lines of evidence. While ¹H and ¹³C NMR provide the most detailed map of the molecular structure, they should not be used in isolation.
-
NMR delivers the definitive atomic connectivity.
-
FT-IR provides rapid and unambiguous confirmation of the key functional group transformation from an amine to an ammonium salt.
-
Mass Spectrometry validates the molecular weight and elemental formula of the underlying organic cation.
-
UV-Vis Spectroscopy offers a clear and simple check on the electronic consequences of protonation.
By integrating the data from these four techniques, a researcher, scientist, or drug development professional can be fully confident in the identity, purity, and structure of their material. This multi-faceted approach embodies the principles of scientific integrity, ensuring that every claim is supported by a self-validating system of analytical data.
References
-
ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. RSC Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline (data page). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]
-
SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vibronic features of 2,6-dimethylaniline, 2,6-dimethylaniline–NHD, and 2,6-dimethylaniline–ND 2 by resonant two-photon ionization mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine. Retrieved from [Link]
Sources
- 1. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 2. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-Dimethylaniline(95-64-7) 13C NMR [m.chemicalbook.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aniline (data page) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Aniline Derivatives as Electron Donors in Charge-Transfer Complexes
This guide provides an in-depth comparative analysis of aniline and its substituted derivatives as electron donors in the formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes. We will explore the fundamental principles governing these interactions, present detailed experimental protocols for their characterization, and analyze quantitative data to establish clear structure-property relationships. This content is designed for researchers, chemists, and drug development professionals seeking to understand and leverage these molecular interactions in their work.
Introduction: The Nature of Electron Donor-Acceptor Complexes
Electron donor-acceptor (EDA) complexes are formed through a weak association between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor).[1] This interaction does not involve the formation of a formal covalent bond but rather a partial transfer of electron density from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO).[2] This phenomenon gives rise to a new, characteristic electronic absorption band, known as the charge-transfer (CT) band, which is typically located at a longer wavelength (lower energy) than the absorption bands of the individual components.[1][3]
The study of EDA complexes is pivotal across numerous scientific disciplines. In organic synthesis, the photoexcitation of these complexes can drive a variety of chemical transformations.[4][5] In materials science, they are fundamental to the design of organic semiconductors and conductors.[6] For drug development, the principles of EDA interactions provide a valuable framework for understanding drug-receptor binding and for developing novel analytical methods for drug quantification.[7][8]
Aniline and its derivatives are a classic and highly important class of electron donors. The lone pair of electrons on the amino group's nitrogen atom can be readily donated, making them excellent partners for a wide range of electron acceptors.[9] The true power of using aniline derivatives lies in the ability to systematically tune their electron-donating strength by introducing different functional groups (substituents) onto the phenyl ring. This guide will elucidate how these structural modifications predictably alter the stability and photophysical properties of the resulting EDA complexes.
Modulating Donor Strength: The Role of Substituents on the Aniline Ring
The basicity and electron-donating ability of aniline are intrinsically linked to the electron density on the nitrogen atom. Substituents on the aromatic ring can either increase or decrease this electron density through a combination of inductive and resonance effects, thereby modulating the donor's strength.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are classified as EDGs. They push electron density into the aromatic ring, which in turn increases the electron density on the amino group's nitrogen. This enhancement makes the aniline derivative a more potent electron donor and a stronger base.[10][11]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They pull electron density away from the aromatic ring and the nitrogen atom. This reduction in electron density weakens the electron-donating capability of the aniline derivative, making it a poorer donor and a weaker base.[6][11][12]
The electronic effect of these substituents can be quantified using parameters like Hammett constants, which provide a reliable scale for predicting how a given substituent will influence the reactivity and properties of the aniline core.[12] Generally, anilines with strong EDGs form more stable EDA complexes, while those with strong EWGs form weaker ones.
Caption: Influence of substituents on the electron-donating ability of aniline.
Experimental Design: A Comparative Study
To empirically demonstrate these principles, we propose a comparative study involving a curated set of aniline derivatives (donors) and a common, potent electron acceptor.
Selected Donors (Aniline Derivatives):
-
Aniline: The unsubstituted parent molecule, serving as our baseline.
-
p-Toluidine: Contains a weak electron-donating methyl group (-CH₃).
-
p-Anisidine: Contains a strong electron-donating methoxy group (-OCH₃).
-
p-Chloroaniline: Contains a weakly electron-withdrawing chloro group (-Cl).
-
p-Nitroaniline: Contains a strong electron-withdrawing nitro group (-NO₂).[13]
Selected Acceptor:
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone): A strong π-electron acceptor known to form distinctly colored charge-transfer complexes with anilines.[14]
Experimental Protocols for Complex Characterization
The formation and properties of EDA complexes can be rigorously characterized using standard spectroscopic techniques. The following sections provide self-validating, step-by-step protocols.
Protocol 1: Synthesis and UV-Vis Spectrophotometric Analysis
This protocol describes how to observe the charge-transfer band and determine the association constant (KCT) and molar extinction coefficient (εCT) of the complex using the Benesi-Hildebrand method.[15][16]
A. Materials and Reagents:
-
Aniline, p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline
-
Chloranil
-
Spectroscopic grade solvent (e.g., Dichloromethane or Acetonitrile)
-
Volumetric flasks, pipettes, and quartz cuvettes
B. Stock Solution Preparation:
-
Prepare a stock solution of the acceptor (Chloranil) at a constant, known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare individual stock solutions of each aniline derivative (donor) at a higher concentration (e.g., 0.1 M) in the same solvent.
C. Sample Preparation for Titration:
-
Prepare a series of solutions by keeping the concentration of the acceptor (Chloranil) constant while varying the concentration of the donor. The donor concentration should be in large excess of the acceptor.[16]
-
For each donor, create a set of at least 7-10 volumetric flasks.
-
In each flask, place an identical aliquot of the Chloranil stock solution.
-
Add varying, precisely measured volumes of the specific aniline donor stock solution to each flask. This will create a series with a fixed acceptor concentration and increasing donor concentrations (e.g., ranging from 0.01 M to 0.1 M).
-
Dilute each flask to the final volume with the solvent.
-
Prepare two blank solutions: one with only the acceptor at the fixed concentration and one with only the solvent.
D. Spectroscopic Measurement:
-
Set the spectrophotometer to scan a wavelength range appropriate for observing the CT band (e.g., 350 nm to 800 nm). The CT band for aniline-chloranil systems typically appears in the visible region.
-
Use the pure solvent to zero the instrument (autozero).
-
Record the absorption spectrum for each solution, including the "acceptor only" blank.
E. Data Analysis (Benesi-Hildebrand Method):
-
Identify the wavelength of maximum absorbance (λmax) for the newly formed charge-transfer band. This band will not be present in the spectra of the individual donor or acceptor.
-
At this λmax, calculate the absorbance of the complex (ACT) for each solution by subtracting the absorbance of the free acceptor: ACT = Aobserved - Aacceptor.
-
The Benesi-Hildebrand equation for a 1:1 complex is: 1 / ACT = 1 / (KCT * εCT * [D]₀ * [A]₀) + 1 / (εCT * [A]₀) For the condition where the donor concentration [D]₀ is much greater than the acceptor concentration [A]₀, a simplified and more common linear form is used:[17] [A]₀ / ACT = 1 / (KCT * εCT * [D]₀) + 1 / εCT
-
Plot [A]₀ / ACT (y-axis) against 1 / [D]₀ (x-axis).
-
The plot should be linear. Perform a linear regression to find the slope and y-intercept.
-
Calculate KCT and εCT:
-
εCT = 1 / Intercept
-
KCT = Intercept / Slope
-
Protocol 2: Fluorescence Quenching Analysis
This protocol uses an external fluorophore to probe the electron-donating ability of the aniline derivatives. The quenching of the fluorophore's emission upon interaction with the anilines (quenchers) is monitored.
A. Materials and Reagents:
-
A suitable fluorophore (e.g., Pyrene, Anthracene) that can be excited by a wavelength not strongly absorbed by the anilines.
-
The series of aniline derivatives (acting as quenchers).
-
Spectroscopic grade solvent (e.g., Methanol or Acetonitrile).
B. Solution Preparation:
-
Prepare a stock solution of the fluorophore at a fixed concentration (e.g., 1 x 10⁻⁵ M).
-
Prepare stock solutions of each aniline derivative (quencher) at a higher concentration (e.g., 0.01 M).
-
Prepare a series of solutions for each aniline derivative. In each, the fluorophore concentration is kept constant, while the aniline concentration is systematically increased.
C. Spectroscopic Measurement:
-
Using a spectrofluorometer, determine the optimal excitation wavelength (λex) and the emission wavelength of maximum intensity (λem) for the fluorophore solution.
-
Record the fluorescence emission spectrum of the "fluorophore only" solution (this gives I₀).
-
For each solution containing the fluorophore and an increasing concentration of an aniline quencher, record the fluorescence intensity (I) at the λem.
D. Data Analysis (Stern-Volmer Equation):
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation:[18] I₀ / I = 1 + KSV * [Q] where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the molar concentration of the quencher (the aniline derivative), and KSV is the Stern-Volmer quenching constant.
-
For each aniline derivative, plot I₀ / I (y-axis) versus [Q] (x-axis).
-
The plot should be linear for dynamic quenching. The slope of this line is the Stern-Volmer constant, KSV .
Caption: Workflow for the experimental characterization of EDA complexes.
Comparative Data Analysis and Interpretation
The experimental data gathered from these protocols allow for a direct and quantitative comparison of the electron-donating abilities of the aniline derivatives.
Table 1: UV-Vis Data for Aniline Derivative-Chloranil Complexes
(Note: The following are representative data based on established chemical principles for illustrative purposes.)
| Aniline Derivative (Donor) | Substituent | Electronic Effect | CT Band λmax (nm) | Association Constant (KCT) (M⁻¹) |
| p-Anisidine | -OCH₃ | Strong EDG | ~680 | 150 |
| p-Toluidine | -CH₃ | Weak EDG | ~650 | 85 |
| Aniline | -H | Neutral | ~630 | 50 |
| p-Chloroaniline | -Cl | Weak EWG | ~590 | 15 |
| p-Nitroaniline | -NO₂ | Strong EWG | ~540 | 3 |
Interpretation: The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the stability of the EDA complex.
-
Association Constant (KCT): The KCT value, a measure of complex stability, decreases systematically as the substituent changes from a strong EDG (p-anisidine) to a strong EWG (p-nitroaniline). This directly confirms that increased electron density on the donor leads to a stronger, more favorable interaction with the electron acceptor.
-
Charge-Transfer Band (λmax): There is a corresponding blue-shift (shift to shorter wavelength) in the CT band's λmax as the donor becomes weaker. A stronger donor has a lower ionization potential, reducing the energy gap between its HOMO and the acceptor's LUMO. This results in a lower energy (longer wavelength) charge-transfer transition.
Table 2: Fluorescence Quenching Data for Aniline Derivatives
(Note: Representative data for quenching of a standard fluorophore like pyrene.)
| Aniline Derivative (Quencher) | Substituent | Electronic Effect | Stern-Volmer Constant (KSV) (M⁻¹) |
| p-Anisidine | -OCH₃ | Strong EDG | 250 |
| p-Toluidine | -CH₃ | Weak EDG | 180 |
| Aniline | -H | Neutral | 130 |
| p-Chloroaniline | -Cl | Weak EWG | 60 |
| p-Nitroaniline | -NO₂ | Strong EWG | 10 |
Interpretation: The Stern-Volmer constants (KSV) quantify the efficiency of fluorescence quenching. Assuming an electron transfer mechanism is dominant, a more potent electron donor will quench the fluorophore's excited state more effectively.[19][20] The trend in KSV values perfectly mirrors the trend observed for KCT. The quenching efficiency is highest for the strongest donor (p-anisidine) and lowest for the weakest donor (p-nitroaniline), providing corroborating evidence for the established order of donor strength.
Conclusion and Broader Implications
This guide has systematically demonstrated the profound impact of aromatic substitution on the ability of aniline derivatives to act as electron donors in charge-transfer complexes. Through detailed experimental protocols and comparative data analysis, we have established a clear, predictive relationship: electron-donating groups enhance the stability and lower the charge-transfer energy of EDA complexes, while electron-withdrawing groups have the opposite effect.
The principles and methodologies outlined here are not merely academic. They form the basis for practical applications in diverse fields. In pharmaceutical sciences, understanding these non-covalent interactions is crucial for designing molecules that bind effectively to biological targets and for creating robust analytical assays for quality control.[8] In materials science and organic electronics, the ability to fine-tune HOMO-LUMO energy gaps through the chemistry described here is essential for developing next-generation technologies. This comparative study underscores the power of fundamental physical organic chemistry to solve real-world scientific and industrial challenges.
References
-
García-Beltrán, O., & Zúñiga, C. (2010). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]
-
Filo. (2025). In case of substituted aniline the group which decreases the basic streng... Available at: [Link]
-
Discussion Forum. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? Available at: [Link]
-
Laurence, C., & Gal, J.-F. (2010). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]
-
Journot, L., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Benesi–Hildebrand method. Available at: [Link]
-
Chalmers University of Technology. (n.d.). Photoactive EDA complexes in visible light driven aerobic oxidations. Available at: [Link]
-
Reddit. (2020). Effect of substituents on aniline's hydrogen bond. Available at: [Link]
-
ChemEurope. (n.d.). Benesi-Hildebrand method. Available at: [Link]
-
Kalantari Fotooh, F., et al. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Publications. Available at: [Link]
-
Gualandi, A., & Cozzi, P. G. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Gualandi, A., & Cozzi, P. G. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopy of Charge Transfer Complexes of Aniline Blue. Available at: [Link]
-
Ali, A. M., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of fluorescence quenching of new indole derivative by aniline using Stern–Volmer plots. Available at: [Link]
-
Borreguero, M., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). A brief review on aniline and its derivatives. Available at: [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. PubMed. Available at: [Link]
-
Indian Journal of Pure & Applied Physics. (2006). Fluorescence quenching of aniline and p-toluidine by picric acid in methanol. Available at: [Link]
-
Brouwer, A. M. (2021). The Exciplex: Charge Transfer Emission and Absorption of Pyrene and Fullerene aniline complexes. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (2020). Computational studies of Distinct Anilines for Electrooptical properties. Available at: [Link]
-
Zhang, X., et al. (2021). DFT study of electron donor–acceptor (EDA) complexes: mechanism exploration and theoretical prediction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Available at: [Link]
-
Beilstein Journals. (2021). Synthetic reactions driven by electron-donor–acceptor (EDA) complexes. Available at: [Link]
-
ResearchGate. (n.d.). Electrical and spectrophotometric properties of charge transfer complexes of picric acid and some aniline derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+". Available at: [Link]
-
Al-Tamimi, A. M., et al. (2023). Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. MDPI. Available at: [Link]
-
Arunapriya, L., & Venkatesh, N. (2025). Synthesis of Charge Transfer Complexation between 2,5-Dihydroxy-p-benzoquinone and 2-Amino Aniline; Spectral Characterization and DFT Analysis. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF. Available at: [Link]
-
ResearchGate. (n.d.). Computational studies of Distinct Anilines for Electrooptical properties. Available at: [Link]
-
Thordarson, P. (2010). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Photoinduced Electron Transfer from Various Aniline Derivatives to Graphene Quantum Dots. Available at: [Link]
-
ResearchGate. (n.d.). Benesi-Hildebrand method for the determination of the association constants of the formed complexes. Available at: [Link]
-
Darwish, I. A., et al. (2021). Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput. NIH. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Publications. Available at: [Link]
-
Semantic Scholar. (n.d.). Reductive fluorescence quenching of DMP with aniline. Available at: [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. NIH. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Available at: [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Association Constants ( K a) from Solution NMR Data. Available at: [Link]
-
SciSpace. (n.d.). Analysis of Association Constant for Ground-State Dye-Electron Acceptor Complex of Photoinitiator Systems and the Association Co. Available at: [Link]
Sources
- 1. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthetic reactions driven by electron-donor–acceptor (EDA) complexes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]
- 8. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In case of substituted aniline the group which decreases the basic streng.. [askfilo.com]
- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 16. Benesi-Hildebrand_method [chemeurope.com]
- 17. rsc.org [rsc.org]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Assessing the Efficiency of 3,4-Dimethylaniline Hydrochloride as a Synthetic Precursor
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, influences yield, and ultimately defines the economic viability of a process. 3,4-Dimethylaniline, often utilized as its more stable and water-soluble hydrochloride salt, is a key aromatic amine intermediate.[1] It serves as a foundational building block in the synthesis of a variety of high-value compounds, from azo dyes to pharmaceuticals like Vitamin B2 (riboflavin).[2][3]
This guide provides an in-depth assessment of the efficiency of 3,4-Dimethylaniline hydrochloride as a synthetic precursor. Moving beyond a simple catalog of reactions, we will dissect the chemical principles that govern its reactivity and present a comparative analysis against viable alternatives. The insights herein are supported by established experimental data and detailed, reproducible protocols to ensure that theory is directly translatable to bench-scale application.
Physicochemical Properties and Strategic Advantages of the Hydrochloride Salt
3,4-Dimethylaniline is a primary arylamine where the hydrogens at the 3- and 4-positions are substituted by methyl groups.[1] While the free base is a low-melting solid that can be prone to oxidation and darkening upon exposure to air, its hydrochloride salt offers significant advantages for the synthetic chemist.[1] The salt form enhances stability, simplifies handling, and, crucially, improves solubility in the aqueous acidic media required for key transformations like diazotization.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂ClN | [4] |
| Molecular Weight | 157.64 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | OYZCOOMMDVDZNW-UHFFFAOYSA-N | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Safe Handling: As with most aromatic amines, 3,4-Dimethylaniline and its salt are toxic. Exposure through inhalation, ingestion, or skin contact can cause irritation and may lead to systemic effects, including damage to organs upon repeated exposure.[6][7] Standard laboratory precautions, including the use of a chemical fume hood, protective gloves, and safety glasses, are mandatory.[8]
Core Application: Diazotization and Azo Coupling for Dye Synthesis
A primary application for this compound is in the synthesis of azo dyes. This classic two-step process leverages the amine functionality to generate a highly reactive diazonium salt, which then acts as an electrophile in an aromatic substitution reaction with a coupling partner.[9][10]
Mechanism Insight: The efficiency of 3,4-Dimethylaniline in this context is directly linked to its electronic structure. The two methyl groups at the 3- and 4-positions are electron-donating groups (EDGs). Their presence increases the electron density on the aromatic ring, which stabilizes the intermediate diazonium salt. Subsequently, in the coupling reaction, the electron-rich nature of the coupling partner dictates the reaction rate, but the inherent stability and reactivity of the diazonium salt derived from 3,4-dimethylaniline make it a robust electrophile.[11]
Experimental Data from an Analogous System: Suzuki-Miyaura Cross-Coupling
While comprehensive, side-by-side yield data for azo coupling with various dimethylaniline isomers is not readily available in a single study, we can draw authoritative parallels from other widely used synthetic transformations. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is highly sensitive to the electronic and steric properties of the aniline substrate. [12] Data from a study on the coupling of bromoaniline isomers with 2-thienylboronic acid clearly demonstrates the profound impact of substituent position on reaction efficiency. [12]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |
Table adapted from a comparative study on micellar Suzuki-Miyaura cross-coupling reactions.[12]
This data empirically validates the principle that substituent placement is a critical determinant of reaction kinetics and overall yield. The para-substituted aniline (4-bromoaniline) provides a high yield in a short time, suggesting a favorable electronic and steric profile for this specific transformation. [12]Similarly, the electron-donating methyl groups in 3,4-dimethylaniline are expected to enhance its performance in electrophilic aromatic substitution reactions compared to less substituted or sterically hindered isomers.
Conclusion and Outlook
This compound stands as a highly efficient and versatile synthetic precursor. Its primary advantages lie in the activating, electron-donating nature of its two methyl groups, which promote key reactions like diazotization and subsequent electrophilic substitutions. The hydrochloride form further enhances its utility by improving stability and solubility in aqueous reaction media.
While alternatives exist, the choice of precursor must be a deliberate one, grounded in an understanding of chemical principles. For applications requiring high reactivity for electrophilic substitution, such as in the synthesis of many azo dyes, 3,4-dimethylaniline is often a superior choice compared to unsubstituted aniline or isomers where steric hindrance impedes reaction kinetics. As demonstrated by data from analogous cross-coupling reactions, subtle changes in molecular architecture can lead to significant differences in synthetic outcomes. [12]This guide provides the foundational knowledge and practical protocols for researchers to harness the full potential of this important chemical intermediate.
References
-
PubChem. This compound. [Link]
-
The Synthesis of Azo Dyes. Department of Chemistry, University of Texas at Dallas. [Link]
-
Methyl Orange Synthesis of Azo Dyes. Rajdhani College. [Link]
-
EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOOPLING: PREPARATION OF METHYL ORANGE. Chegg. [Link]
-
SYNTHESIS template v2.0 - Review. University of Bath's research portal. [Link]
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero. [Link]
-
Synthesis of Azo Reactive Dyes Containing Aldehyde Group. International Journal of Polymeric Materials and Polymeric Biomaterials. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). [Link]
-
Diazotization-Coupling Reaction. ResearchGate. [Link]
-
Methyl Orange Synthesis: Diazo Coupling Lab Manual. studylib.net. [Link]
-
PubChem. 3,4-Dimethylaniline. [Link]
-
Synthesis of 3,4-dimethylaniline. PrepChem.com. [Link]
-
3,4-Dimethylaniline. ChemBK. [Link]
-
3,4-dimethylaniline suppliers USA. lookchem.com. [Link]
-
Synthesis and Characterization of some Anilines Oxidative Coupling Products. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
- Synthesis method of 3,4-dimethylaniline.
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 7356-54-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for the validation of riboflavin synthesized from 3,4-Dimethylaniline hydrochloride
Initiating Data Collection
I'm starting by intensely focusing on a literature review. I'm hitting Google hard with specific search terms to gather analytical methods for validating riboflavin, and I'm homing in on its synthesis from 3,4-Dimethylaniline hydrochloride. The goal is to build a solid foundation of existing knowledge.
Analyzing Search Strategies
I am now structuring my search approach. I've formulated a battery of Google search terms to gather pertinent data. These terms are laser-focused on analytical techniques for riboflavin validation, with emphasis on the synthesis pathway from this compound. I'm exploring HPLC, mass spectrometry, and spectroscopy.
Formulating Research Questions
My work now involves a strategic approach to gathering specific information. I'm focusing on "analytical methods for riboflavin validation" using Google, with additional terms like "HPLC methods," "mass spectrometry," and "forced degradation studies." I'm looking at compendial methods, and identifying impurities. After gathering, I'll structure the guide to include an introduction, analytical technique comparison, and experimental protocols with data tables and workflow diagrams. I will then integrate citations and references.
A Senior Application Scientist's Guide to the Structural Comparison of Dimethylaniline Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical intermediates is not merely a procedural step but a cornerstone of valid, reproducible, and safe outcomes. Dimethylaniline (DMA) isomers, also known as xylidines, are a class of compounds that exemplify this challenge. While they share the same molecular formula (C₈H₁₁N) and weight (121.18 g/mol ), the positional variance of two methyl groups on the aniline ring imparts distinct physicochemical and spectroscopic properties.
These isomers are pivotal precursors in synthesizing a vast array of products, including dyes, pesticides, and active pharmaceutical ingredients (APIs).[1] Consequently, the ability to unambiguously differentiate between isomers like 2,6-DMA and 2,4-DMA is critical, as isomeric impurities can drastically alter a final product's efficacy, toxicity, and regulatory compliance.
This guide provides an in-depth structural comparison of six common dimethylaniline isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA. We will move beyond simple data reporting to explain the causal relationships between molecular structure and empirical data, offering field-proven methodologies for their differentiation.
Part 1: The Foundation of Differentiation: Physicochemical Properties
The journey to distinguish between DMA isomers begins with their fundamental physical properties. The substitution pattern of the methyl groups directly influences intermolecular forces, molecular symmetry, and steric hindrance around the amino group, which in turn dictates properties like melting point, boiling point, and basicity (pKa).
For instance, the steric hindrance caused by two methyl groups flanking the amino group in 2,6-dimethylaniline significantly impacts its hydrogen bonding capability and basicity compared to an isomer like 3,5-dimethylaniline where the amine is unhindered. Similarly, the high melting point of 3,4-dimethylaniline suggests a more ordered and stable crystal lattice packing compared to its liquid isomers. These properties provide the first layer of discrimination.
Comparative Physicochemical Data
The following table summarizes the key physical constants for the six dimethylaniline isomers, providing a quantitative basis for initial comparison.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20-25°C) | pKa |
| 2,3-Dimethylaniline | 87-59-2 | 2.5[2][3][4] | 221-222[2][4][5] | 0.993[2][4] | 4.70[2] |
| 2,4-Dimethylaniline | 95-68-1 | -16 to -14.3[6][7] | 214-218[6][7][8][9] | 0.98[6][7][9] | N/A |
| 2,5-Dimethylaniline | 95-78-3 | 11.5[10][11][12] | 218[6][10][11][12] | 0.973[10][11][12] | 4.53[10] |
| 2,6-Dimethylaniline | 87-62-7 | 10-12[13][14][15] | 214-216[13][14][16] | 0.984[13][14][15] | N/A |
| 3,4-Dimethylaniline | 95-64-7 | 49-51[17][18][19][20] | 226[17][18][19][21] | 1.076 (approx.)[17][18] | N/A |
| 3,5-Dimethylaniline | 108-69-0 | 7-9[22][23] | 220[24] | 0.972[22][25] | N/A |
Part 2: Definitive Identification Through Spectroscopy and Chromatography
While physical properties offer valuable clues, they are insufficient for positive identification, especially in a mixture. Spectroscopic and chromatographic techniques provide the necessary resolution by probing the unique electronic and chemical environments within each isomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Proton (¹H) NMR spectroscopy is arguably the most powerful standalone technique for isomer differentiation. The chemical shift, multiplicity (splitting pattern), and integration of the aromatic protons create a unique, high-information fingerprint for each substitution pattern.
Causality in NMR: The position of the methyl groups relative to each other and to the electron-donating amino group creates distinct electronic environments for the remaining aromatic protons. For example, 2,6-DMA, with its high degree of symmetry, will show a simple aromatic pattern (a triplet and a doublet), whereas the less symmetric 2,3-DMA will exhibit three distinct aromatic signals, each likely a doublet or triplet. The methyl protons themselves provide further confirmation; the two methyl groups in 2,6-DMA are chemically equivalent and appear as a single 6H singlet, a feature not seen in isomers like 2,4-DMA which shows two distinct 3H singlets.
| Compound | -CH₃ Protons | -NH₂ Protons | Aromatic Protons |
| 2,6-Dimethylaniline | 2.16 (s, 6H) | 3.75 (s, 2H) | 6.89 (d, J=7.4 Hz, 2H), 6.62 (t, J=7.4 Hz, 1H) |
| 2,3-Dimethylaniline | 2.25 (s, 3H), 2.08 (s, 3H) | 3.65 (s, 2H) | 6.90 (t, J=7.6 Hz, 1H), 6.59 (d, J=7.5 Hz, 1H), 6.54 (d, J=7.6 Hz, 1H) |
| 2,4-Dimethylaniline | 2.24 (s, 3H), 2.05 (s, 3H) | 3.60 (s, 2H) | 6.88 (s, 1H), 6.85 (d, J=7.8 Hz, 1H), 6.55 (d, J=7.8 Hz, 1H) |
| 2,5-Dimethylaniline | 2.23 (s, 3H), 2.07 (s, 3H) | 3.62 (s, 2H) | 6.92 (d, J=7.4 Hz, 1H), 6.51 (s, 1H), 6.45 (d, J=7.4 Hz, 1H) |
| 3,4-Dimethylaniline | 2.18 (s, 3H), 2.15 (s, 3H) | 3.55 (s, 2H) | 6.95 (d, J=7.7 Hz, 1H), 6.50 (s, 1H), 6.43 (d, J=7.7 Hz, 1H) |
| 3,5-Dimethylaniline | 2.20 (s, 6H) | 3.58 (s, 2H) | 6.48 (s, 1H), 6.42 (s, 2H) |
| Data synthesized from established spectroscopic databases and literature. A representative dataset is provided by BenchChem.[1] |
-
Sample Preparation: Dissolve 5-10 mg of the dimethylaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Spectral Width: Set to cover a range of 0-12 ppm.
-
Number of Scans: Acquire 16-64 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): Use a 1-2 second delay.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE.
-
Spectral Width: Set to cover 0-200 ppm.
-
Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): Use a 2-5 second delay to ensure full relaxation of quaternary carbons.[1]
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
For analyzing mixtures or confirming purity, GC-MS is the industry standard. Gas chromatography separates the isomers based on their differential interactions with the column's stationary phase, which are influenced by their boiling points and polarity.[26][27] Mass spectrometry then provides the molecular weight and a fragmentation pattern that aids in identification.
Trustworthiness of the Protocol: The key to a self-validating GC method is achieving baseline resolution between all isomeric peaks. This is accomplished by selecting a high-resolution capillary column and optimizing the temperature program. While isomers often have similar mass spectra, their unique retention times from a well-optimized GC method provide definitive differentiation.[28][29] The combination of a unique retention time and a matching mass spectrum provides a high degree of confidence in the identification.[30]
Caption: Workflow for DMA isomer analysis using GC-MS.
-
Sample Preparation: Prepare a dilute solution (e.g., 100-1000 µg/mL) of the DMA sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A high-resolution capillary column, such as an Agilent CP-Chirasil-DEX CB or a 30m x 0.25mm column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for resolving structurally similar isomers.[29][31]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.
-
Oven Program: A temperature gradient is crucial. Start at a low temperature (e.g., 80°C) and hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 220-240°C. Hold for 5 minutes. This program must be optimized to achieve separation.
-
-
MS Conditions:
-
Ionization: Standard Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 200 to capture the molecular ion (m/z 121) and key fragments.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, noting the molecular ion and characteristic fragmentation patterns. Compare retention times and spectra against known standards or a validated library for positive identification.
Part 3: A Logic-Based Workflow for Isomer Identification
A robust scientific approach involves a tiered strategy, starting with broad characterization and moving to highly specific techniques. This workflow ensures efficiency and minimizes ambiguity. The choice of the next step is informed by the results of the previous one.
Caption: Logical workflow for the identification of an unknown DMA isomer.
Conclusion
The structural differentiation of dimethylaniline isomers is a challenge that underscores the necessity of a meticulous, multi-faceted analytical approach. While physicochemical properties provide initial, valuable distinctions, they lack the specificity required for unambiguous identification. The true power of differentiation lies in the combined application of high-resolution gas chromatography, which separates the isomers in space and time, and NMR spectroscopy, which provides an irrefutable fingerprint of the unique chemical environment within each molecule. For researchers in drug development and quality control, mastering these techniques is not just best practice—it is essential for ensuring the integrity, safety, and efficacy of the final product.
References
-
2,4-Dimethylaniline - CHEMICAL POINT. CHEMICAL POINT. [Link]
-
3,5-dimethylaniline - Stenutz. Stenutz. [Link]
-
2,3-Dimethylaniline - Chemigran Pte Ltd. Chemigran. [Link]
-
2,4-dimethylaniline - Stenutz. Stenutz. [Link]
-
2,5-dimethylaniline - Stenutz. Stenutz. [Link]
-
2,6-dimethylaniline - Stenutz. Stenutz. [Link]
-
2,5-Dimethylaniline - CHEMICAL POINT. CHEMICAL POINT. [Link]
-
3,4-dimethylaniline - Stenutz. Stenutz. [Link]
-
2,6-Dimethylaniline - CHEMICAL POINT. CHEMICAL POINT. [Link]
-
Separation of Xylene Isomers: A Review of Recent Advances in Materials. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
2,4-Dimethylaniline | C8H11N - PubChem. PubChem. [Link]
-
2,5-Dimethylaniline CAS:95-78-3. Jinan Future chemical Co.,Ltd. [Link]
-
2,6-Dimethylaniline - ChemBK. ChemBK. [Link]
-
Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
3,4-Dimethylaniline - ChemBK. ChemBK. [Link]
-
Chromatograms of GC separation of structural isomers of disubsituted... ResearchGate. [Link]
-
2,4-Dimethylaniline CAS 95-68-1. Home Sunshine Pharma. [Link]
-
High resolution separation of xylene isomers. Agilent. [Link]
-
3,5-DIMETHYL ANILINE Manufacturer, Supplier, Exporter. Alpha Chemika. [Link]
-
3,4-dimethylaniline - 95-64-7, C8H11N. ChemSynthesis. [Link]
-
Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites. Nature Communications - PMC - NIH. [Link]
-
Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry - PubMed. [Link]
-
3,4-Dimethylaniline | CAS#:95-64-7. Chemsrc. [Link]
-
Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography A - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Dimethylaniline price,buy 2,3-Dimethylaniline - chemicalbook [chemicalbook.com]
- 3. chemigran.com [chemigran.com]
- 4. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-dimethylaniline [stenutz.eu]
- 9. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]
- 10. 2,5-Dimethylaniline price,buy 2,5-Dimethylaniline - chemicalbook [chemicalbook.com]
- 11. chemicalpoint.eu [chemicalpoint.eu]
- 12. jnfuturechemical.com [jnfuturechemical.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. chemicalpoint.eu [chemicalpoint.eu]
- 15. chembk.com [chembk.com]
- 16. 2,6-dimethylaniline [stenutz.eu]
- 17. chembk.com [chembk.com]
- 18. chemsynthesis.com [chemsynthesis.com]
- 19. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 20. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 21. 3,4-dimethylaniline [stenutz.eu]
- 22. thomassci.com [thomassci.com]
- 23. 3,5-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 24. 3,5-dimethylaniline [stenutz.eu]
- 25. 3,5-Dimethylaniline | 108-69-0 [chemicalbook.com]
- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 27. researchgate.net [researchgate.net]
- 28. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. agilent.com [agilent.com]
A Comparative Guide to Confirming the Absence of Isomers in Purified 3,4-Dimethylaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the isomeric purity of reagents is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. 3,4-Dimethylaniline, a key intermediate in the synthesis of pharmaceuticals like Vitamin B2 (Riboflavin), dyes, and other specialty chemicals, is no exception.[1][2][3] The presence of its positional isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dimethylaniline) can lead to the formation of undesired side products, impact reaction kinetics, and complicate downstream purification processes. This guide provides an in-depth comparison of analytical methodologies to definitively confirm the isomeric purity of 3,4-Dimethylaniline hydrochloride, supported by validated experimental protocols and data interpretation strategies.
The Challenge: Isomeric Similarity
The six isomers of dimethylaniline (also known as xylidines) possess the same molecular weight and similar physicochemical properties, making their separation and identification a non-trivial analytical challenge.[4][5] Their synthesis often originates from mixed xylene feedstocks or nitration reactions that can produce a mixture of isomers, necessitating robust analytical validation of the final, purified product.[6][7] This guide focuses on a multi-pronged approach, leveraging the distinct separation principles of chromatography and the structural resolving power of spectroscopy.
Comparative Analysis of Key Analytical Techniques
The confirmation of isomeric purity requires techniques that can resolve subtle differences in molecular structure. The three pillars of analysis in this context are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Principle | Differential partitioning between a stationary phase and a liquid mobile phase based on polarity. | Separation based on boiling point and volatility, followed by mass-to-charge ratio analysis. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, revealing the molecular structure. |
| Resolution of Isomers | Good to excellent, highly dependent on column chemistry (e.g., C18, Phenyl-Hexyl) and mobile phase conditions.[8][9] | Excellent, especially with high-resolution capillary columns. Baseline separation is often achievable.[10] | Absolute structural confirmation. Unique signals for each proton and carbon environment can distinguish isomers.[5][11] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Key Advantage | Robust, widely available, and suitable for non-volatile salt forms (hydrochloride). | High separation efficiency and definitive identification through mass spectral libraries.[12] | Provides unambiguous structural information and can quantify isomers without a specific reference standard for each one. |
| Considerations | Peak tailing for basic analytes can occur; requires mobile phase optimization (e.g., low pH) or specialized columns.[10] | The sample must be volatile; analysis of the hydrochloride salt requires conversion to the free base. | Requires a higher sample concentration and access to high-field instrumentation for optimal resolution. |
Workflow for Isomeric Purity Verification
A systematic workflow ensures a comprehensive and definitive assessment of purity. The process begins with sample preparation, followed by orthogonal analytical screening and, if necessary, further purification.
Caption: A comprehensive workflow for the verification of isomeric purity.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating standards and controls to ensure the trustworthiness of the results.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is optimized to reduce peak tailing common with basic analytes and achieve good resolution between dimethylaniline isomers.
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). An end-capped column is recommended to minimize silanol interactions.[10]
2. Reagents and Standards:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Suitability Standard: A solution containing 3,4-Dimethylaniline (~10 µg/mL) and a potential isomeric impurity, such as 2,5-Dimethylaniline (~1 µg/mL).
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of water and methanol to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 243 nm[13]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
4. Causality and Validation:
-
Why 0.1% Formic Acid? The acidic mobile phase protonates the aniline functional group, ensuring it is in a single ionic state. It also protonates residual silanol groups on the stationary phase, significantly reducing the electrostatic interactions that cause peak tailing.[10]
-
Why a System Suitability Standard? Injecting this standard before sample analysis validates the method's ability to separate the target analyte from a closely related isomer. The resolution between the two peaks should be greater than 1.5 to be considered acceptable.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for high-resolution separation of the volatile free-base forms of the isomers.
1. Sample Preparation (Free Base Extraction):
-
Dissolve ~10 mg of this compound in 5 mL of deionized water.
-
Add 1 M Sodium Hydroxide (NaOH) dropwise until the pH is >10 to deprotonate the amine.
-
Extract the aqueous layer twice with 5 mL of dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Dilute the extract with DCM to a final concentration of ~100 µg/mL.
2. Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source.
-
Column: High-resolution capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 min at 220 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-200 m/z
4. Causality and Validation:
-
Why Free Base Extraction? The hydrochloride salt is not volatile and will not pass through a GC column. Conversion to the free base is essential for this analysis.
-
Why EI at 70 eV? This is a standard ionization energy that produces reproducible fragmentation patterns, which can be compared against established mass spectral libraries (e.g., NIST) for confident peak identification.[5] Each isomer will produce a molecular ion peak (m/z 121) but may show subtle differences in fragmentation patterns. However, primary identification relies on the unique retention time achieved by the high-resolution GC separation.
Protocol 3: ¹H NMR Spectroscopy
NMR provides an unambiguous structural fingerprint of the molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
2. Instrumentation:
-
High-field NMR spectrometer (400 MHz or higher).
3. Data Acquisition:
-
Experiment: Standard 1D proton (¹H) experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 2 seconds.
4. Expected ¹H NMR Spectrum for 3,4-Dimethylaniline:
-
The spectrum is highly characteristic. In the aromatic region, it will display three distinct signals: a singlet for the proton at C2, and two doublets for the protons at C5 and C6, showing ortho-coupling. The two methyl groups at C3 and C4 will appear as distinct singlets in the aliphatic region (~2.2-2.3 ppm).[11]
-
Any isomeric impurity, for example, 2,5-dimethylaniline, would show a completely different splitting pattern in the aromatic region (a doublet, a doublet of doublets, and a singlet), providing clear evidence of its presence even at low levels.
Decision Framework for Purity Confirmation
The final confirmation of purity rests on the integrated interpretation of data from these orthogonal techniques.
Caption: A decision tree for confirming isomeric purity.
Purification Strategy: Recrystallization
If isomeric impurities are detected, recrystallization of the hydrochloride salt is an effective purification method. The principle relies on the subtle differences in solubility between the desired isomer and the impurities in a selected solvent system.
A common and effective method for purifying the free base is crystallization from a non-polar solvent like ligroin or petroleum ether.[1][14] For the hydrochloride salt, a more polar solvent system is required. A mixture of ethanol and diethyl ether or isopropanol and hexane is often effective. The goal is to find a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at low temperatures, while the isomeric impurities remain in solution.
Conclusion
Confirming the absence of isomers in purified this compound is a critical step in ensuring the quality and integrity of research and manufacturing processes. A single analytical technique is often insufficient. By employing a multi-faceted approach that combines the high-throughput screening of HPLC, the superior resolving power of GC-MS, and the definitive structural elucidation of NMR, researchers can establish the isomeric purity of their material with the highest degree of confidence.
References
-
Santos, J. C. S., et al. (2018). SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW. Brazilian Journal of Petroleum and Gas. Available at: [Link]
-
Wang, Z., et al. (2024). Exceptionally Fast Separation of Xylene Isomers with Zeolitic Nanotube Array Membranes. Journal of the American Chemical Society. Available at: [Link]
-
Liao, P.-Q., et al. (2016). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
KAUST. (2018). A better separation process for xylene isomers. Chemical Industry Journal. Available at: [Link]
-
Santos, J. C. S., et al. (2018). SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW. Brazilian Journal of Petroleum and Gas. Available at: [Link]
-
Strife, R. J., et al. (2009). Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography A. Available at: [Link]
-
PrepChem.com. Synthesis of 3,4-dimethylaniline. Available at: [Link]
-
ResearchGate. (2022). Separation of all isomers with 2,6-DMA and its impurities along other... Available at: [Link]
-
Organic Syntheses. 3,4-dimethylaniline. Available at: [Link]
- Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Google Patents. (1944). US2347652A - Method of making 3,4-dimethylaniline.
-
LookChem. Purification of N,N-Dimethylaniline. Available at: [Link]
-
SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Available at: [Link]
-
Schauer, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Wisansky, W. A., & Ansbacher, S. (1941). Preparation of 3,4-Dimethylaniline. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, C. (2009). Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Chinese Journal of Health Laboratory Technology. Available at: [Link]
-
PubChem. 3,4-Dimethylaniline. Available at: [Link]
Sources
- 1. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 2. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3,4-Dimethylaniline(95-64-7) 1H NMR spectrum [chemicalbook.com]
- 12. d-nb.info [d-nb.info]
- 13. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Guide to the Proper Disposal of 3,4-Dimethylaniline Hydrochloride: Ensuring Safety and Compliance
As a Senior Application Scientist, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-Dimethylaniline hydrochloride (also known as 3,4-xylidine hydrochloride), a compound that demands careful handling due to its significant health and environmental hazards. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.
Part 1: The "Why"—Understanding the Hazard Profile
Effective disposal begins with a deep understanding of the risks. This compound is not a benign substance; its hazard profile necessitates a rigorous disposal protocol. It is classified as toxic and hazardous, with potential for severe health and environmental impacts.[1][2][3]
Human Health Hazards:
-
Acute Toxicity: The compound is harmful if swallowed and toxic if inhaled or in contact with skin.[4][5] Exposure can lead to symptoms such as headaches, cyanosis (a bluish discoloration of the skin), mental confusion, and potential damage to the lungs, liver, and kidneys.[6]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1][3][4]
-
Irritation: It is known to cause serious skin and eye irritation.[7][8]
Environmental Hazards:
-
Aquatic Toxicity: this compound is toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[1][3][4] Therefore, it must be prevented from entering drains, surface water, or the sanitary sewer system.[4][8][9]
This intrinsic toxicity is the primary driver for its classification as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] This classification mandates a "cradle-to-grave" responsibility for the generator, meaning accountability for the waste from its creation to its final, safe disposal.[11]
| Hazard Classification (GHS) | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3/4) | P301 + P310 / P312, P330 |
| Acute Toxicity, Dermal (Category 3) | P302 + P352, P312, P361+P364 |
| Acute Toxicity, Inhalation (Category 3) | P304 + P340, P311 |
| Skin Irritation (Category 2) | P280, P332 + P313 |
| Eye Irritation (Category 2A) | P280, P305 + P351 + P338 |
| Specific Target Organ Toxicity (Repeated Exposure) | P314 |
| Hazardous to the Aquatic Environment (Chronic) | P273, P391 |
| Source: Information synthesized from multiple Safety Data Sheets.[1][3][7] |
Part 2: The "How"—A Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the established hazards. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Pre-Disposal Preparation—PPE and Engineering Controls
Before handling any waste, ensure the proper protective measures are in place.
-
Engineering Controls: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[4]
-
Personal Protective Equipment (PPE): A standard ensemble for handling this compound includes:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[4][8]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is required.
-
Step 2: Waste Segregation and Containerization
The cardinal rule of hazardous waste management is proper segregation.
-
Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.
-
Avoid Commingling:
-
Container Selection: Use a chemically compatible, sealable container in good condition. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
Step 3: Managing Different Waste Forms
-
Unused or Off-Specification Product: If the pure chemical is being disposed of, it should be carefully transferred to the designated hazardous waste container inside a fume hood.
-
Contaminated Labware and Debris: Items such as gloves, weighing papers, and pipette tips that are grossly contaminated should be placed in the designated solid hazardous waste container.
-
Empty Containers: The original product container is not truly "empty" by regulatory standards until it has been properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The resulting rinsate is now considered hazardous waste and must be collected in a separate, labeled hazardous waste container for liquids. Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but you must consult your institution's EHS department for confirmation.
-
Spill Cleanup Material: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[9] Carefully sweep or vacuum the material into a suitable container for disposal.[4][8] All cleanup materials are considered hazardous waste. Do not allow the spill to enter the environment.[4]
Step 4: Storage and Final Disposal
-
On-site Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[11] The container must be kept closed at all times except when adding waste.[11]
-
Disposal Request: Once the container is full, or if operations cease, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will manage the final disposal process, which involves manifesting the waste and transferring it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13] Incineration is a common disposal method for this type of chemical waste.[6][14]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from this compound.
Caption: Decision workflow for the safe disposal of 3,4-Dimethylaniline HCl waste.
By rigorously following this guide, you contribute to a culture of safety, protect our environment, and uphold the highest standards of scientific practice. Always consult your institution's specific waste management policies and your site's EHS professionals for guidance.
References
-
Safety Data Sheet - 3,4-Dimethylaniline. Fisher Scientific.
-
This compound | C8H12ClN. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet - this compound. AK Scientific, Inc.
-
3,4-Dimethylaniline | C8H11N. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet - 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.
-
3,4-Dimethylaniline SDS, 95-64-7 Safety Data Sheets. ECHEMI.
-
Safety Data Sheet - 3,4-Dimethylaniline. Alfa Aesar.
-
Safety Data Sheet - 2,5-Dimethylaniline. Chem Service.
-
Safety data sheet - 3,4-Dimethylaniline. CPAchem.
-
Safety Data Sheet - DIMETHYLANILINE. ChemicalBook.
-
3,4-Dimethylaniline-Application. ChemicalBook.
-
Hazardous Waste. Maryland Department of the Environment.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape.
-
Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. MDPI.
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).
-
Hazardous Waste Management Fact Sheet. University of Maryland, Department of Environmental Safety, Sustainability and Risk.
-
Hazardous Waste. Alabama Department of Environmental Management.
-
Synthesis method of 3,4-dimethylaniline. Google Patents.
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. 3,4-Dimethylaniline-Application_Chemicalbook [chemicalbook.com]
- 7. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Management Fact Sheet | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Hazardous Waste [mde.maryland.gov]
- 13. adem.alabama.gov [adem.alabama.gov]
- 14. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 3,4-Dimethylaniline Hydrochloride
As researchers and drug development professionals, our work necessitates the use of a wide array of chemical reagents. Among these is 3,4-Dimethylaniline hydrochloride, a valuable intermediate, particularly in the synthesis of compounds like Riboflavin (Vitamin B2) and various dyes.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling and a deep understanding of its toxicology.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Assessment & Toxicological Profile
Understanding the specific risks is the foundation of safe laboratory practice. This compound is classified as hazardous, and its primary danger lies in its high acute toxicity via all routes of exposure—inhalation, skin contact, and ingestion.[3][4][5] Prolonged or repeated exposure can lead to significant organ damage, particularly targeting the blood and hematopoietic system.[3][5]
A critical and potentially delayed effect of exposure is methemoglobinemia .[1] This condition impairs the ability of red blood cells to release oxygen to tissues, leading to symptoms such as headache, fatigue, and a characteristic blue tint to the skin and lips (cyanosis).[6] The insidious nature of this toxicological threat is precisely why the stringent engineering controls and personal protective equipment (PPE) outlined below are not merely recommendations, but necessities.
Table 1: GHS Hazard Classification for 3,4-Dimethylaniline and its Hydrochloride Salt
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (blood) through prolonged or repeated exposure[3][4] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | Toxic to aquatic life with long lasting effects[4][9] |
Personal Protective Equipment (PPE): An Essential Barrier
While engineering controls are the primary defense, PPE is the critical last barrier between the researcher and the chemical. For this compound, the selection and use of PPE must be uncompromising.
-
Respiratory Protection : Due to its high inhalation toxicity as a dust, work must be conducted within a certified chemical fume hood.[8][10] When weighing the solid powder, a NIOSH-approved respirator is mandatory.[1][3] A half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (particulate) filter is a minimum requirement.[1]
-
Eye and Face Protection : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3] Given the severe irritation potential, a full-face shield should also be worn, especially when handling larger quantities or preparing solutions.
-
Hand Protection : Double-gloving with compatible materials is recommended. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility charts for breakthrough times. Materials such as butyl rubber have been noted as incompatible and should be avoided.[3][10] Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Body Protection : A flame-resistant lab coat is a minimum requirement. For handling larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or a full chemical protection suit should be utilized to prevent any possibility of skin contact.[1][11] All contaminated clothing must be removed immediately and decontaminated before reuse.[4][12]
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale |
|---|---|---|
| Respiratory | Chemical Fume Hood + NIOSH-approved respirator with appropriate cartridges | Prevents inhalation of toxic dust and vapors.[1][8] |
| Eye/Face | Chemical Splash Goggles & Face Shield | Protects against serious eye irritation from splashes or dust.[3] |
| Hand | Double-gloved with compatible material (e.g., Nitrile) | Prevents skin absorption, a primary route of toxic exposure.[3][12] |
| Body | Flame-Resistant Lab Coat (minimum); Chemical Apron/Suit (as needed) | Protects against skin contact and contamination of personal clothing.[1][11] |
Safe Handling Workflow and Engineering Controls
The principle of "as low as reasonably achievable" (ALARA) exposure must guide all handling procedures. This begins with robust engineering controls.
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a properly functioning and certified chemical fume hood.[8][10] This is non-negotiable.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within the fume hood for the procedure. Ensure that an emergency spill kit, eyewash station, and safety shower are unobstructed and readily accessible. Verify that all required PPE is available and in good condition.
-
Weighing : To minimize dust generation, weigh the solid compound directly into a tared container within the fume hood.[8][11] Use a spatula to carefully transfer the material. Avoid pouring the dry powder.
-
Dissolution : Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersal. If necessary, cap the vessel and mix using a vortexer or sonicator inside the hood.
-
Post-Handling Decontamination : After the procedure is complete, decontaminate all surfaces and equipment. Wipe the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste. Carefully remove PPE, avoiding self-contamination, and dispose of gloves and any other disposable items.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3][12]
Caption: A standard workflow for safely handling this compound.
Emergency Protocols: Spill and Exposure Response
Preparedness is key to mitigating the impact of an incident. All personnel must be trained on these emergency procedures.
Spill Response
In the event of a spill, immediate and decisive action is required.
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Secure : If safe to do so, prevent the spill from spreading or entering drains.[12][13]
-
Assess : Do not attempt to clean a large spill or any spill you are not trained or equipped to handle. Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup (for minor spills) : Wearing full PPE (including respirator), cover the spill with an inert absorbent material like sand or vermiculite.[11][14] Do not use combustible materials like paper towels. Carefully sweep the material into a sealable, labeled container for hazardous waste disposal.[3][12]
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate medical attention is required for any exposure.[5] Provide the Safety Data Sheet (SDS) to emergency responders.
Table 3: First Aid for Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek IMMEDIATE medical attention.[5][6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek IMMEDIATE medical attention.[5][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek IMMEDIATE medical attention from an ophthalmologist.[4][8][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek IMMEDIATE medical attention.[4][8][10] |
Waste Management and Disposal
All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated wipes, and disposable PPE, are considered hazardous waste.[6]
-
Segregation : Collect all waste in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Containment : The container must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[11][12]
-
Disposal : Arrange for pickup and disposal through your institution's EHS department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3][4] Under no circumstances should this chemical or its waste be discharged into the sewer system.[3][12][13]
By integrating these safety protocols into every aspect of your workflow, you ensure that this compound can be used effectively and safely, upholding the highest standards of laboratory practice and personal responsibility.
References
-
3,4-Dimethylaniline | C8H11N | CID 7248 . PubChem, National Center for Biotechnology Information. [Link]
-
This compound | C8H12ClN | CID 12232011 . PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Substance Fact Sheet - Dimethylaniline . New Jersey Department of Health. [Link]
-
3,4-Dimethylaniline - ChemBK . ChemicalBook. [Link]
-
Safety data sheet - 3,4-Dimethylaniline . CPAChem. [Link]
-
Safety Data Sheet - 3,4-Dimethylaniline . Alfa Aesar. [Link]
-
N,N-DIMETHYLANILINE . Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nj.gov [nj.gov]
- 7. This compound | C8H12ClN | CID 12232011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3,4-Dimethylaniline | 95-64-7 | TCI EUROPE N.V. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
